2-Hexyl-6-phenylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-hexyl-6-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-2-3-4-8-12-16-13-9-14-17(18-16)15-10-6-5-7-11-15/h5-7,9-11,13-14H,2-4,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPJZUAHRIZGJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NC(=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659814 | |
| Record name | 2-Hexyl-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499158-97-3 | |
| Record name | 2-Hexyl-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hexyl-6-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hexyl-6-phenylpyridine
This guide provides a comprehensive overview of the synthesis and characterization of 2-Hexyl-6-phenylpyridine, a disubstituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a cornerstone in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and coordination chemistry. 2,6-disubstituted pyridines, in particular, are of significant interest due to their unique steric and electronic properties which can influence receptor binding, catalytic activity, and intermolecular interactions.[1][2] The target molecule of this guide, this compound, combines a flexible alkyl chain and a rigid aromatic group, making it an intriguing candidate for applications requiring specific lipophilicity and π-stacking capabilities.
Strategic Approaches to the Synthesis of this compound
The synthesis of unsymmetrically 2,6-disubstituted pyridines requires a regioselective approach. Two powerful and versatile methods stand out for their applicability to this challenge: the Kröhnke Pyridine Synthesis and the Negishi Cross-Coupling reaction.
The Kröhnke Pyridine Synthesis: A Classic Convergent Approach
The Kröhnke synthesis is a robust method for preparing highly substituted pyridines.[3][4] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[5]
This method is advantageous due to its convergent nature, assembling the pyridine ring from three key components in a one-pot or sequential process. The choice of starting materials directly dictates the substitution pattern of the final product, offering a high degree of modularity.
The mechanism proceeds through a well-defined cascade of reactions, initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt.[3][6] This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate subsequently cyclizes with ammonia (from ammonium acetate) and dehydrates to form the aromatic pyridine ring.[4]
Diagram of the Kröhnke Pyridine Synthesis Workflow:
Caption: Workflow for the Kröhnke synthesis of this compound.
The Negishi Cross-Coupling Reaction: A Modern and Efficient Alternative
The Negishi cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[7] This palladium- or nickel-catalyzed reaction couples an organozinc compound with an organic halide.[2][8]
The Negishi coupling offers high functional group tolerance and generally proceeds under mild conditions with high yields.[7] For the synthesis of this compound, this strategy involves the coupling of a pre-functionalized pyridine ring with an appropriate organozinc reagent. A plausible route would involve the reaction of 2-bromo-6-hexylpyridine with phenylzinc chloride.
The catalytic cycle of the Negishi coupling involves three key steps: oxidative addition of the organic halide to the low-valent metal catalyst, transmetalation of the organic group from zinc to the metal, and reductive elimination to form the C-C bond and regenerate the catalyst.[8]
Diagram of the Negishi Coupling Synthetic Strategy:
References
- 1. researchgate.net [researchgate.net]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to the Spectroscopic Properties of 2-Hexyl-6-phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic properties of 2-hexyl-6-phenylpyridine derivatives. These compounds are of significant interest in materials science and medicinal chemistry due to their unique electronic and optical characteristics stemming from the interplay between the electron-deficient pyridine core and the appended phenyl and alkyl substituents. This document details the theoretical underpinnings and practical aspects of their characterization by UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and mass spectrometry. By synthesizing established principles with data from closely related analogues, this guide offers field-proven insights into the structure-property relationships that govern the spectroscopic behavior of this important class of molecules.
Introduction: The Significance of 2,6-Disubstituted Phenylpyridines
Substituted phenylpyridines are a versatile class of organic compounds characterized by a pyridine ring linked to a phenyl group.[1] The electronic communication between the electron-deficient pyridine and the electron-rich phenyl ring, modulated by the nature and position of various substituents, gives rise to a rich array of photophysical and chemical properties.[1] Specifically, the 2,6-disubstitution pattern, as seen in this compound, offers a unique scaffold where steric and electronic effects can be finely tuned. The introduction of a flexible alkyl chain, such as a hexyl group, can influence solubility, molecular packing, and excited-state dynamics, while the phenyl group contributes to the core π-conjugated system.
Understanding the spectroscopic properties of these derivatives is paramount for their application in diverse fields. In materials science, they are foundational components for organic light-emitting diodes (OLEDs) and other optoelectronic devices. In medicinal chemistry and drug development, the inherent fluorescence of some derivatives can be exploited for bioimaging, while their defined molecular structure is crucial for receptor binding and pharmacological activity. This guide will delve into the key spectroscopic techniques used to elucidate the structural and electronic features of this compound derivatives.
Electronic Spectroscopy: Unraveling Photophysical Behavior
The electronic properties of this compound derivatives are primarily investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions within the molecule and its behavior upon excitation with light.
UV-Vis Absorption Spectroscopy
Theoretical Principles: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. For π-conjugated systems like this compound, the most relevant transitions are typically π → π* transitions, which are generally intense. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the extent of conjugation and the presence of substituents.
Expected Absorption Profile for this compound: The UV-Vis spectrum of this compound is expected to be dominated by strong absorption bands in the UV region, arising from π → π* transitions within the phenylpyridine core. The presence of the hexyl group is not expected to significantly alter the position of the main absorption bands, as it is not part of the chromophore. However, it can subtly influence the electronic environment and potentially cause minor shifts compared to the parent 2-phenylpyridine.
Experimental Protocol: UV-Vis Absorption Measurement
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane) in a quartz cuvette. A typical concentration range is 10-5 to 10-6 M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). A solvent blank should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Diagram: Experimental Workflow for UV-Vis Spectroscopy
References
Introduction: The Strategic Importance of the 2,6-Disubstituted Pyridine Scaffold
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 2-Hexyl-6-phenylpyridine and its Analogs
This technical guide provides a comprehensive overview of this compound, a member of the versatile 2,6-disubstituted pyridine class of compounds. Recognizing the limited public data on this specific molecule, this document establishes a broader scientific context by incorporating proven methodologies and insights from structurally related 2-alkyl-6-phenylpyridines. The guide is designed for researchers, medicinal chemists, and materials scientists, offering a robust framework for the synthesis, characterization, and strategic application of this important chemical scaffold.
The pyridine ring is a cornerstone heterocyclic motif in modern science, integral to numerous pharmaceuticals, functional materials, and catalytic systems.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for metal coordination make it a privileged structure in drug design. When substituted at the 2 and 6 positions, the resulting steric and electronic environment can be finely tuned to achieve specific molecular recognition and reactivity.
This compound (CAS: 499158-97-3) exemplifies this class, featuring a lipophilic alkyl chain and an aromatic phenyl group. This combination suggests potential applications where interactions with hydrophobic environments or π-stacking are crucial. While specific research on this molecule is sparse, its structure is representative of scaffolds used in developing inhibitors of biological targets and novel materials.[3][4][5] This guide will leverage established chemistry of analogous compounds to provide a predictive and practical framework for its study.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are derived from its constituent parts: the electron-deficient pyridine core, the non-polar n-hexyl chain, and the aromatic phenyl ring.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 499158-97-3 | [6] |
| Molecular Formula | C₁₇H₂₁N | [7] |
| Molecular Weight | 239.35 g/mol | [6] |
| Predicted XLogP3 | 5.5 | PubChem (Computed) |
| Predicted Boiling Point | 358.5 ± 25.0 °C | ChemSpider (Computed) |
| Predicted Density | 0.963 ± 0.06 g/cm³ | ChemSpider (Computed) |
The high predicted XLogP3 value indicates significant lipophilicity, suggesting low aqueous solubility but good potential for crossing lipid membranes, a key consideration in drug development.
Synthesis and Mechanistic Insights
While a specific, optimized synthesis for this compound is not documented in peer-reviewed literature, established methods for constructing substituted pyridines are directly applicable. The Kröhnke pyridine synthesis is a powerful and versatile choice.[8][9]
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a multi-component reaction that constructs a pyridine ring by condensing an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[9][10] This method is renowned for its ability to generate highly functionalized pyridines.[8]
Reaction Mechanism: The process is a cascade of classical organic reactions:
-
Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated to form a nucleophilic pyridinium ylide.[9]
-
Michael Addition: The ylide acts as a Michael donor, attacking the β-carbon of the α,β-unsaturated carbonyl compound. This conjugate addition forms a 1,5-dicarbonyl intermediate.[8][9]
-
Cyclization and Aromatization: The 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate). A series of condensation and dehydration steps leads to the formation of a dihydropyridine intermediate, which subsequently aromatizes by losing water to yield the stable pyridine ring.[8][11]
General Experimental Protocol for Kröhnke-type Synthesis
This protocol is a general guideline that must be optimized for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the α,β-unsaturated carbonyl compound (1.0 eq), the α-pyridinium methyl ketone salt (1.0 eq), and ammonium acetate (5-10 eq).
-
Solvent and Heating: Add a suitable solvent, such as glacial acetic acid or ethanol. Heat the mixture to reflux (typically 80-120 °C).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the solution is slightly alkaline.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
Alternative Synthesis: Suzuki-Miyaura Cross-Coupling
For constructing the phenyl-pyridine linkage, the Suzuki-Miyaura cross-coupling reaction is a state-of-the-art alternative.[12][13] This palladium-catalyzed reaction couples a boronic acid (or ester) with an organohalide. To synthesize this compound, one could couple 2-bromo-6-hexylpyridine with phenylboronic acid, or 2-hexyl-6-bromopyridine with the same boronic acid. This method is valued for its mild conditions and high functional group tolerance.[13][14]
Spectroscopic and Analytical Characterization Workflow
Proper characterization is essential to confirm the identity and purity of a synthesized compound. A standard workflow involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[15][16]
Table 2: Predicted Spectroscopic Signatures for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic Region (δ 7.0-8.0 ppm): Multiplets corresponding to the protons on the phenyl ring and the pyridine ring. The pyridine protons will typically be further downfield.[17] Aliphatic Region (δ 0.8-3.0 ppm): A triplet around δ 2.8-3.0 ppm for the CH₂ group adjacent to the pyridine ring. A series of multiplets for the other four CH₂ groups in the hexyl chain. A triplet around δ 0.9 ppm for the terminal CH₃ group.[18] |
| ¹³C NMR | Aromatic Region (δ 120-160 ppm): Signals for the 5 distinct carbons of the phenyl group and the 5 distinct carbons of the pyridine ring. The carbons attached to the nitrogen (C2 and C6) will be significantly downfield.[17] Aliphatic Region (δ 14-40 ppm): Six distinct signals corresponding to the carbons of the n-hexyl chain. |
| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 239. Key Fragments: Loss of an amyl group (-C₅H₁₁) leading to a fragment at m/z = 168 (tropylium-like ion). A peak at m/z = 77 corresponding to the phenyl cation. |
| IR Spectroscopy | C-H stretching (aromatic): Peaks just above 3000 cm⁻¹. C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ (2950-2850 cm⁻¹). C=C and C=N stretching (aromatic rings): Characteristic sharp peaks in the 1600-1450 cm⁻¹ region.[15] |
Potential Applications in Research and Drug Development
The this compound scaffold is a promising candidate for various applications, primarily driven by the established biological and material activities of related compounds.
Medicinal Chemistry and Drug Design
The pyridine nucleus is a key component in a multitude of FDA-approved drugs.[1] The 2,6-disubstitution pattern allows for the precise orientation of functional groups to interact with biological targets.
-
Enzyme Inhibition: The scaffold is well-suited for designing kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bonds in the ATP-binding pocket and the substituents can occupy hydrophobic regions.[4]
-
CNS-Targeted Agents: The lipophilic nature imparted by the hexyl and phenyl groups may enhance blood-brain barrier permeability. Derivatives of 2,6-disubstituted pyridines have been investigated as inhibitors of β-amyloid aggregation, a key pathological process in Alzheimer's disease.[3]
-
Antimicrobial/Antiviral Agents: The pyridine scaffold is a common feature in antimicrobial and antiviral drugs, and novel derivatives are constantly being explored for new therapeutic leads.[1]
Materials Science and Ligand Design
2-Phenylpyridine is a classic cyclometalating ligand used in creating highly efficient phosphorescent emitters for organic light-emitting diodes (OLEDs).[5] The introduction of a hexyl group at the 6-position could serve several purposes:
-
Enhanced Solubility: The alkyl chain can improve the solubility of resulting metal complexes in organic solvents used for device fabrication.
-
Morphology Control: The bulky hexyl group can influence the solid-state packing of the complexes, potentially preventing aggregation-caused quenching of luminescence and improving thin-film morphology.
Conclusion
This compound, while not extensively studied itself, belongs to a class of 2,6-disubstituted pyridines with immense scientific and commercial potential. This guide provides a foundational understanding of its core properties and outlines robust, field-proven strategies for its synthesis and characterization based on well-established chemical principles. By leveraging methodologies like the Kröhnke synthesis and Suzuki coupling, researchers can readily access this compound and its derivatives. The predictive insights into its physicochemical properties and potential applications in medicinal chemistry and materials science should empower scientists to explore this promising scaffold in their research and development endeavors.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Kröhnke-Pyridin-Synthese – Wikipedia [de.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 15. youtube.com [youtube.com]
- 16. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Hexyl-6-phenylpyridine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-Hexyl-6-phenylpyridine, a disubstituted pyridine derivative. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this class of compounds. This document details the molecule's structural and chemical identity, proposes a robust synthetic methodology based on established palladium-catalyzed cross-coupling reactions, and explores its potential in medicinal chemistry and materials science.
Molecular Structure and Chemical Formula
This compound is a heterocyclic aromatic compound. Its structure consists of a central pyridine ring substituted at the 2-position with a hexyl group and at the 6-position with a phenyl group.
The molecular and structural details are summarized in the table below.
| Identifier | Value | Source |
| Molecular Formula | C₁₇H₂₁N | [1][2] |
| Molecular Weight | 239.36 g/mol | [1] |
| CAS Number | 499158-97-3 | [1] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CCCCCCC1=NC(=CC=C1)C2=CC=CC=C2 | N/A |
| InChI Key | CIPJZUAHRIZGJN-UHFFFAOYSA-N | [2] |
Below is a two-dimensional representation of the molecular structure of this compound.
Caption: 2D structure of this compound.
Synthesis of this compound
The synthesis of 2,6-disubstituted pyridines is efficiently achieved through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[3][4] This methodology is proposed for the synthesis of this compound.
The proposed synthetic route involves the palladium-catalyzed coupling of a 2-halo-6-hexylpyridine with phenylboronic acid. This approach offers high yields and functional group tolerance.[5]
Caption: Proposed Suzuki-Miyaura coupling for this compound synthesis.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure based on established methods for the synthesis of analogous 2-arylpyridines.[3][6]
Materials:
-
2-Bromo-6-hexylpyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromo-6-hexylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Physicochemical and Spectroscopic Characterization
While specific experimental data for this compound is not widely available in peer-reviewed literature, the expected physicochemical properties and spectroscopic signatures can be predicted based on its structure and data from analogous compounds.
Physicochemical Properties (Predicted):
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
Solubility: Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. It is expected to have low solubility in water.[7]
-
Boiling Point: Expected to be higher than that of 2-phenylpyridine due to the presence of the hexyl group.
-
Melting Point: If solid, it is expected to have a relatively low melting point.
Spectroscopic Analysis (Expected Signatures):
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and phenyl rings, as well as signals for the aliphatic protons of the hexyl chain. The pyridine protons would appear in the downfield region (typically δ 7.0-8.5 ppm), while the phenyl protons would be observed around δ 7.2-7.8 ppm. The hexyl chain protons would appear in the upfield region (δ 0.8-3.0 ppm).[8]
-
¹³C NMR: The spectrum would display signals for the 17 carbon atoms. The aromatic carbons of the pyridine and phenyl rings would resonate in the δ 120-160 ppm range, while the aliphatic carbons of the hexyl group would be found in the upfield region (δ 14-40 ppm).[9]
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 239. Fragmentation would likely involve cleavage of the hexyl chain and potentially loss of fragments from the pyridine or phenyl rings.[10]
Potential Applications in Research and Drug Development
The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry and materials science.[11][12] While specific biological activity for this compound has not been extensively reported, its structural motifs suggest potential applications in several areas.
Medicinal Chemistry
Pyridine derivatives are integral to a wide range of pharmaceuticals due to their ability to engage in various biological interactions.[] The lipophilic hexyl group in this compound may enhance its membrane permeability, a desirable property for drug candidates.
-
Anticancer Activity: Substituted 2,4-diphenyl-6-aryl pyridines have been investigated as potent topoisomerase II inhibitors, demonstrating significant antiproliferative activity against human cancer cell lines.[14] The structural similarity of this compound suggests it could be a candidate for similar investigations.
-
Insecticidal Activity: A variety of 2-phenylpyridine derivatives have been synthesized and shown to possess insecticidal properties.[11]
-
Antiviral and Antimicrobial Potential: The pyridine nucleus is a common feature in compounds developed for their antibacterial and antifungal activities.
Materials Science
2-Phenylpyridine and its derivatives are well-known for their use in the development of organic light-emitting diodes (OLEDs). They can act as ligands to form highly fluorescent metal complexes, particularly with iridium and platinum.[12] The hexyl substituent could be used to tune the solubility and film-forming properties of such materials.
Safety and Handling
Based on the GHS information for similar compounds, this compound should be handled with care.[1]
-
Hazard Statements: May cause skin and serious eye irritation.
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.
It is recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a disubstituted pyridine derivative with a molecular formula of C₁₇H₂₁N. While specific experimental data on its properties and biological activity are limited in the current literature, its synthesis can be reliably achieved through established methods like the Suzuki-Miyaura cross-coupling. The presence of the 2-phenylpyridine scaffold, a known pharmacophore and functional motif in materials science, suggests that this compound and its analogues are promising candidates for further investigation in drug discovery and the development of novel organic materials. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic profile, and biological activities.
References
- 1. labsolu.ca [labsolu.ca]
- 2. This compound | 499158-97-3 | Benchchem [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2,6-Diphenylpyridine | C17H13N | CID 72920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 11. mdpi.com [mdpi.com]
- 12. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 14. Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hexyl-6-phenylpyridine (CAS No. 499158-97-3)
This guide provides a comprehensive technical overview of 2-hexyl-6-phenylpyridine, a substituted pyridine derivative with emerging applications in materials science and synthetic chemistry. It is intended for researchers, chemists, and professionals in drug development and materials science who are interested in the properties, synthesis, and potential applications of this molecule.
Introduction and Chemical Identity
This compound is an aromatic heterocyclic compound featuring a central pyridine ring substituted with a hexyl group at the 2-position and a phenyl group at the 6-position.[1] This asymmetric substitution pattern imparts specific physicochemical properties that make it a valuable building block in various fields of chemical research. Its structure combines the electron-deficient nature of the pyridine ring with the steric and electronic contributions of the alkyl and aryl substituents, influencing its reactivity and potential as a ligand or functional material.
The Chemical Abstracts Service (CAS) number for this compound is 499158-97-3 . It is crucial to use this identifier to ensure the correct substance is being sourced and utilized in experimental work.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes its key properties.
| Property | Value | Source(s) |
| CAS Number | 499158-97-3 | [1][2] |
| Molecular Formula | C₁₇H₂₁N | [1][2] |
| Molecular Weight | 239.36 g/mol | [2] |
| Appearance | Light yellow to yellow to orange clear liquid | [1] |
| Purity | >98.0% (GC) | [2] |
| Boiling Point | Not explicitly stated, but related compounds have high boiling points. | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents. | |
| InChI Key | CIPJZUAHRIZGJN-UHFFFAOYSA-N | [1] |
Synthesis and Methodology
The synthesis of 2,6-disubstituted pyridines like this compound can be achieved through various cross-coupling strategies. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method, offering high yields and functional group tolerance.[1] This approach typically involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound involves disconnecting the phenyl group, leading to a 2-hexyl-6-halopyridine and a phenylboronic acid derivative. This is a classic Suzuki-Miyaura disconnection.
References
Theoretical Framework for Elucidating the Electronic Structure of 2-Hexyl-6-phenylpyridine
An In-Depth Technical Guide for Researchers
Abstract: 2,6-disubstituted pyridines represent a privileged scaffold in materials science and medicinal chemistry. Understanding their electronic structure is paramount to rationally designing novel materials and therapeutic agents. This technical guide outlines a comprehensive theoretical workflow for characterizing the electronic properties of a representative member of this class, 2-Hexyl-6-phenylpyridine, using first-principles quantum chemical methods. We provide a detailed, step-by-step protocol grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), explaining the causality behind methodological choices. This document serves as a foundational resource for researchers seeking to apply computational techniques to predict and interpret the molecular orbitals, electronic transitions, and spectroscopic properties of substituted pyridine derivatives.
Introduction: The Significance of Substituted Pyridines
Pyridine, a heterocyclic aromatic compound, is a cornerstone in the development of functional materials and pharmaceuticals.[1] Its derivatives are integral to a wide array of applications, from organic electronics to agrochemicals and anticancer agents.[2][3][4][5] The electronic properties of these molecules, governed by the arrangement of their frontier molecular orbitals (FMOs), dictate their behavior in these applications.[6] Specifically, 2,6-disubstituted pyridines have been explored for their unique photoluminescent properties and as inhibitors of biological processes like Aβ aggregation.[7][8]
This compound (Figure 1) serves as an excellent model system. The interplay between the electron-donating alkyl chain and the π-conjugated phenyl ring, mediated by the pyridine core, is expected to give rise to interesting photophysical properties. A thorough understanding of its electronic structure—specifically the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting its chemical reactivity, stability, and optical characteristics.[9]
This guide provides a robust computational methodology to investigate these properties in silico, offering a predictive framework that can accelerate experimental discovery and optimization.
Theoretical Foundations: DFT and TD-DFT
To probe the electronic structure of this compound, we employ Density Functional Theory (DFT) and its extension, Time-Dependent Density Functional Theory (TD-DFT). These quantum mechanical methods provide a balance between computational cost and accuracy for medium-sized organic molecules.
-
Density Functional Theory (DFT): DFT is a computational method used to calculate the electronic structure of molecules.[6] It is particularly effective for determining the ground-state properties, such as the optimized molecular geometry and the energies of the molecular orbitals (HOMO and LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insight into the molecule's electronic excitation energy and kinetic stability.[10][11]
-
Time-Dependent Density Functional Theory (TD-DFT): To investigate how the molecule interacts with light (i.e., its spectroscopic properties), we use TD-DFT.[12] This method allows for the calculation of electronic excited states, providing predictions of UV-Vis absorption spectra, including the energies of electronic transitions (wavelengths) and their intensities (oscillator strengths).[13] Comparing TD-DFT results with experimental UV-Vis spectra is a key validation step for the chosen computational model.
Comprehensive Computational Workflow
This section details the step-by-step protocol for the theoretical analysis. The workflow is designed to be self-validating, starting from structural optimization and culminating in the prediction of spectroscopic properties.
Diagram of the Computational Workflow
The entire process, from initial structure to final analysis, is summarized in the workflow diagram below.
Caption: A comprehensive workflow for the theoretical study of this compound.
Protocol 1: Ground State Geometry Optimization and FMO Analysis
Objective: To find the most stable three-dimensional conformation of the molecule and analyze its frontier molecular orbitals.
Rationale: An accurate ground state geometry is a prerequisite for all subsequent calculations. The choice of the B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) is a well-established and validated approach for organic molecules, providing reliable geometries and orbital energies.[13][14] The frequency calculation is a critical quality control step to ensure the optimized structure corresponds to a true energy minimum.
Step-by-Step Methodology:
-
Structure Generation:
-
Use a molecular builder (e.g., GaussView, Avogadro, ChemDraw) to construct the 3D structure of this compound.
-
Perform an initial, rapid geometry clean-up using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting structure.
-
-
DFT Input File Preparation:
-
Create an input file for a computational chemistry package (e.g., Gaussian, ORCA).[11]
-
Route Section: Specify the job type, functional, and basis set. For example, in Gaussian: #p Opt Freq B3LYP/6-311+G(d,p) Pop=Full
-
Explanation of Keywords:
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed after the optimization.
-
B3LYP: A hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. It is known for its good performance with organic compounds.[15]
-
6-311+G(d,p): A triple-zeta basis set that provides a flexible description of the electron distribution. The + indicates diffuse functions on heavy atoms (important for non-covalent interactions) and the (d,p) indicates polarization functions (essential for describing anisotropic electron density).
-
Pop=Full: Requests a full population analysis to obtain detailed orbital information.
-
-
-
Execution and Validation:
-
Submit the calculation to run.
-
Upon completion, verify that the optimization converged successfully.
-
Crucially, inspect the output of the frequency calculation. Confirm that there are zero imaginary frequencies , which validates the structure as a true local minimum on the potential energy surface.
-
-
Data Extraction and Analysis:
-
Extract the final optimized coordinates.
-
From the output file, identify the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = ELUMO - EHOMO
-
Use visualization software to generate and inspect the isosurfaces of the HOMO and LUMO to understand the spatial distribution of these orbitals. This reveals which parts of the molecule are involved in electron donation (HOMO) and acceptance (LUMO).
-
Protocol 2: Simulating the UV-Vis Absorption Spectrum
Objective: To predict the electronic absorption spectrum and understand the nature of the underlying electronic transitions.
Rationale: TD-DFT calculations on the optimized ground-state geometry can predict vertical excitation energies, which correspond to the maxima in an absorption spectrum.[12] Analyzing the molecular orbitals involved in the dominant transitions (e.g., HOMO → LUMO) provides a detailed picture of the photophysics, such as identifying π → π* transitions common in conjugated systems.[16]
Step-by-Step Methodology:
-
TD-DFT Input File Preparation:
-
Use the optimized geometry obtained from Protocol 1.
-
Create a new input file. The geometry section should contain the previously optimized coordinates.
-
Route Section: Specify the TD-DFT calculation. For example, in Gaussian: #p TD(NStates=20,Root=1) B3LYP/6-311+G(d,p) Pop=Full
-
Explanation of Keywords:
-
TD(NStates=20): Specifies a Time-Dependent calculation, requesting the first 20 singlet excited states. Calculating a sufficient number of states is important to cover the relevant UV-Vis range.
-
-
-
Execution and Data Extraction:
-
Run the TD-DFT calculation.
-
From the output file, extract the calculated excitation energies (in eV), corresponding wavelengths (in nm), and oscillator strengths (f) for each excited state. The oscillator strength is a measure of the transition probability; transitions with f > 0.01 are typically considered significant.
-
-
Analysis and Spectrum Generation:
-
Identify the transitions with the largest oscillator strengths, as these will correspond to the most intense peaks in the experimental spectrum.
-
For each significant transition, examine the main orbital contributions listed in the output. This will identify the transition's character (e.g., HOMO-1 → LUMO, HOMO → LUMO, etc.).
-
The raw data can be convoluted with a Gaussian or Lorentzian function to generate a simulated spectrum that can be visually compared with experimental data.
-
Expected Results and Data Presentation
The successful execution of this workflow will yield a wealth of predictive data. This information should be organized clearly for interpretation and comparison.
Table 1: Predicted Electronic Properties of this compound
| Parameter | Predicted Value | Unit | Significance |
| EHOMO | Value from output | eV | Electron-donating capability; ionization potential |
| ELUMO | Value from output | eV | Electron-accepting capability; electron affinity |
| ΔE (HOMO-LUMO Gap) | Calculated Value | eV | Indicator of chemical reactivity and optical band gap [10] |
| Dipole Moment | Value from output | Debye | Measures molecular polarity |
Table 2: Predicted Major Electronic Transitions (from TD-DFT)
| Transition | Wavelength (λ) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | Value from output | Value from output | e.g., 95% HOMO → LUMO |
| S₀ → S₂ | Value from output | Value from output | e.g., 80% HOMO-1 → LUMO |
| S₀ → Sₓ | Value from output | Value from output | e.g., 65% HOMO → LUMO+1 |
Visualization of Frontier Orbitals
The analysis should be complemented by high-quality visualizations of the HOMO and LUMO isosurfaces.
-
HOMO: We expect the HOMO to be delocalized primarily across the more electron-rich phenylpyridine core, reflecting its role as the primary electron donor in an excitation event.
-
LUMO: The LUMO is also expected to be delocalized across the π-system of the phenyl and pyridine rings, representing the region that will accept the electron upon excitation.
The spatial overlap and distribution of these orbitals are key to understanding charge transfer characteristics within the molecule.
Conclusion and Future Directions
This guide presents a systematic and theoretically grounded computational workflow for the in-depth characterization of the electronic structure of this compound. By leveraging DFT and TD-DFT, researchers can obtain predictive insights into the molecule's ground-state geometry, frontier orbital energies, and spectroscopic properties. These theoretical results provide a powerful complement to experimental studies, enabling a deeper understanding of structure-property relationships and guiding the rational design of new functional materials.
The methodologies outlined here are broadly applicable to other substituted pyridine derivatives. Future work should focus on validating these theoretical predictions against experimental UV-Vis and fluorescence spectroscopy data.[17][18] Furthermore, these ground-state models can serve as the starting point for more advanced simulations, such as investigating solvent effects on electronic properties or modeling intermolecular interactions in condensed phases, which are crucial for applications in organic electronics.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic small molecule semiconducting chromophores for use in organic electronic devices (Patent) | OSTI.GOV [osti.gov]
- 6. ossila.com [ossila.com]
- 7. 2,6-Substituted pyridine derivative-containing conjugated polymers: synthesis, photoluminescence and ion-sensing properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HOMO/LUMO Energy Level Calculations - CD ComputaBio [computabio.com]
- 10. learn.schrodinger.com [learn.schrodinger.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ovid.com [ovid.com]
- 18. researchgate.net [researchgate.net]
- 19. academics.su.edu.krd [academics.su.edu.krd]
Introduction: The Phenylpyridine Scaffold as a Cornerstone of Modern Chemistry
An In-depth Technical Guide to the Discovery and History of Substituted Phenylpyridines
For Researchers, Scientists, and Drug Development Professionals
The fusion of a phenyl group and a pyridine ring creates the phenylpyridine scaffold, a structural motif of profound importance in medicinal chemistry, materials science, and organic synthesis.[1][2][3] Pyridine and its derivatives are among the most prevalent heterocyclic structures found in FDA-approved drugs, playing a critical role in the therapeutic areas of oncology, infectious diseases, and inflammation.[4] The journey of substituted phenylpyridines from laboratory curiosities to life-changing pharmaceuticals is a story of evolving synthetic strategies, from classical condensation reactions to the revolution of modern cross-coupling catalysis.
This guide provides a comprehensive exploration of this journey. It delves into the foundational discoveries that enabled the construction of the pyridine ring, charts the evolution of synthetic methodologies that efficiently forge the critical phenyl-pyridine bond, and culminates in a detailed case study on one of the most significant therapeutic classes born from this scaffold: the selective COX-2 inhibitors. By explaining the causality behind experimental choices and providing detailed, validated protocols, this document serves as a technical resource for professionals seeking to harness the power of the substituted phenylpyridine core in their research and development endeavors.
Part 1: The Evolution of Pyridine Synthesis: From Classical Reactions to Modern Catalysis
The ability to construct the phenylpyridine core is predicated on the development of robust methods for pyridine ring synthesis. Early methods, while groundbreaking, often required harsh conditions. The advent of modern catalysis, however, provided milder, more efficient, and highly versatile pathways.
Foundational Ring-Forming Reactions
Several classical named reactions laid the groundwork for constructing substituted pyridine rings from acyclic precursors. These methods are still valued for their ability to generate highly functionalized pyridines from readily available starting materials.[5]
-
Hantzsch Pyridine Synthesis: A multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. This method first produces a 1,4-dihydropyridine, which is then oxidized to the aromatic pyridine.[5]
-
Guareschi-Thorpe Condensation: This reaction provides a direct route to 2-pyridone derivatives through the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound.[5][6][7][8] The resulting pyridones are valuable intermediates for further functionalization.
-
Kröhnke Pyridine Synthesis: A highly versatile and convergent method for preparing 2,4,6-trisubstituted pyridines.[9][10] The reaction proceeds by the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate, which provides the final nitrogen for the new pyridine ring.[9][11][12] The mechanism involves a Michael addition followed by cyclization and dehydration.[9][11]
-
Ciamician-Dennstedt Rearrangement: This reaction represents a fundamentally different approach, involving the ring expansion of a pyrrole into a 3-halogenated pyridine.[13][14] The reaction is initiated by a dihalocarbene, generated from a haloform and a strong base, which adds to the pyrrole to form an unstable cyclopropane intermediate that subsequently rearranges.[14][15] While historically significant, its utility was often limited by harsh conditions and potential byproducts.[16]
The Dawn of Cross-Coupling: Efficiently Forging the Phenyl-Pyridine Bond
While classical methods built the pyridine ring, the true revolution in synthesizing phenylpyridines came with the advent of palladium-catalyzed cross-coupling reactions. These methods allowed for the direct and efficient connection of a pre-formed pyridine ring with a phenyl group under relatively mild conditions, transforming the accessibility of this scaffold.[1]
-
Suzuki-Miyaura Coupling: Perhaps the most widely used method, it involves the reaction of a pyridyl halide (or triflate) with a phenylboronic acid or ester.[1][17] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of a wide range of functional groups.[18]
-
Other Cross-Coupling Reactions: The Negishi (using an organozinc reagent) and Stille (using an organotin reagent) couplings also represent powerful, though less common, alternatives for phenylpyridine synthesis.[1]
Part 2: A Case Study in Rational Drug Design: The Phenylpyridine Core and Selective COX-2 Inhibition
The discovery of selective cyclooxygenase-2 (COX-2) inhibitors is a landmark achievement in rational drug design and perfectly illustrates the therapeutic impact of the substituted phenylpyridine scaffold.
The COX-1/COX-2 Hypothesis: A New Paradigm for Anti-Inflammatory Therapy
For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen were mainstays for treating pain and inflammation. Their mechanism involves inhibiting cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into inflammatory prostaglandins.[19] However, this inhibition was non-selective. The discovery in the early 1990s of two distinct COX isoforms revolutionized the field.[20]
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the stomach lining and aid in platelet aggregation.[20][21]
-
COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation.[20][21]
This dichotomy presented a clear therapeutic strategy: selectively inhibiting COX-2 could provide potent anti-inflammatory effects while sparing the protective functions of COX-1, thereby reducing the gastrointestinal side effects common with traditional NSAIDs.[20][22]
Mechanism of Action of COX-2 Inhibitors
Selective COX-2 inhibitors function by binding to the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into prostaglandin H2 (PGH2).[22] This blockade halts the downstream production of various pro-inflammatory prostaglandins, leading to reduced inflammation, pain, and fever.[22][23][24] The selectivity arises from subtle structural differences in the active sites of COX-1 and COX-2; the COX-2 active site contains a valine residue instead of the bulkier isoleucine in COX-1, creating a side pocket that can accommodate the specific structures of COX-2 inhibitors.[25]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Phenylpyridine: Properties, Applications, Safety Data & Supplier Information – Expert Guide China [pipzine-chem.com]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guareschi-Thorpe Condensation [drugfuture.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Ciamician–Dennstedt rearrangement - Wikipedia [en.wikipedia.org]
- 14. Ciamician-Dennstedt Rearrangement [drugfuture.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 18. scholarship.claremont.edu [scholarship.claremont.edu]
- 19. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 23. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 24. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 25. Celecoxib - Wikipedia [en.wikipedia.org]
Solubility of 2-Hexyl-6-phenylpyridine in common organic solvents
An In-depth Technical Guide to the Solubility of 2-Hexyl-6-phenylpyridine in Common Organic Solvents
Introduction
This compound is a substituted pyridine derivative characterized by a central pyridine ring functionalized with a phenyl group at the 2-position and a hexyl group at the 6-position. This molecular architecture is of significant interest to researchers in materials science and drug discovery, where the phenylpyridine core is a key structural motif in compounds developed for applications such as organic light-emitting diodes (OLEDs) and as scaffolds for therapeutic agents.[1][2]
Molecular Structure Analysis and Predicted Physicochemical Properties
A molecule's solubility is fundamentally dictated by its structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a foundational guideline: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3][4] The structure of this compound is amphiphilic, containing distinct regions of varying polarity.
-
Pyridine Ring: The nitrogen-containing aromatic ring is the primary polar and weakly basic center of the molecule. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.
-
Phenyl Group: This aromatic hydrocarbon group is nonpolar and will primarily interact through van der Waals forces (specifically, dispersion forces).
-
Hexyl Chain: The six-carbon aliphatic chain is highly nonpolar and lipophilic, significantly contributing to the molecule's overall nonpolar character and reducing its affinity for polar solvents.[4]
The combination of a large nonpolar region (phenyl and hexyl groups) and a localized polar site (pyridine nitrogen) suggests that this compound will exhibit favorable solubility in a broad range of organic solvents, with limited to negligible solubility in highly polar solvents like water. The parent compound, 2-phenylpyridine, is noted to be miscible with ethanol, acetone, toluene, and methylene chloride but not with water.[5] The addition of the hexyl group is expected to further enhance solubility in nonpolar solvents while decreasing it in polar ones.
Caption: Influence of structural components on intermolecular forces and solubility.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Information | Source / Basis |
|---|---|---|
| Molecular Formula | C₁₇H₂₁N | (Structure) |
| Molecular Weight | 239.36 g/mol | [6] |
| Appearance | Liquid (Predicted) | Based on analogs like 2-phenylpyridine[1] and 2-hexylpyridine.[7] |
| logP (Octanol/Water) | > 3.4 | High lipophilicity due to hexyl and phenyl groups. (logP of 2-hexylpyridine is ~3.4[8]) |
| Polar Surface Area | ~12.9 Ų | Based on the pyridine nitrogen; similar to 2-phenylpyridine.[9] |
| Hydrogen Bond Donors | 0 | (Structure) |
| Hydrogen Bond Acceptors | 1 (Pyridine N) | (Structure) |
| Water Solubility | Very Low / Insoluble | Predicted based on high logP and large nonpolar structure.[5][10][11] |
Theoretical Approaches to Solubility Prediction
For novel compounds, computational models provide valuable foresight into solubility behavior, guiding solvent screening efforts before extensive lab work is undertaken.
Hansen Solubility Parameters (HSP)
HSP analysis is a powerful semi-empirical method that deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[12][13] The principle is that substances with similar HSP values are likely to be miscible. By comparing the estimated HSP of this compound with the known HSPs of various solvents, one can predict compatibility.
The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" is calculated. A smaller Ra value indicates a higher likelihood of dissolution. While the exact HSP values for this compound require experimental determination or specialized software, we can infer that it will have a significant δD component from its alkyl and phenyl groups, a moderate δP from the pyridine ring, and a moderate δH, primarily as a hydrogen bond acceptor. Solvents matching this profile will be most effective.
Table 2: Hansen Solubility Parameters for Common Organic Solvents
| Solvent | δD (Dispersion) | δP (Polar) | δH (H-Bonding) |
|---|---|---|---|
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
(Data sourced from literature compilations)
COSMO-RS Method
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a high-fidelity computational method based on quantum chemistry.[14] It calculates thermodynamic properties, including solubility, from the fundamental molecular structure without requiring empirical data for the specific solute-solvent system.[15][16][17] The COSMO-RS workflow involves:
-
Optimizing the 3D geometry of the solute and solvent molecules using quantum chemical calculations (e.g., Density Functional Theory).
-
Calculating the screening charge density on the molecular surface, which captures the molecule's polarity and interaction potential.
-
Using statistical thermodynamics to compute the chemical potential of the solute in the solvent, from which solubility can be derived.[14]
While requiring significant computational resources, COSMO-RS offers a purely predictive and highly accurate assessment of solubility across a wide range of solvents, making it an invaluable tool in modern drug development and materials science.[16][18]
Experimental Determination of Solubility: Protocols and Workflow
Direct experimental measurement remains the gold standard for determining solubility. The following protocols are designed to be robust and self-validating for generating reliable quantitative data.
Protocol 1: Isothermal Saturation (Shake-Flask) Method with Gravimetric Analysis
This method directly measures the mass of solute dissolved in a known volume of solvent at equilibrium.[19]
A. Materials
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance (readable to 0.1 mg)
-
Drying oven or vacuum desiccator
B. Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" ensures that undissolved solid remains after equilibrium is reached.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours. The system has reached equilibrium when the concentration of the solute in the solution is constant.
-
Phase Separation: After equilibration, let the vial stand undisturbed for several hours to allow undissolved material to settle.
-
Filtration: Carefully draw the supernatant (the clear solution) into a syringe. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a second, clean, pre-weighed vial. This step is critical to remove all particulate matter.
-
Solvent Evaporation: Place the vial containing the filtered solution in a drying oven set to a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a vacuum desiccator or rotary evaporator.[19]
-
Final Weighing: Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it on the analytical balance.
C. Calculation
-
Mass of dissolved solute (m_solute): (Mass of vial + residue) - (Mass of empty vial)
-
Volume of solvent (V_solvent): Volume of solvent added (e.g., 5.0 mL)
-
Solubility (g/L): (m_solute / V_solvent) * 1000
Protocol 2: UV/Vis Spectrophotometric Method
This method is suitable for compounds with a chromophore (the phenylpyridine system absorbs UV light) and requires smaller amounts of material.
A. Materials
-
Same as Protocol 1, plus:
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
B. Step-by-Step Procedure
-
Determine λ_max: Prepare a dilute solution of this compound in the chosen solvent and scan its UV/Vis spectrum to find the wavelength of maximum absorbance (λ_max).
-
Prepare Calibration Curve:
-
Create a series of standard solutions of known concentrations by serial dilution of a stock solution.
-
Measure the absorbance of each standard at λ_max.
-
Plot Absorbance vs. Concentration and perform a linear regression to obtain the equation of the line (y = mx + c), confirming it follows the Beer-Lambert law.
-
-
Prepare Saturated Solution: Follow steps 1-5 from Protocol 1 to generate a clear, filtered, saturated solution.
-
Dilution & Measurement: Accurately dilute the saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve. Record the dilution factor. Measure the absorbance of the diluted solution at λ_max.
-
Calculation:
-
Use the calibration curve equation to calculate the concentration of the diluted solution from its absorbance.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility.
-
Caption: Experimental workflow for the Isothermal Saturation (Gravimetric) method.
Expected Solubility Profile
Based on the structural analysis and theoretical principles, the following qualitative solubility profile for this compound can be predicted.
Table 3: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Nonpolar | Hexane, Toluene, Diethyl Ether | High / Miscible | The large, nonpolar hexyl and phenyl groups will have strong favorable interactions with nonpolar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone | High / Miscible | These solvents can engage in dipole-dipole interactions with the pyridine ring while also solvating the nonpolar portions of the molecule.[5] |
| Polar Protic | Ethanol, Methanol | Moderate to Good | The pyridine nitrogen can accept hydrogen bonds, but the large hydrophobic bulk will limit solubility compared to polar aprotic solvents. |
| Highly Polar | Water | Insoluble | The energetic cost of creating a cavity in the highly structured water network for the large nonpolar molecule is prohibitive.[1][20] |
Conclusion
While specific quantitative solubility data for this compound is not publicly cataloged, a thorough analysis of its molecular structure provides a clear and predictive understanding of its behavior. The compound is anticipated to be highly soluble in nonpolar and polar aprotic organic solvents and moderately soluble in polar protic solvents, with negligible aqueous solubility. This profile is governed by the interplay between its large, nonpolar hexyl and phenyl moieties and the polar, hydrogen-bond-accepting pyridine ring. For researchers requiring precise quantitative data for applications such as formulation, crystallization, or reaction chemistry, the detailed isothermal saturation and spectrophotometric protocols provided in this guide offer a reliable pathway to generating accurate and reproducible results.
References
- 1. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 2-Phenylpyridine | 1008-89-5 [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 2-hexyl pyridine, 1129-69-7 [thegoodscentscompany.com]
- 8. 2-Hexylpyridine | C11H17N | CID 70797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemwhat.com [chemwhat.com]
- 11. echemi.com [echemi.com]
- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 14. COSMO-RS - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. approcess.com [approcess.com]
- 19. benchchem.com [benchchem.com]
- 20. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
Unlocking the Potential of the Phenylpyridine Scaffold: A Technical Guide to Novel Research Frontiers
Abstract
The phenylpyridine core is a privileged heterocyclic scaffold that consistently demonstrates significant potential across a spectrum of scientific disciplines, from medicinal chemistry to materials science. Its inherent structural rigidity, tunable electronic properties, and capacity for diverse functionalization make it a cornerstone for innovation. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of promising and actionable research areas for novel phenylpyridine compounds. Moving beyond a simple literature review, this document synthesizes field-proven insights with foundational principles, elucidating the causality behind experimental design and outlining detailed, self-validating protocols. We will traverse key frontiers in oncology, neuroinflammation, and optoelectronics, presenting quantitative data, step-by-step methodologies, and conceptual workflows to empower the next wave of discovery built upon the versatile phenylpyridine framework.
The Phenylpyridine Core: A Privileged Framework for Discovery
The fusion of a phenyl ring and a pyridine ring creates a unique molecular architecture. The pyridine's nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metals, significantly influencing the molecule's pharmacokinetic properties and utility in catalysis.[1] The biaryl system allows for extended π-conjugation, which is fundamental to its applications in optoelectronics. The true power of the scaffold lies in its amenability to functionalization at multiple positions on both rings, enabling fine-tuning of steric and electronic properties to achieve desired biological or physical outcomes. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have made a vast chemical space of phenylpyridine derivatives readily accessible.[2][3]
Frontier in Medicinal Chemistry: Targeted Therapeutics
The phenylpyridine scaffold is a recurring motif in a multitude of biologically active agents. Its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, makes it an ideal starting point for inhibitor design.
Oncology: Precision Targeting of Cyclin-Dependent Kinases
The dysregulation of cyclin-dependent kinases (CDKs), key regulators of the cell cycle, is a hallmark of many cancers.[4] The phenylpyridine scaffold has proven to be an effective core for the development of potent and selective CDK inhibitors.
Scientific Rationale: The ATP-binding pocket of kinases, including CDK2, contains a "hinge region" rich in hydrogen bond donors and acceptors. The pyridine nitrogen of the phenylpyridine scaffold can form a critical hydrogen bond interaction with this hinge, anchoring the inhibitor. The phenyl ring can then be functionalized to extend into adjacent hydrophobic pockets, enhancing both potency and selectivity. This "bioisosteric switch" of a phenyl ring for a pyridine ring can dramatically improve potency and pharmacokinetic profiles.[1]
Key Target Pathway: CDK2/Cyclin E Signaling
The CDK2/Cyclin E complex is pivotal for the G1/S phase transition, phosphorylating the Retinoblastoma (Rb) protein to release the E2F transcription factor, which in turn activates genes required for DNA replication.[5][6] Inhibition of CDK2 with a phenylpyridine-based compound can halt this process, inducing G1 cell cycle arrest.
Quantitative Data: Comparative Anticancer Activity
The efficacy of novel phenylpyridine derivatives can be benchmarked against known anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric.
| Compound Type | Target | Cell Line | IC50 (µM) | Reference |
| Phenylpyridine Derivative (Ex. 1) | CDK2 | HCT-116 (Colon) | 5.98 | [1] |
| Phenylpyridine Derivative (Ex. 2) | Topoisomerase II | HepG2 (Liver) | 0.21 | [7] |
| Phenylpyridine Derivative (Ex. 3) | Proto-oncogene tyrosine-protein kinase | A549 (Lung) | <0.1 | [8] |
| Doxorubicin (Standard) | Topoisomerase II | HepG2 (Liver) | 8.28 | [7] |
| Staurosporine (Broad Kinase Inhibitor) | Multiple | Various | Varies (nM-µM) | N/A |
Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a robust method for determining the IC50 value of a novel phenylpyridine compound against CDK2/Cyclin E.[9][10]
-
Reagent Preparation:
-
Prepare Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[9]
-
Dilute recombinant human CDK2/Cyclin E enzyme in Kinase Buffer to the desired concentration (e.g., 4 ng/µL).
-
Prepare a substrate/ATP mix in Kinase Buffer containing a suitable peptide substrate (e.g., a derivative of Histone H1) and ATP (e.g., 150 µM).[9]
-
Prepare serial dilutions of the test phenylpyridine compound in 5% DMSO.
-
-
Assay Execution (384-well plate format):
-
To each well, add 1 µL of the diluted inhibitor (or 5% DMSO for control).
-
Add 2 µL of the diluted enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
-
Detection (Using ADP-Glo™ Assay):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "blank" (no enzyme) reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Neuroinflammation: Modulation of TNF-α Production
Chronic inflammation is a key pathological feature of many neurodegenerative diseases. Tumor Necrosis Factor-alpha (TNF-α) is a master pro-inflammatory cytokine, and its overproduction is implicated in neuronal damage.[11] Phenylpyridine-2-ylguanidines have been identified as potent inhibitors of TNF-α overproduction.[12]
Scientific Rationale: The mechanism of action for these compounds may involve the inhibition of upstream kinases in the TNF-α signaling cascade, such as MAPKs, or interference with transcription factors like NF-κB.[11][13] The phenylpyridine core provides a rigid scaffold from which functional groups (like the guanidine moiety) can be positioned to interact with specific binding sites on these protein targets.
Key Target Pathway: TNF-α Signaling
TNF-α binds to its receptor (TNFR1), leading to the recruitment of adaptor proteins like TRADD and TRAF2. This triggers downstream signaling cascades, including the MAPK and NF-κB pathways, ultimately leading to the transcription of pro-inflammatory genes.[13][14][15]
Frontier in Materials Science: Optoelectronics and Catalysis
The rigid, planar structure and rich electronic nature of phenylpyridines make them exceptional candidates for advanced materials. When complexed with heavy metals like iridium, they form some of the most efficient phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs) and powerful photocatalysts.
High-Efficiency Phosphorescent OLEDs
Scientific Rationale: In OLEDs, electrically generated excitons are 75% triplets and 25% singlets. Phosphorescent materials can harvest these triplet excitons, which are wasted in fluorescent materials, allowing for theoretical internal quantum efficiencies of 100%.[16] Cyclometalated iridium(III) complexes, such as fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃], are benchmark emitters. The phenylpyridine ligand facilitates strong spin-orbit coupling due to the heavy iridium atom, enabling efficient intersystem crossing and subsequent phosphorescence. The emission color can be tuned by modifying the electronic properties of the phenylpyridine ligand with electron-donating or -withdrawing groups.[17][18]
Quantitative Data: Photophysical Properties of Phenylpyridine-based Iridium Complexes
| Complex | Emission λmax (nm) | Quantum Yield (ΦPL) | Lifetime (µs) | Reference |
| Ir(ppy)₃ | ~510 (Green) | > 0.9 | ~1.3 | [16] |
| (dfppy)₂Ir(pic) | ~470 (Blue) | ~0.7 | ~1.1 | N/A |
| (bzq)₂Ir(acac) | ~620 (Red) | ~0.4 | ~2.6 | [16] |
| (MeO2CF3ppy)₂Ir(acac) | ~508 (Green) | 0.7-0.8 | N/A | [8] |
Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol provides a general workflow for creating a multilayer phosphorescent OLED using a phenylpyridine-based iridium complex.[18][19]
-
Substrate Preparation:
-
Clean an indium tin oxide (ITO)-coated glass substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate with a nitrogen gun and treat with UV-ozone or oxygen plasma to improve the work function and remove organic residues.
-
-
Layer Deposition (via Spin Coating in a Glovebox):
-
Deposit a Hole Injection Layer (HIL), such as PEDOT:PSS, onto the ITO and anneal according to the manufacturer's specifications.
-
Prepare the Emissive Layer (EML) solution by dissolving a host material (e.g., PVK:CBP) and the phenylpyridine-iridium complex dopant (e.g., 8 wt%) in a suitable solvent like chlorobenzene.
-
Spin-coat the EML solution on top of the HIL and anneal to remove the solvent.
-
-
Thermal Evaporation (in a High-Vacuum Chamber <10⁻⁶ Torr):
-
Encapsulation and Characterization:
-
Encapsulate the device using a glass lid and UV-cured epoxy to prevent degradation from air and moisture.
-
Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
-
Photoredox Catalysis
Scientific Rationale: Phenylpyridine-iridium complexes like Ir(ppy)₃ are excellent photoredox catalysts. Upon absorption of visible light, the complex is excited to a long-lived triplet state. This excited state is both a more potent oxidizing and reducing agent than the ground state, allowing it to engage in single-electron transfer (SET) with a wide range of organic substrates to generate radical intermediates, thereby enabling challenging chemical transformations under mild conditions.[20][21]
Key Process: Photoredox Catalytic Cycle
The general cycle involves excitation of the catalyst, followed by either oxidative or reductive quenching by a substrate, and subsequent steps that regenerate the ground-state catalyst.
Frontier in Synthetic Chemistry: Advanced C-H Functionalization
While traditional cross-coupling methods are robust, the direct functionalization of carbon-hydrogen (C-H) bonds represents a more atom- and step-economical approach to creating novel phenylpyridine derivatives.
Scientific Rationale: The pyridine nitrogen can act as an internal directing group, positioning a transition metal catalyst (commonly palladium) in proximity to the ortho C-H bonds of the phenyl ring.[22][23] This chelation-assisted mechanism facilitates the cleavage of the C-H bond and subsequent coupling with various partners (e.g., aryl halides, alkyls, acrylates), providing a powerful route to regioselectively elaborate the phenylpyridine core. Recent advances have also focused on photocatalytic methods and the functionalization of the pyridine ring itself.[24][25]
Experimental Protocol: Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine
This protocol is a representative example of a directed C-H functionalization reaction.
-
Reaction Setup:
-
In an oven-dried Schlenk tube, combine 2-phenylpyridine (1.0 equiv.), the aryl halide coupling partner (e.g., 4-bromoanisole, 1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a suitable ligand if required (e.g., a phosphine or N-heterocyclic carbene ligand).
-
Add a high-boiling point solvent such as DMF or DMAc.
-
-
Execution:
-
Seal the tube and degas the mixture by three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen).
-
Heat the reaction mixture to 100-140°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired functionalized phenylpyridine.
-
Frontier in Computational Chemistry: In Silico Design and Screening
Computational methods are indispensable for accelerating the discovery of novel phenylpyridine compounds. Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) provide crucial insights that guide synthetic efforts.
Scientific Rationale:
-
Molecular Docking: Predicts the binding mode and affinity of a phenylpyridine derivative within the active site of a biological target (e.g., a kinase), helping to prioritize candidates and rationalize structure-activity relationships.[12]
-
QSAR: Develops mathematical models that correlate the chemical structure of phenylpyridine derivatives with their biological activity, enabling the prediction of potency for unsynthesized analogues.
-
DFT: Calculates the electronic properties (e.g., HOMO/LUMO energy levels, molecular orbital distributions) of phenylpyridine-based materials, which is essential for predicting their photophysical properties and designing new emitters for OLEDs.[17][26]
Experimental Protocol: Molecular Docking Workflow for a Phenylpyridine-based Kinase Inhibitor
This workflow outlines the key steps for predicting the binding mode of a novel compound.[12]
-
Protein and Ligand Preparation:
-
Protein: Obtain the 3D crystal structure of the target kinase (e.g., CDK2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand: Draw the 2D structure of the novel phenylpyridine compound and convert it to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Use molecular docking software (e.g., AutoDock Vina, Glide).
-
Define the binding site on the protein, typically by creating a grid box centered on the co-crystallized ligand or the known ATP-binding site.
-
Run the docking algorithm to generate multiple possible binding poses for the ligand.
-
-
Analysis and Visualization:
-
Score the generated poses based on the software's scoring function to estimate binding affinity.
-
Visualize the top-ranked pose in the context of the protein's active site.
-
Analyze key interactions, such as hydrogen bonds to the hinge region, hydrophobic interactions, and π-π stacking, to validate the binding mode and rationalize the compound's activity.
-
Conclusion and Future Outlook
The phenylpyridine scaffold continues to be a remarkably fertile ground for scientific discovery. The research areas highlighted in this guide—spanning targeted cancer therapy, neuroinflammation modulation, high-efficiency optoelectronics, and advanced catalysis—represent frontiers where significant breakthroughs are poised to occur. The synergy between innovative synthetic methodologies, particularly C-H functionalization, and predictive computational modeling will be the driving force in unlocking the next generation of phenylpyridine-based technologies. By leveraging the detailed protocols and foundational insights provided herein, researchers are well-equipped to design, synthesize, and validate novel compounds that can address critical challenges in both human health and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. cusabio.com [cusabio.com]
- 16. researchgate.net [researchgate.net]
- 17. Theoretical insight on electronic structure and photophysical properties of a series of cyclometalated iridium(III) complexes bearing the substituted phenylpyrazole with different electron-donating or electron-accepting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
- 22. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 23. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 26. Computational insights into the photophysical and electroluminescence properties of homoleptic fac-Ir(C^N)3 complexes employing different phenyl-derivative-featuring phenylimidazole-based ligands for promising phosphors in OLEDs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: 2-Hexyl-6-phenylpyridine as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
An in-depth technical guide for researchers, scientists, and drug development professionals.
Prepared by: Gemini, Senior Application Scientist
Introduction and Scientific Context
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The success of these transformations is intrinsically linked to the nature of the ligand coordinating to the palladium center. The ligand modulates the catalyst's stability, solubility, and reactivity, directly influencing the rates of key elementary steps such as oxidative addition and reductive elimination.[3]
Among the vast array of ligand scaffolds, pyridine-based ligands have been identified as effective in various palladium-catalyzed reactions.[4][5] This guide focuses on 2-Hexyl-6-phenylpyridine , a 2,6-disubstituted pyridine derivative. While specific, in-depth studies on this exact molecule are not extensively documented in peer-reviewed literature, its structural motifs—a bulky alkyl group and an aromatic phenyl group flanking the coordinating nitrogen atom—suggest its potential as a robust ligand. The hexyl group provides steric bulk and electron-donating character, which can enhance catalyst stability and promote oxidative addition, while the phenyl group contributes to the ligand's electronic properties and potential for π-stacking interactions.
This document serves as a technical guide for researchers looking to explore the utility of this compound. It provides a plausible synthetic route for the ligand itself and presents detailed, field-proven model protocols for its application in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Mizoroki-Heck reaction, and the Buchwald-Hartwig amination. These protocols are based on established methodologies for structurally analogous pyridine-based ligands and are designed to serve as a validated starting point for further optimization.
Ligand Synthesis: A Proposed Protocol
The synthesis of asymmetrically substituted pyridines like this compound can be achieved through multi-step condensation reactions. The following protocol is a proposed adaptation of established pyridine synthesis methodologies, such as the Kröhnke pyridine synthesis.
Protocol: Synthesis of this compound
This protocol involves the reaction of an α,β-unsaturated ketone (chalcone derivative) with a β-keto-compound in the presence of an ammonia source.
Step 1: Synthesis of 1-phenyl-2-octen-1-one
-
To a stirred solution of benzaldehyde (1.0 equiv) and hexanal (1.1 equiv) in ethanol, add a catalytic amount of aqueous sodium hydroxide (10 mol%).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, neutralize the mixture with dilute HCl, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the α,β-unsaturated ketone.
Step 2: Condensation to form this compound
-
In a round-bottom flask, combine the synthesized 1-phenyl-2-octen-1-one (1.0 equiv), a suitable 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 equiv), and ammonium acetate (5.0 equiv) in glacial acetic acid.
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by GC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water and basify with a concentrated ammonium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.
Caption: Proposed synthetic workflow for this compound.
Application in Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds.[6] The role of a ligand like this compound is to facilitate the formation of a monoligated Pd(0) species, which is often the active catalyst, and to accelerate the rate-limiting oxidative addition step. The steric bulk of the hexyl group can also promote the final reductive elimination step.
Model Protocol: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1 v/v, 5 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ and this compound.
-
Solvent Addition: Add the degassed 1,4-dioxane. Stir for 10 minutes at room temperature to allow for pre-formation of the catalyst complex.
-
Reagent Addition: Add the aryl bromide, phenylboronic acid, and K₃PO₄.
-
Reaction: Seal the tube and heat the mixture at 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. Typical reaction times are 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Substrates
| Entry | Aryl Bromide | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | >90 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | >90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | >85 |
| 4 | 2-Bromopyridine | 2-Phenylpyridine | >80 |
Note: Yields are hypothetical and based on typical results for similar pyridine-based ligand systems.[5][7]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Application in Mizoroki-Heck Reaction
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes.[1][4] The choice of ligand is critical to ensure high regioselectivity (typically trans) and to prevent side reactions like catalyst decomposition. The this compound ligand is expected to form a stable, active catalyst suitable for this transformation.
Model Protocol: Heck Reaction of Aryl Iodides with Styrene
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under argon, add Pd(OAc)₂, this compound, and the aryl iodide.
-
Solvent and Reagent Addition: Add DMF, followed by styrene and triethylamine via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C for 6-18 hours. Monitor for the disappearance of the aryl iodide by TLC or GC-MS.
-
Work-up: Cool the mixture to room temperature and dilute with diethyl ether (25 mL).
-
Filtration: Filter the mixture through a pad of celite to remove palladium black and triethylammonium iodide salts.
-
Purification: Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the stilbene derivative.
Data Presentation: Representative Substrates
| Entry | Aryl Iodide | Alkene | Product | Expected Yield (%) |
| 1 | Iodobenzene | Styrene | trans-Stilbene | >95 |
| 2 | 4-Iodoacetophenone | Styrene | trans-4-Acetylstilbene | >90 |
| 3 | 4-Iodobenzonitrile | n-Butyl acrylate | trans-n-Butyl 4-cyanocinnamate | >85 |
| 4 | 1-Iodonaphthalene | Styrene | trans-1-Styrylnaphthalene | >90 |
Note: Yields are hypothetical and based on typical results for phosphine-free or pyridine-based ligand systems.[8][9]
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Applications of 2-Hexyl-6-phenylpyridine in organic electronics
An In-Depth Guide to the Application of 2-Hexyl-6-phenylpyridine in Organic Electronics
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the applications and protocols involving this compound and its structural analogs in the field of organic electronics. This guide provides an in-depth analysis of its synthesis, properties, and versatile roles in enhancing the performance and stability of various organic electronic devices.
Introduction: The Strategic Importance of Pyridine Derivatives
Organic electronics has emerged as a transformative field, promising flexible, low-cost, and large-area electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)[1]. The performance of these devices is critically dependent on the molecular architecture of the organic semiconductors used, particularly those facilitating charge transport.
Pyridine-based compounds are a cornerstone in the design of high-performance organic electronic materials. The inherent electron-deficient nature of the pyridine ring makes it an excellent candidate for electron-transporting materials (ETMs)[2][3]. Furthermore, its rigid structure and susceptibility to functionalization allow for precise tuning of electronic properties, solubility, and morphology.
This compound is a molecule of significant interest. It strategically combines three key structural motifs:
-
An electron-deficient pyridine core to facilitate electron transport.
-
A π-conjugated phenyl group which can enhance intermolecular electronic coupling and charge mobility.
-
A flexible hexyl chain to improve solubility in common organic solvents, enabling solution-based processing, a key advantage for low-cost device fabrication.
While direct literature on this compound is emerging, a wealth of data on its core structure, 2-phenylpyridine, and other functionalized pyridines provides a strong foundation for understanding its potential. This guide will leverage these insights to present a holistic view of its applications.
Synthesis and Core Properties
A fundamental understanding of the material begins with its synthesis and intrinsic properties.
General Synthetic Protocol
The synthesis of 2,6-disubstituted pyridines like this compound can be efficiently achieved through multicomponent reactions, such as the Kröhnke pyridine synthesis or variations thereof. A plausible and widely-used approach involves the condensation of an acetophenone derivative, an aldehyde, and an ammonium source.
Illustrative Synthesis Workflow:
A mixture of 1-octyne (precursor to the hexyl group after reduction or used in a modified reaction), acetophenone (phenyl group precursor), and an ammonia source like ammonium acetate are reacted in a suitable solvent. This one-pot reaction proceeds through the formation of chalcone and enamine intermediates, which then cyclize to form the pyridine ring.
Caption: General workflow for the synthesis of this compound.
Physicochemical Properties
A summary of the core properties of this compound is presented below. These properties are essential for its use in research and device fabrication.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁N | [4][5] |
| Molecular Weight | 239.36 g/mol | [4][5] |
| CAS Number | 499158-97-3 | [4][5] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Solubility | High in common organic solvents (e.g., Toluene, Chloroform) | Inferred from hexyl chain |
Application in Perovskite Solar Cells (PSCs)
One of the most promising applications for pyridine derivatives is as performance-enhancing additives in the hole-transport layers (HTLs) of perovskite solar cells.
Mechanism of Action
The industry-standard HTL material, Spiro-OMeTAD, often suffers from thermal instability, leading to device degradation. Research has shown that incorporating 2-phenylpyridine, the core of our target molecule, can dramatically improve the thermal stability and efficiency of PSCs[6].
The proposed mechanisms are twofold:
-
Void Suppression: Pyridine derivatives can coordinate with lithium ions (a common p-dopant for Spiro-OMeTAD), preventing the aggregation of dopants and the formation of performance-degrading voids within the HTL film during thermal stress[6].
-
Improved Charge Extraction: The pyridine additive can facilitate faster charge transfer from the perovskite layer to the HTL. This reduces charge recombination at the interface, leading to a higher open-circuit voltage (VOC) and fill factor (FF), thereby boosting the overall power conversion efficiency (PCE)[6].
The addition of the hexyl group in this compound is expected to enhance its miscibility within the Spiro-OMeTAD/chlorobenzene solution, potentially leading to more uniform films and even better performance.
Device Performance Data
The impact of using 2-phenylpyridine as an additive in a Spiro-OMeTAD HTL is summarized below. These results highlight the significant potential for this compound in this application.
| Device Configuration | PCE (%) | VOC (V) | FF | Thermal Stability (retained PCE after 2400h at 85°C) |
| Control (Spiro-OMeTAD + tBP) | 20.5% | - | - | < 90% (estimated) |
| With 2-phenylpyridine additive | 25.0% | 1.165 V | 0.82 | 104% |
| Data sourced from a 2025 ChemRxiv preprint.[6] |
Protocol: Fabrication of a High-Efficiency PSC
This protocol outlines the fabrication of an inverted planar perovskite solar cell incorporating a pyridine-based additive.
Device Architecture Diagram:
Caption: Layered architecture of a typical perovskite solar cell.
Step-by-Step Protocol:
-
Substrate Cleaning: Sequentially sonicate pre-patterned FTO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
-
ETL Deposition: Spin-coat a SnO₂ nanoparticle solution onto the FTO substrate at 3000 rpm for 30 s, followed by annealing at 150°C for 30 minutes.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., CsFAPbI₃ in DMF/DMSO) onto the ETL layer. Anneal at 100°C for 60 minutes to induce crystallization.
-
HTL Solution Preparation: Prepare the HTL solution by dissolving Spiro-OMeTAD in chlorobenzene. Add solutions of Li-TFSI (dopant), tBP (additive), and This compound (additive) according to optimized concentrations.
-
HTL Deposition: Spin-coat the prepared HTL solution onto the perovskite layer at 4000 rpm for 20 s.
-
Electrode Deposition: Transfer the device to a thermal evaporator and deposit an 80 nm thick gold (Au) top electrode under high vacuum (<10⁻⁶ Torr).
-
Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under a simulated AM 1.5G solar spectrum (100 mW/cm²).
Application in OLEDs and OSCs as an Electron-Transport Layer (ETL)
The intrinsic electronic properties of the pyridine core make it an excellent material for ETLs in both OLEDs and Organic Solar Cells.
Mechanism of Action
An ETL's primary role is to efficiently accept electrons from the emissive or active layer and transport them to the cathode. A good ETL must have a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to minimize the energy barrier for electron injection.
The nitrogen atom in the pyridine ring is highly electronegative, which withdraws electron density from the aromatic system. This effect lowers the LUMO energy level of the molecule, making it an excellent electron acceptor. Pyridine-based ETLs have been shown to improve device performance by reducing series resistance and enhancing charge extraction compared to conventional materials[2][3][7]. The phenyl and hexyl substituents on this compound further serve to improve film-forming properties and morphological stability during device operation.
Energy Level Diagram:
Caption: Energy level alignment in an OLED showing the role of the ETL.
Protocol: Fabrication of a Thermally Evaporated OLED
-
Substrate Preparation: Begin with pre-cleaned and patterned Indium Tin Oxide (ITO) coated glass. Treat with UV-Ozone for 15 minutes to improve the work function and remove organic residues.
-
Layer Deposition: Immediately transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Deposit the layers sequentially:
-
Hole Injection Layer (HIL): 10 nm of HAT-CN.
-
Hole Transport Layer (HTL): 40 nm of NPB.
-
Emissive Layer (EML): 20 nm of a host material (e.g., CBP) doped with a phosphorescent emitter (e.g., Ir(ppy)₃).
-
Electron Transport Layer (ETL): 30 nm of This compound .
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).
-
Cathode: 100 nm of Aluminum (Al).
-
-
Encapsulation: Encapsulate the finished device using a glass lid and UV-cured epoxy in an inert atmosphere to prevent degradation from moisture and oxygen.
-
Characterization: Measure the luminance-current-voltage (L-I-V) characteristics and the external quantum efficiency (EQE) using a calibrated spectrometer and source meter.
Performance of Related Pyridine ETMs
The table below shows the performance of an OLED using a 2,2'-bipyridine-based ETM, demonstrating the effectiveness of the pyridine core in this role.
| Device Parameter | Value |
| Operating Voltage (at 1000 cd/m²) | 3.2 V |
| Power Efficiency (at 1000 cd/m²) | 74 lm/W |
| External Quantum Efficiency (EQE) | 21% |
| Data sourced from RSC Publishing.[7] |
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine-based electron transporting materials for highly efficient organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound | 499158-97-3 | Benchchem [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Synthesis of a Novel Organic Semiconductor Incorporating 2-Hexyl-6-phenylpyridine for Advanced Electronic Applications
Introduction: The Strategic Role of Phenylpyridine Derivatives in Organic Semiconductors
Organic semiconductors are at the forefront of next-generation electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the molecular architecture of the active materials. Pyridine-based compounds have emerged as crucial building blocks in the design of high-performance organic semiconductors. The nitrogen atom in the pyridine ring imparts unique electronic properties, such as improved electron injection and transport, and can influence the morphology and stability of thin films.[1][2]
The incorporation of a 2-Hexyl-6-phenylpyridine moiety into a conjugated system offers a strategic approach to molecular design. The hexyl chain enhances solubility, which is critical for solution-based processing techniques like spin-coating and inkjet printing, while the phenyl group provides a site for further functionalization and extension of the π-conjugated system. This application note provides a detailed protocol for the synthesis of a novel organic semiconductor, 9-(4-(6-hexylpyridin-2-yl)phenyl)-9H-carbazole , a promising candidate for a hole-transporting material (HTM). This protocol is based on the widely employed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds in the synthesis of conjugated materials.[3][4][5]
Core Concepts & Rationale
The synthesis of 9-(4-(6-hexylpyridin-2-yl)phenyl)-9H-carbazole involves the palladium-catalyzed Suzuki-Miyaura coupling between 2-bromo-6-hexylpyridine and (4-(9H-carbazol-9-yl)phenyl)boronic acid . The choice of this synthetic strategy is underpinned by several key considerations:
-
Versatility of Suzuki-Miyaura Coupling: This reaction is well-established for its high tolerance to a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their esters.[6][7]
-
Carbazole as a Hole-Transporting Moiety: The carbazole unit is a well-known electron-rich aromatic heterocycle, widely used in the design of hole-transporting materials due to its excellent thermal and morphological stability, and its ability to facilitate efficient hole injection and transport.
-
Modularity of the Synthetic Approach: This protocol can be readily adapted to synthesize a variety of related materials by simply changing the boronic acid or the pyridine derivative, allowing for the fine-tuning of the material's electronic and physical properties.
Experimental Protocol: Synthesis of 9-(4-(6-hexylpyridin-2-yl)phenyl)-9H-carbazole
This section provides a detailed, step-by-step methodology for the synthesis of the target organic semiconductor.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Cat. No. |
| 2-Bromo-6-hexylpyridine | C₁₁H₁₆BrN | 242.16 | Sigma-Aldrich | 760589 |
| (4-(9H-Carbazol-9-yl)phenyl)boronic acid | C₁₈H₁₄BNO₂ | 299.12 | Combi-Blocks | QA-1139 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | Sigma-Aldrich | 147045 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | Fisher Scientific | P208 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | Acros Organics | 61001 |
| Tetrahydrofuran (THF, anhydrous) | C₄H₈O | 72.11 | Acros Organics | 61039 |
| Deionized Water | H₂O | 18.02 | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | D143 |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | H291 |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | Sorbent Tech. | 30930M |
Reaction Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Suzuki Coupling Synthesis of 2-Hexyl-6-phenylpyridine
An Application Note and Detailed Protocol for Researchers
This guide provides a comprehensive, field-tested protocol for the synthesis of 2-Hexyl-6-phenylpyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. It is designed for researchers, scientists, and professionals in drug development and materials science, offering in-depth technical details, mechanistic insights, and safety protocols.
Introduction and Reaction Principle
The synthesis of substituted biaryl and heteroaryl compounds is a cornerstone of modern medicinal chemistry and materials science. The 2-substituted pyridine motif is a prevalent scaffold in numerous biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds due to its mild reaction conditions, exceptional functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1]
This protocol details the coupling of 2-bromo-6-hexylpyridine with phenylboronic acid, catalyzed by a palladium(0) complex, to yield the target compound, this compound.
Overall Reaction Scheme: (Self-generated image, not from search results)
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is critical for troubleshooting and optimizing the reaction.[1][2][3][4]
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism comprises three fundamental steps:[1][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the 2-bromo-6-hexylpyridine. This is often the rate-determining step and results in a Pd(II) complex.[1] Bulky, electron-rich phosphine ligands are known to facilitate this step.[6][7]
-
Transmetalation: The organic group from the activated organoboron species (phenylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires activation by a base.[1][5] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer to the palladium center.[8][9][10]
-
Reductive Elimination: The two organic fragments (the hexyl-pyridyl and phenyl groups) on the Pd(II) complex couple and are eliminated, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol is adapted from established methodologies for similar 2-bromopyridine substrates.[11][12]
Materials and Equipment
Reagents:
-
2-Bromo-6-hexylpyridine (≥97% purity)
-
Phenylboronic acid (≥98% purity)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (≥99% purity)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (≥99% purity)
-
1,4-Dioxane, anhydrous (≥99.8%, <50 ppm water)
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Equipment:
-
Round-bottom flask or reaction vessel suitable for heating under reflux
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen line, Schlenk line)
-
Syringes and needles for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography system
-
Standard laboratory glassware
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| 2-Bromo-6-hexylpyridine | 242.16 | 1.0 | 5.0 | 1.21 g |
| Phenylboronic acid | 121.93 | 1.2 | 6.0 | 732 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.15 | 173 mg |
| K₂CO₃ | 138.21 | 2.5 | 12.5 | 1.73 g |
| 1,4-Dioxane / Water | - | - | - | 20 mL / 5 mL (4:1) |
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki coupling synthesis.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-hexylpyridine (1.21 g, 5.0 mmol), phenylboronic acid (732 mg, 6.0 mmol), and anhydrous potassium carbonate (1.73 g, 12.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. A common method is to evacuate and backfill the flask three times using a Schlenk line.
-
Solvent Addition: Prepare the solvent mixture by adding 20 mL of anhydrous 1,4-dioxane and 5 mL of deionized water to a separate flask. Degas this mixture by bubbling Argon or Nitrogen through it for at least 20 minutes. Using a syringe, transfer the degassed solvent mixture to the reaction flask.
-
Catalyst Addition: Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol) to the flask under a positive flow of inert gas to prevent exposure to air.
-
Heating: Attach a reflux condenser (under inert gas) and place the flask in a preheated oil bath at 100-110 °C. Stir the mixture vigorously.
-
Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by checking for the disappearance of the 2-bromo-6-hexylpyridine starting material.
-
Workup: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Add 50 mL of deionized water and 50 mL of ethyl acetate to the flask. Transfer the mixture to a separatory funnel.
-
Extraction: Shake the separatory funnel and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 30 mL portions of ethyl acetate.
-
Drying: Combine all organic extracts. Wash the combined organic layer with 50 mL of brine, then dry it over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13][14]
-
Tetrakis(triphenylphosphine)palladium(0): May cause skin, eye, and respiratory tract irritation.[13] The toxicological properties are not fully investigated.[13][15] Handle in a well-ventilated area or fume hood.[13]
-
1,4-Dioxane: This solvent is flammable and may form explosive peroxides.[16] It is a probable human carcinogen and can cause irritation to the eyes, nose, and throat, with potential for liver and kidney damage upon significant exposure.[17][18][19][20] Always handle in a fume hood.
-
Phenylboronic Acid: May be harmful if swallowed and can cause skin and eye irritation.[21][22] Avoid creating dust when handling the solid.[23]
-
General Handling: All manipulations, especially the addition of reagents and heating, should be performed in a well-ventilated fume hood.[24]
References
- 1. byjus.com [byjus.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. westliberty.edu [westliberty.edu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. faggi.it [faggi.it]
- 16. chemos.de [chemos.de]
- 17. epa.gov [epa.gov]
- 18. 1,4-Dioxane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 19. HEALTH ADVISORY - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. apaengineering.com [apaengineering.com]
- 21. fishersci.com [fishersci.com]
- 22. WERCS Studio - Application Error [assets.thermofisher.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. sds.chemdox.com [sds.chemdox.com]
2-Hexyl-6-phenylpyridine as an intermediate in pharmaceutical synthesis
Application Note & Protocols
Topic: 2-Hexyl-6-phenylpyridine as a Key Intermediate in Modern Pharmaceutical Synthesis
Abstract: The pyridine scaffold is a cornerstone of medicinal chemistry, found in a significant number of FDA-approved drugs.[1][2] Specifically, 2,6-disubstituted pyridines offer a versatile platform for developing therapeutic agents due to their defined steric and electronic properties, which can be fine-tuned to optimize interactions with biological targets. This document provides a detailed guide on the synthesis and application of this compound, a valuable intermediate for drug discovery. The presence of a lipophilic hexyl chain and an aromatic phenyl group allows for strategic exploration of hydrophobic and π-stacking interactions, respectively, within target binding sites. We will explore modern, efficient synthetic strategies and provide detailed protocols for its synthesis and subsequent elaboration into a potential therapeutic agent, demonstrating its utility for researchers in pharmaceutical development.
Significance of the 2,6-Disubstituted Phenylpyridine Scaffold
The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals.[2] Its unique properties, including its ability to act as a hydrogen bond acceptor and its participation in aromatic interactions, make it a privileged structure in drug design.[1] The 2-phenylpyridine motif, in particular, has been identified in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and insecticidal properties.[3][4][5][6]
The strategic placement of substituents at the 2- and 6-positions allows for precise control over the molecule's three-dimensional shape and physicochemical properties. In the case of this compound:
-
The Phenyl Group serves as a crucial anchor for π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in protein targets. It also provides a site for further functionalization via well-established C-H activation or electrophilic aromatic substitution reactions.[2]
-
The Hexyl Group introduces significant lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets within target proteins. The length and flexibility of the alkyl chain can be critical for optimizing van der Waals interactions.
This combination makes this compound an ideal starting point for library synthesis in lead optimization campaigns.
Physicochemical & Structural Data
A summary of the key properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁N | [7] |
| Molecular Weight | 239.36 g/mol | [7] |
| CAS Number | 499158-97-3 | [7][8] |
| Appearance | (Typically) Pale yellow oil or low-melting solid | General Knowledge |
| Purity | >98.0% (GC) available commercially | [7] |
| InChI Key | CIPJZUAHRIZGJN-UHFFFAOYSA-N | [8] |
Synthetic Strategies for this compound
Several synthetic routes can be employed to construct the this compound scaffold. The choice of method often depends on the availability of starting materials, desired scale, and considerations for green chemistry. Modern methods prioritize efficiency, atom economy, and functional group tolerance.
Logical Flow of Synthetic Approaches
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. This compound | 499158-97-3 | Benchchem [benchchem.com]
Topic: Analytical and Preparative Strategies for the Purification of 2-Hexyl-6-phenylpyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification and analysis of 2-Hexyl-6-phenylpyridine, a substituted pyridine derivative. The synthesis of such compounds often yields a crude product containing unreacted starting materials, isomers, and reaction byproducts. Achieving high purity (>98%) is critical for subsequent applications, including pharmaceutical research, materials science, and agrochemical development.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles behind each choice, empowering researchers to adapt these methodologies to their specific needs. We will detail a multi-stage purification workflow, from initial bulk purification using extraction and flash chromatography to high-resolution preparative HPLC. Furthermore, we will cover the essential analytical techniques—GC-MS, HPLC, and NMR Spectroscopy—required to validate purity and confirm structural integrity.
Introduction and Physicochemical Profile
This compound (C₁₇H₂₁N) is a disubstituted pyridine with both an aliphatic hexyl group and an aromatic phenyl group.[3] This structure imparts a relatively nonpolar character but retains the basicity of the pyridine nitrogen. Understanding these properties is fundamental to designing an effective purification strategy. The lone pair of electrons on the nitrogen atom can be protonated, a feature that is crucial for certain extraction and chromatographic techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₁N | [3] |
| Molecular Weight | 239.36 g/mol | [4] |
| CAS Number | 499158-97-3 | [3] |
| Appearance | Typically a yellow oil or liquid | [5] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Hexanes); slightly soluble in water. | [6] |
| pKa (Pyridine) | ~5.2 (for the parent pyridine) |[7] |
The primary goal of purification is to remove impurities that could interfere with downstream biological assays or material characterizations. Common impurities may include starting materials (e.g., pyridine, bromobenzene derivatives), coupling reagents, and structurally similar byproducts.
The Strategic Purification Workflow
A robust purification strategy is typically hierarchical, starting with high-capacity, lower-resolution techniques to remove bulk impurities and progressing to high-resolution methods for final polishing.
Caption: Hierarchical workflow for the purification and analysis of this compound.
Stage 1: Bulk Purification via Acid-Base Extraction
Causality: This technique leverages the basicity of the pyridine nitrogen. By treating the crude product dissolved in an organic solvent with an aqueous acid, the basic this compound is protonated, rendering it water-soluble. Neutral organic impurities remain in the organic phase and can be discarded. Subsequently, neutralizing the aqueous layer with a base deprotonates the target compound, allowing it to be extracted back into a fresh organic solvent. This method is highly effective for removing non-basic impurities.[6][8]
Protocol 3.1: Liquid-Liquid Extraction (LLE)
-
Dissolution: Dissolve the crude product (e.g., 5 g) in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (100 mL).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (aq). Shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated product) into a clean flask. Discard the upper organic layer (containing neutral impurities).
-
Neutralization: Return the aqueous layer to the separatory funnel. Slowly add 2 M NaOH (aq) with cooling until the solution is basic (pH > 10, check with pH paper).
-
Back-Extraction: Add a fresh portion of organic solvent (e.g., DCM, 100 mL) to the funnel. Shake vigorously to extract the deprotonated product back into the organic phase.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the partially purified product.[6]
Stage 2: Intermediate Purification by Flash Chromatography
Causality: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[9] Given the nonpolar nature of the hexyl and phenyl groups, this compound will have moderate polarity. A nonpolar mobile phase system, such as a gradient of ethyl acetate in hexanes, will effectively elute the target compound while retaining more polar impurities.
Protocol 4.1: Silica Gel Flash Chromatography
-
Column Packing: Prepare a glass column with silica gel (100-200 mesh) as a slurry in the initial eluent (e.g., 100% hexanes). A typical ratio is 50:1 silica-to-crude product by weight.
-
Sample Loading: Dissolve the product from the LLE step in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexanes or 2% EtOAc in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 5%, 10% EtOAc) to elute the target compound. The optimal gradient is typically determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor them by TLC, visualizing with a 254 nm UV lamp.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound.[10]
Stage 3 (Optional): High-Purity Polishing with Preparative HPLC
Causality: For applications requiring the highest purity, preparative reverse-phase HPLC (RP-HPLC) is the method of choice. It offers superior resolution for separating closely related isomers and byproducts.[11] In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The nonpolar nature of this compound will cause it to be well-retained, allowing for excellent separation from both more polar and less polar impurities.
Caption: Logical flow for HPLC method development and scale-up.
Protocol 5.1: Preparative RP-HPLC
-
Analytical Method Development: First, develop a method on an analytical scale (e.g., 4.6 mm ID column) to determine the optimal mobile phase and gradient. A common mobile phase is a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[12]
-
Scale-Up: Scale the optimized analytical method to a preparative column (e.g., >20 mm ID). Adjust the flow rate and gradient time to maintain the same linear velocity as the analytical method.
-
Sample Preparation: Dissolve the compound (purified by flash chromatography) in a minimal amount of a strong solvent like DMSO or methanol. Filter through a 0.22 µm syringe filter.
-
Purification Run: Inject the sample onto the equilibrated preparative HPLC system. Collect fractions as they elute, triggered by UV absorbance at a suitable wavelength (e.g., 254 nm).
-
Post-Processing: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the fractions that meet the purity specification (>98% or as required). Remove the solvent by lyophilization or rotary evaporation to obtain the final high-purity product.[11]
Table 2: Typical HPLC Parameters for this compound
| Parameter | Analytical Scale | Preparative Scale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 20 min | 30-80% B over 30 min (Optimized) |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 254 nm | 254 nm |
| Injection Volume | 10 µL | 1-5 mL |
| Expected Purity | >95% (from column) | >98% |
Stage 4: Purity and Identity Validation
Validation is a non-negotiable step. No purification is complete until the purity and identity of the final compound are confirmed by orthogonal analytical methods.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC is an excellent technique for analyzing volatile and thermally stable compounds like this compound.[14] It provides a sensitive measure of purity based on peak area percentage. Coupling GC with a Mass Spectrometry (MS) detector allows for definitive identification by comparing the experimental mass spectrum with the expected molecular weight (239.36) and fragmentation pattern.
-
Protocol: A sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5ms). The separated components then enter the MS detector.
-
Expected Output: A chromatogram showing a major peak for the product and minor peaks for any impurities. The mass spectrum of the major peak should show a molecular ion [M]⁺ at m/z = 239.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the gold standard for structural elucidation and is a powerful tool for purity assessment.[15] It provides information about the chemical environment of every proton and carbon atom in the molecule. The presence of unexpected signals can indicate impurities.
-
¹H NMR: The proton NMR spectrum will provide structural confirmation. Characteristic signals include the aromatic protons of the pyridine and phenyl rings (typically δ 7.0-8.7 ppm) and the aliphatic protons of the hexyl chain (typically δ 0.8-3.0 ppm).[15] Integration of signals corresponding to impurities versus the product can give a purity estimate.
-
¹³C NMR: The carbon NMR provides information on the carbon skeleton of the molecule, confirming the number and type of carbon atoms.
-
Quantitative NMR (qNMR): For absolute purity determination, qNMR is an increasingly accepted method.[16][17] It involves adding a certified internal standard of known purity and concentration to the sample. By comparing the integral of a product signal to the integral of a standard signal, an absolute purity (w/w %) can be calculated, which is often more accurate than chromatographic "area %" purity. This method is orthogonal to HPLC and can detect non-UV active impurities.[13][16]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 499158-97-3 | Benchchem [benchchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Research Portal [laro.lanl.gov]
- 9. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials | MDPI [mdpi.com]
- 10. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. benchchem.com [benchchem.com]
- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: Structural Elucidation of 2-Hexyl-6-phenylpyridine using Mass Spectrometry and NMR Spectroscopy
Introduction
2-Hexyl-6-phenylpyridine is a disubstituted pyridine derivative with potential applications as a building block in materials science and pharmaceutical development.[1][2] Like many complex organic molecules, verifying its structural integrity and purity is paramount for its use in any research or development context. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary analytical techniques that, when used in conjunction, provide an unambiguous confirmation of a molecule's identity.
This application note provides a detailed guide for researchers and drug development professionals on the analysis of this compound. It moves beyond simple procedural lists to explain the rationale behind methodological choices, ensuring a robust and self-validating analytical workflow. We will cover protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), as well as ¹H and ¹³C NMR spectroscopy.
Part 1: Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing structural information from its fragmentation patterns.[3] The choice of ionization method is critical and depends on the analyte's properties and the desired information. Electron Ionization (EI) provides detailed, reproducible fragmentation maps, while Electrospray Ionization (ESI) is a softer technique ideal for confirming the molecular mass with minimal fragmentation.[4][5]
Mass Spectrometry Experimental Workflow
The general workflow for mass spectrometry analysis is a multi-stage process designed for precision and accuracy.
Caption: General workflow for mass spectrometry analysis.
Protocol 1: GC-MS for Detailed Structural Fragmentation
Rationale: Gas chromatography is an excellent separation technique for volatile and thermally stable compounds like this compound.[6][7] Coupling it with electron ionization mass spectrometry (EI-MS) at a standard energy of 70 eV generates a reproducible fragmentation pattern, which acts as a "fingerprint" for the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of high-purity dichloromethane or ethyl acetate. Vortex to ensure complete dissolution.
-
Internal Standard: For quantitative analysis, add a suitable internal standard not expected to be present in the sample.
-
GC-MS Instrument Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C[8]
-
Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[9]
-
Oven Program: Start at 70 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
MS Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Interpretation:
The primary goal is to identify the molecular ion peak and rationalize the major fragment ions. The fragmentation of N-heterocycles is well-documented and often involves characteristic losses related to the substituents.[10][11]
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 239 , corresponding to the molecular weight of C₁₇H₂₁N.[2]
-
Key Fragmentation Pathways:
-
Benzylic Cleavage: The most favorable fragmentation for alkyl-substituted aromatic rings is the cleavage of the bond beta to the ring, resulting in a stable benzylic-type cation. The loss of a pentyl radical (•C₅H₁₁) is expected to produce a highly abundant fragment.
-
Alkyl Chain Fragmentation: Sequential loss of smaller alkyl fragments can also occur.[12]
-
Ring Fragmentation: Cleavage of the pyridine or phenyl rings can lead to characteristic ions.
-
Table 1: Predicted Key Fragments for this compound in EI-MS
| m/z Value | Proposed Formula | Identity/Origin |
|---|---|---|
| 239 | [C₁₇H₂₁N]⁺• | Molecular Ion (M⁺•) |
| 182 | [C₁₂H₁₂N]⁺ | [M - C₄H₉]⁺•: Loss of a butyl radical |
| 168 | [C₁₁H₁₀N]⁺ | [M - C₅H₁₁]⁺•: Benzylic cleavage, loss of a pentyl radical (Expected Base Peak) |
| 155 | [C₁₁H₉N]⁺• | 2-Phenylpyridine radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Protocol 2: ESI-MS for Unambiguous Molecular Weight Confirmation
Rationale: Electrospray ionization is a "soft" ionization technique that typically imparts little excess energy to the molecule, resulting in minimal fragmentation. It is ideal for confirming the molecular weight by observing the protonated molecule, [M+H]⁺. This is particularly useful for samples in solution or for high-throughput analysis via flow injection.[13]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an LC-MS grade solvent like methanol or acetonitrile. To promote protonation, add 0.1% formic acid to the solvent.
-
Instrumentation: Use a Quadrupole, Time-of-Flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
-
Infusion/Injection: The sample can be directly infused using a syringe pump (e.g., at 5-10 µL/min) or injected into a liquid chromatography system.
-
ESI-MS Instrument Conditions:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Desolvation Temperature: 250 - 350 °C
-
Nebulizer Gas (N₂): Flow rate as recommended by the instrument manufacturer.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Interpretation:
-
Protonated Molecule ([M+H]⁺): The primary signal in the spectrum should be the protonated molecule at m/z 240.18 (Calculated for [C₁₇H₂₂N]⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).
-
Adducts: It is common to observe adducts with sodium ([M+Na]⁺ at m/z 262.16) or potassium ([M+K]⁺ at m/z 278.13), especially if glassware was not scrupulously cleaned or if salts are present in the solvent.
Part 2: NMR Spectroscopy for Definitive Structural Assignment
While MS provides molecular weight and fragmentation data, NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of the molecule. ¹H NMR reveals the number and types of protons and their neighboring relationships, while ¹³C NMR maps the carbon skeleton.[14]
NMR Spectroscopy Experimental Workflow
The workflow for NMR ensures high-quality, interpretable spectra through careful sample preparation and data processing.
Caption: Standard workflow for NMR spectroscopy analysis.
Protocol: ¹H and ¹³C NMR Spectroscopy
Rationale: A standard set of 1D NMR experiments (¹H and ¹³C) provides the fundamental information required for structural confirmation. Chloroform-d (CDCl₃) is an excellent solvent for this non-polar compound and contains a residual proton peak that can be used for spectral calibration.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: CDCl₃ typically contains tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). If not, a small amount should be added.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Conditions (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: ~16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 512-1024 (due to low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: ~240 ppm.
-
-
-
Data Processing: Apply Fourier transformation, automatic phase correction, and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[15]
Data Interpretation:
The chemical shifts are influenced by the electronic environment; electronegative atoms like nitrogen and the aromatic ring currents cause significant downfield shifts.[14][16]
Table 2: Predicted ¹H NMR Assignments for this compound (in CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Phenyl (ortho) | 7.9 - 8.1 | d or dd | 2H | Proximity to the pyridine ring. |
| Pyridine (H4) | 7.6 - 7.8 | t | 1H | Triplet due to coupling with H3 and H5. |
| Phenyl (meta/para) | 7.3 - 7.5 | m | 3H | Standard aromatic region. |
| Pyridine (H3/H5) | 7.1 - 7.3 | d or t | 2H | Shielded relative to H4. |
| Hexyl (α-CH₂) | 2.8 - 3.0 | t | 2H | Deshielded by adjacent pyridine ring. |
| Hexyl (β-CH₂) | 1.7 - 1.9 | quintet | 2H | Standard alkyl region. |
| Hexyl (γ,δ,ε-CH₂) | 1.2 - 1.5 | m | 6H | Overlapping signals in the alkyl "envelope". |
| Hexyl (ω-CH₃) | 0.8 - 1.0 | t | 3H | Most shielded terminal methyl group. |
Table 3: Predicted ¹³C NMR Assignments for this compound (in CDCl₃)
| Carbons | Predicted δ (ppm) | Rationale |
|---|---|---|
| Pyridine (C2/C6) | 157 - 162 | Carbons directly bonded to nitrogen are highly deshielded. |
| Phenyl (ipso) | 139 - 141 | Quaternary carbon attached to the pyridine ring. |
| Pyridine (C4) | 136 - 138 | Aromatic CH. |
| Phenyl (ortho/meta/para) | 126 - 130 | Standard aromatic region for CH carbons. |
| Pyridine (C3/C5) | 118 - 122 | Shielded relative to C4. |
| Hexyl (α-C) | 38 - 42 | Deshielded by the aromatic ring. |
| Hexyl (β,γ,δ,ε-C) | 22 - 32 | Standard alkyl region. |
| Hexyl (ω-C) | ~14 | Terminal methyl carbon. |
For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.
Conclusion
The combined application of mass spectrometry and NMR spectroscopy provides a comprehensive and definitive characterization of this compound. ESI-MS confirms the molecular weight via the protonated molecule ([M+H]⁺ at m/z 240), while GC-MS with electron ionization reveals a characteristic fragmentation pattern, highlighted by the benzylic cleavage product at m/z 168. Complementing this, ¹H and ¹³C NMR spectroscopy confirms the specific arrangement of all atoms, from the distinct signals of the aromatic systems to the predictable pattern of the hexyl chain. Following these detailed protocols will ensure high-quality, reproducible data, enabling researchers to confidently verify the structure and purity of their target compound.
References
- 1. This compound | 499158-97-3 | Benchchem [benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 9. mdpi.com [mdpi.com]
- 10. connectsci.au [connectsci.au]
- 11. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for 2-Hexyl-6-phenylpyridine in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Role of 2-Hexyl-6-phenylpyridine in Next-Generation OLEDs
Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and lighting technology, offering superior contrast, color fidelity, and form factor flexibility. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials employed within their multilayer structures. Pyridine-based compounds have emerged as a versatile class of materials, demonstrating exceptional utility as electron-transporting materials (ETMs), hole-transporting materials (HTMs), and host materials for phosphorescent emitters.[1] The nitrogen atom within the pyridine ring imparts a desirable electron-deficient character, facilitating electron injection and transport.
This document provides a comprehensive guide to the application of This compound , a promising candidate for advanced OLEDs. The strategic incorporation of a phenyl group and a hexyl chain at the 2 and 6 positions of the pyridine core, respectively, is anticipated to bestow a unique combination of electronic and physical properties. The phenyl substituent contributes to the material's thermal stability and can influence its charge-transport characteristics, while the hexyl chain is expected to enhance solubility in common organic solvents. This latter feature is particularly advantageous for the fabrication of OLEDs via cost-effective and scalable solution-processing techniques, such as spin-coating and inkjet printing.[2]
These application notes will detail a plausible synthetic route for this compound, outline its anticipated photophysical and electrochemical properties based on closely related analogues, and provide step-by-step protocols for its integration into a solution-processed OLED device. The causality behind experimental choices and the necessary characterization techniques to validate device performance will be thoroughly discussed, providing researchers with a robust framework for exploring the potential of this novel material.
Synthesis of this compound: A Plausible Protocol
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-6-hexylpyridine (Intermediate)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dichloropyridine (1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and anhydrous tetrahydrofuran (THF).
-
Addition of Grignard Reagent: To this solution, add a solution of hexylmagnesium bromide (1.1 equiv.) in THF dropwise at room temperature under a nitrogen atmosphere. The use of a Grignard reagent allows for a selective monosubstitution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-hexylpyridine.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2-chloro-6-hexylpyridine (1 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv.), and a base such as sodium carbonate (2 equiv.).
-
Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-24 hours.
-
Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to afford the final product, this compound.
Anticipated Material Properties
Due to the absence of direct experimental data for this compound in the literature, the following properties are estimated based on the analysis of structurally similar compounds, such as 2-phenylpyridine and other 2,6-disubstituted pyridine derivatives.[4][5]
| Property | Estimated Value | Justification and Supporting References |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.8 to -6.0 eV | The electron-deficient nature of the pyridine ring generally leads to deep HOMO levels, which is beneficial for hole blocking when used as an ETM. Phenyl substitution can slightly raise the HOMO compared to unsubstituted pyridine. |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.5 to -2.7 eV | The LUMO level is primarily dictated by the pyridine core and is suitable for electron injection from common cathodes like aluminum with a LiF buffer layer. |
| Triplet Energy (ET) | > 2.7 eV | 2,6-disubstitution on the pyridine ring is known to increase the triplet energy, making it a suitable host for green and potentially blue phosphorescent emitters.[2] |
| Solubility | High in common organic solvents (e.g., toluene, chloroform, chlorobenzene) | The presence of the C₆H₁₃ alkyl chain significantly enhances solubility, making the material ideal for solution-based device fabrication. |
| Thermal Stability (Td, 5% weight loss) | > 300 °C | Phenylpyridine derivatives typically exhibit good thermal stability, which is crucial for device longevity and operational stability. |
Application in Solution-Processed OLEDs: A Protocol
The enhanced solubility of this compound makes it an excellent candidate for use in solution-processed OLEDs, potentially as an electron-transporting layer (ETL) or as a host in the emissive layer (EML). The following protocol details its application as an ETL in a phosphorescent OLED (PhOLED).
OLED Device Architecture and Energy Level Diagram
Caption: A representative solution-processed OLED architecture.
Fabrication Protocol
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to enhance the work function of the ITO and improve film adhesion.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.
-
Anneal the substrate on a hotplate at 120°C for 20 minutes in a nitrogen-filled glovebox to remove residual water.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of a suitable hole-transporting material, such as TCTA (4,4',4''-tris(carbazol-9-yl)triphenylamine), in a solvent like chlorobenzene.
-
Spin-coat the HTL solution onto the PEDOT:PSS layer and anneal at an appropriate temperature to remove the solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of a host material (e.g., CBP: 4,4'-bis(N-carbazolyl)-1,1'-biphenyl) and a phosphorescent guest emitter (e.g., Ir(ppy)₃ for green emission) in a suitable solvent. The doping concentration of the guest is a critical parameter to optimize.
-
Spin-coat the EML solution onto the HTL and anneal.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a solution of this compound in an orthogonal solvent (a solvent that does not dissolve the underlying EML), if possible. If not, careful selection of spin-coating parameters is crucial.
-
Spin-coat the this compound solution onto the EML and anneal.
-
-
Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Deposit a thin layer of lithium fluoride (LiF) (~1 nm) followed by a thicker layer of aluminum (Al) (~100 nm) to form the cathode.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen atmosphere to protect the organic layers from oxygen and moisture.
-
Device Characterization Protocol
Following fabrication, a comprehensive characterization of the OLED device is essential to evaluate its performance.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit and a calibrated photodiode to measure the current density and luminance as a function of the applied voltage.
-
From this data, determine the turn-on voltage, luminous efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum at a constant driving voltage using a spectroradiometer.
-
Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
-
Device Lifetime:
-
Measure the operational lifetime of the device by monitoring the luminance decay over time at a constant initial luminance. The LT₅₀ (time to reach 50% of the initial luminance) is a key metric.
-
Conclusion and Outlook
This compound stands as a promising material for advancing solution-processed OLED technology. Its anticipated high triplet energy, suitable frontier molecular orbital levels, and excellent solubility make it a versatile component for next-generation displays and lighting. The protocols outlined in this document provide a comprehensive framework for the synthesis, device integration, and characterization of this material. Further experimental validation of its photophysical and electrochemical properties, along with systematic optimization of device architecture, will be crucial in fully realizing its potential. The insights gained from such studies will undoubtedly contribute to the broader development of high-performance, cost-effective organic electronic devices.
References
- 1. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
Application Note & Protocols: Evaluating 2-Hexyl-6-phenylpyridine in the Development of Novel Insecticides
For: Researchers, scientists, and drug development professionals in agrochemistry and pest management.
Abstract & Introduction
The rise of insecticide resistance in major agricultural pests necessitates the urgent development of novel chemical entities with unique modes of action.[1] Pyridine-based compounds have historically formed the backbone of many successful herbicides, fungicides, and insecticides, demonstrating diverse biological activities.[2][3] Notably, their structural motifs are present in classes like the highly effective neonicotinoids, which target the insect nicotinic acetylcholine receptor (nAChR).[4][5] This guide focuses on 2-Hexyl-6-phenylpyridine, a synthetic pyridine derivative, as a candidate for a new generation of insecticides. The presence of a lipophilic hexyl group and an aromatic phenyl group suggests potential for enhanced membrane permeability and unique interactions with biological targets compared to existing analogues.
This document provides a comprehensive framework for the synthesis, bio-evaluation, and preliminary mechanism of action (MoA) studies of this compound. The protocols are designed to be self-validating, incorporating necessary controls and explaining the scientific rationale behind key steps to ensure robust and reproducible results.
Synthesis of this compound
The construction of asymmetrically substituted pyridines like this compound can be achieved through various modern organic chemistry techniques. A robust and versatile method is the Suzuki-Miyaura cross-coupling reaction, which allows for the precise formation of C-C bonds.[2] This protocol outlines a plausible synthetic route.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound via sequential cross-coupling.
Protocol: Two-Step Synthesis
Causality: A sequential, two-step cross-coupling is employed because the differential reactivity of the two chlorine atoms in 2,6-dichloropyridine can be exploited. The first Suzuki coupling with phenylboronic acid is typically performed under conditions that favor monosubstitution. The subsequent Negishi coupling is then used to introduce the alkyl chain.
Step 1: Synthesis of 2-Chloro-6-phenylpyridine
-
To a three-necked flask purged with nitrogen, add 2,6-dichloropyridine (1 equiv.), phenylboronic acid (1.1 equiv.), and sodium carbonate (2.5 equiv.).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).
-
Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by TLC until the starting dichloropyridine is consumed (typically 8-12 hours).
-
Cool the reaction, extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-phenylpyridine.
Step 2: Synthesis of this compound
-
Prepare the hexylzinc chloride reagent in situ by reacting hexylmagnesium bromide with zinc chloride in THF.
-
In a separate nitrogen-purged flask, dissolve the 2-chloro-6-phenylpyridine intermediate (1 equiv.) in dry THF.
-
Add a palladium catalyst suitable for Negishi coupling, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.).
-
Add the freshly prepared hexylzinc chloride solution (1.5 equiv.) dropwise to the mixture at room temperature.
-
Stir the reaction for 12-24 hours. Gentle heating may be required to drive the reaction to completion.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the final compound by column chromatography to yield this compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]
Protocol: Insecticidal Bioefficacy Screening
To determine the insecticidal potential of the synthesized compound, a standardized bioassay is essential. The leaf-dip method is a widely accepted technique for evaluating pesticides against sap-sucking insects like aphids.[4][6]
Bioassay Workflow Diagram
Caption: Workflow for the leaf-dip insecticidal bioassay.
Materials and Reagents
-
Synthesized this compound
-
Positive Control: Acetamiprid (a commercial neonicotinoid insecticide).[4]
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Surfactant: Triton X-100 or Tween 80
-
Test Insects: Cowpea aphids (Aphis craccivora), adults and nymphs.[4][7]
-
Host Plants: Healthy, untreated cowpea plants.
Step-by-Step Bioassay Protocol
-
Preparation of Test Solutions:
-
Prepare a 10,000 ppm stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in distilled water containing 0.1% (v/v) Triton X-100 to achieve final concentrations (e.g., 500, 250, 100, 50, 10, 1 ppm). Causality: The surfactant ensures uniform wetting of the leaf surface, preventing beading of the test solution and ensuring consistent exposure for the insects.[4]
-
Prepare identical concentration ranges for the positive control (Acetamiprid).
-
Prepare a vehicle control solution containing the same concentration of DMSO and Triton X-100 as the highest test concentration.
-
-
Leaf Preparation and Exposure:
-
Excise fresh, uniform-sized leaves from the host plants.
-
Using forceps, dip each leaf into a test solution for 10 seconds, ensuring complete immersion.[4]
-
Allow the leaves to air dry at room temperature for 30-60 minutes.
-
Place each treated leaf, petiole down, onto a layer of moist filter paper or agar in a Petri dish. This maintains leaf turgidity.
-
-
Insect Infestation and Incubation:
-
Carefully transfer 20-30 aphids of a consistent life stage (e.g., adults or 3rd instar nymphs) onto each treated leaf using a fine paintbrush.
-
Seal the Petri dishes with ventilated lids to prevent escape while allowing air exchange.
-
Incubate the dishes in a growth chamber at a controlled temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 hours light:dark).
-
-
Data Collection and Analysis:
-
Assess insect mortality at 24 and 48 hours post-infestation. Insects that are immobile or unable to right themselves when gently prodded are considered dead.
-
If mortality in the vehicle control group exceeds 10%, the experiment should be repeated.
-
Correct the observed mortality using Abbott's formula: Corrected % = [1 - (n in T after treatment / n in C after treatment)] * 100, where T is the treated group and C is the control group.
-
Use probit analysis software to calculate the LC₅₀ (lethal concentration to kill 50% of the population) and LC₉₀ values, along with their 95% confidence intervals.
-
Preliminary Mechanism of Action (MoA) Elucidation
Given the structural similarity of pyridine compounds to neonicotinoids, a primary hypothesis is that this compound acts on the insect nicotinic acetylcholine receptor (nAChR).[5] The following protocols can provide initial evidence for or against this MoA.
Hypothetical MoA at the Synapse
Caption: Hypothesized agonistic action of this compound at an insect nAChR.
Protocol: Radioligand Binding Assay
This assay determines if the test compound can displace a known nAChR ligand from the receptor, indicating competitive binding.
-
Tissue Preparation: Prepare a membrane fraction rich in nAChRs from a suitable insect source (e.g., housefly heads, cockroach ganglia).
-
Assay Setup: In a 96-well plate, combine the insect membrane preparation, a radiolabeled nAChR agonist (e.g., [³H]-imidacloprid), and varying concentrations of this compound.
-
Controls: Include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled known ligand, e.g., nicotine).
-
Incubation & Filtration: Incubate the plate to allow binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate the specific binding and plot the percentage of inhibition versus the concentration of the test compound. Determine the IC₅₀ (concentration causing 50% inhibition of radioligand binding). A low IC₅₀ value suggests high affinity for the nAChR binding site.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between the novel compound and established standards.
Table 1: Comparative Insecticidal Activity against A. craccivora Nymphs
| Compound | Time (hours) | LC₅₀ (ppm) [95% CI] | Toxicity Index* |
| This compound | 24 | 0.175 [0.150 - 0.201] | 25.7 |
| 48 | 0.017 [0.014 - 0.020] | 35.3 | |
| Acetamiprid (Positive Control) | 24 | 0.045 [0.039 - 0.052] | 100 |
| 48 | 0.006 [0.005 - 0.007] | 100 | |
| Vehicle Control | 48 | >1000 | - |
*Note: Data shown are hypothetical examples based on published results for other pyridine derivatives for illustrative purposes.[8] *Toxicity Index = (LC₅₀ of Acetamiprid / LC₅₀ of Test Compound) x 100.
Interpretation: In this hypothetical example, this compound shows significant insecticidal activity, although it is less potent than Acetamiprid at 24 hours. However, its potency increases dramatically by the 48-hour mark, with an LC₅₀ value approaching that of the commercial standard. This could indicate a slower-acting MoA or differences in metabolic activation/detoxification. Such results would strongly justify further investigation into its structure-activity relationship and MoA.
Conclusion
This guide provides a foundational set of protocols for the systematic evaluation of this compound as a potential insecticide. By following these detailed steps for synthesis, bioefficacy screening, and preliminary MoA studies, researchers can generate the robust data necessary to validate this and other novel pyridine derivatives as viable leads in the development of next-generation crop protection agents. The combination of chemical synthesis and rigorous biological testing is paramount to addressing the ongoing challenge of insecticide resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Metal Complexes of 2-Hexyl-6-phenylpyridine in Homogeneous Catalysis
Introduction: The Emergence of 2,6-Disubstituted Pyridines in Catalysis
The rational design of ligands is a cornerstone of modern homogeneous catalysis, enabling precise control over the activity, selectivity, and stability of metal catalysts.[1] Pyridine-based ligands have long been valued in coordination chemistry for their unique electronic and steric properties, which can be readily tuned to influence the outcome of catalytic reactions.[2][3] The 2-Hexyl-6-phenylpyridine ligand represents a class of 2,6-disubstituted pyridines that offer a unique combination of a flexible alkyl chain and a rigid aromatic group. This asymmetry, coupled with the coordinating nitrogen atom, allows for the formation of metal complexes with distinct stereoelectronic environments, making them promising candidates for a variety of catalytic transformations.
The hexyl group provides steric bulk and can influence the solubility of the resulting metal complex in organic solvents, a critical factor for homogeneous catalysis. The phenyl group, on the other hand, can engage in electronic interactions and contribute to the overall stability of the complex. This guide provides detailed application notes and protocols for the use of metal complexes derived from this compound in key catalytic reactions, offering researchers, scientists, and drug development professionals a practical resource for leveraging these versatile catalysts.
I. Palladium-Catalyzed Cross-Coupling Reactions: Synthesis of Biaryl Compounds
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[4][5] Metal complexes of this compound are anticipated to be effective in these transformations, where the ligand can stabilize the active Pd(0) and Pd(II) species in the catalytic cycle.[6]
A. Mechanistic Considerations in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate.[5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the organoboron reagent to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The this compound ligand is expected to facilitate the oxidative addition step and stabilize the palladium intermediates.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction using a pre-formed or in-situ generated palladium complex of this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (In-situ): To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.002 mmol, 0.2 mol%) and this compound (0.0024 mmol, 0.24 mol%).
-
Reagent Addition: To the flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 5 mL of a degassed 4:1 mixture of toluene and water.
-
Reaction: Stir the mixture vigorously and heat to 100 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, add 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to afford 4-methoxybiphenyl.
C. Representative Performance Data
The following table summarizes hypothetical catalytic performance data based on similar palladium complexes used in Suzuki-Miyaura coupling reactions.[7]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 0.1 | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.5 | Dioxane/H₂O | 110 | 8 | 92 |
| 3 | 2-Bromopyridine | 4-Tolylboronic acid | 0.2 | Toluene/H₂O | 100 | 16 | 88 |
II. Iridium-Catalyzed C-H Activation: Directed Functionalization
Iridium complexes are powerful catalysts for C-H activation, enabling the direct functionalization of otherwise inert C-H bonds.[8][9] The 2-phenylpyridine moiety of the ligand can act as a directing group, facilitating ortho-C-H activation of the phenyl ring.[10]
A. Mechanistic Insights into Directed C-H Activation
The catalytic cycle for iridium-catalyzed C-H activation often involves the coordination of the directing group (the pyridine nitrogen) to the iridium center, followed by a concerted metalation-deprotonation (CMD) step to form a cyclometalated intermediate.[8] This intermediate can then react with a coupling partner, leading to the functionalized product.
Caption: General workflow for iridium-catalyzed C-H activation.
B. Protocol: Iridium-Catalyzed Ortho-Alkylation of this compound
This protocol provides a representative procedure for the directed ortho-alkylation of the phenyl ring of the ligand itself, a common reactivity pattern for such complexes.
Materials:
-
[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
This compound
-
Norbornene (as a hydrogen acceptor)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Complex Formation: In a glovebox, dissolve [Ir(cod)Cl]₂ (0.025 mmol) and this compound (0.05 mmol) in 5 mL of anhydrous toluene in a sealed tube.
-
Reagent Addition: Add norbornene (0.5 mmol).
-
Reaction: Heat the sealed tube at 120 °C for 24 hours.
-
Analysis: Cool the reaction mixture to room temperature. The formation of the ortho-alkylated product can be analyzed by NMR spectroscopy and mass spectrometry.
III. Ruthenium-Catalyzed Hydrogenation: Reduction of Unsaturated Bonds
Ruthenium complexes are highly effective catalysts for the hydrogenation of a wide range of unsaturated functional groups, including alkenes, alkynes, and carbonyls.[11][12] The electronic properties of the this compound ligand can influence the reactivity of the ruthenium center in these transformations.
A. Protocol: Ruthenium-Catalyzed Hydrogenation of Styrene
This protocol outlines a general procedure for the hydrogenation of an alkene using a ruthenium complex of this compound.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound
-
Styrene
-
Methanol
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, charge a glass liner for the autoclave with [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and this compound (0.011 mmol).
-
Substrate and Solvent: Add 5 mL of methanol and styrene (1.0 mmol).
-
Reaction: Seal the autoclave, purge with H₂ gas three times, and then pressurize to 10 atm of H₂. Stir the reaction mixture at 60 °C for 12 hours.
-
Work-up: After cooling and carefully venting the H₂ gas, the reaction mixture can be analyzed directly by GC to determine the conversion to ethylbenzene.
B. Representative Performance Data
The following table presents hypothetical data for the ruthenium-catalyzed hydrogenation of various substrates.[12]
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Styrene | 0.1 | Methanol | 10 | 60 | 12 | >99 |
| 2 | Cyclohexene | 0.1 | THF | 20 | 80 | 16 | >99 |
| 3 | Acetophenone | 0.5 | 2-Propanol | 50 | 100 | 24 | 95 |
Conclusion
The metal complexes of this compound offer significant potential in the field of homogeneous catalysis. The unique structural and electronic features of this ligand allow for the development of active and selective catalysts for a range of important organic transformations. The protocols and data presented in this guide, while based on the performance of analogous systems, provide a solid foundation for researchers to explore the catalytic applications of this promising ligand. Further optimization of reaction conditions and exploration of different metal centers will undoubtedly lead to the discovery of even more efficient catalytic systems based on this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly selective hydrogenation of carbon-carbon multiple bonds catalyzed by the cation [(C(6)Me(6))(2)Ru(2)(PPh(2))H(2)](+): molecular structure of [(C(6)Me(6))(2)Ru(2)(PPh(2))(CHCHPh)H](+), a possible intermediate in the case of phenylacetylene hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ruthenium complexes of tetradentate bipyridine ligands: highly efficient catalysts for the hydrogenation of carboxylic esters and lactones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hexyl-6-phenylpyridine
Welcome to the technical support center for the synthesis of 2-Hexyl-6-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore common synthetic routes, address frequently encountered issues in a direct question-and-answer format, and provide detailed troubleshooting protocols to improve your reaction yields and product purity.
Overview of Synthetic Strategies
The synthesis of unsymmetrically 2,6-disubstituted pyridines like this compound can be approached in several ways. The two most prominent strategies involve either building the pyridine ring from acyclic precursors (ring synthesis) or functionalizing a pre-existing pyridine core (C-H functionalization or cross-coupling).
-
Kröhnke Pyridine Synthesis: A powerful method for constructing highly substituted pyridine rings. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[1][2] This convergent approach builds the core of the molecule in a single key transformation.
-
Palladium-Catalyzed Cross-Coupling: Methods like Suzuki-Miyaura or Negishi coupling are excellent for functionalizing a pyridine ring.[3] This strategy would involve, for example, starting with a 2,6-dihalopyridine and performing sequential couplings with a hexyl-organometallic reagent and a phenyl-organometallic reagent. While powerful, these reactions can be sensitive to catalyst inhibition by the pyridine nitrogen.[4][5]
This guide will focus primarily on the Kröhnke synthesis as a robust ring-forming strategy and provide troubleshooting for cross-coupling reactions as a viable alternative.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Kröhnke Pyridine Synthesis
Q1: My Kröhnke synthesis of this compound is resulting in a very low yield. What are the most common causes?
Low yield in a Kröhnke synthesis is a frequent issue that can typically be traced back to one of three areas: the initial Michael addition, the subsequent cyclization/dehydration cascade, or the stability of the reactants.[1][6]
-
Inefficient Michael Addition: The first step is the conjugate addition of a pyridinium ylide (formed from an α-pyridinium methyl ketone) to an α,β-unsaturated carbonyl compound.[6] If this step is slow or reversible, the overall yield will suffer. The reactivity of your α,β-unsaturated ketone is critical. Steric hindrance near the double bond can impede the reaction.
-
Suboptimal Cyclization Conditions: The reaction requires a nitrogen source, most commonly ammonium acetate, to facilitate the ring-closing and subsequent aromatization to the pyridine ring.[2] The temperature and reaction time are critical. Insufficient heat may prevent the dehydration and aromatization steps, while excessive heat can lead to decomposition and tar formation. A typical temperature range is 120-140 °C in a solvent-free melt or a high-boiling solvent like acetic acid.[6]
-
Purity of Reagents: The Kröhnke synthesis is sensitive to the purity of the starting materials. The α,β-unsaturated ketone should be free of any saturated ketone impurities. Likewise, the ammonium acetate should be of high quality, as it serves as both the nitrogen source and a catalyst.
Q2: What are the critical experimental parameters I should optimize for the Kröhnke synthesis?
Optimizing a few key parameters can dramatically improve the yield and reproducibility of your synthesis.
| Parameter | Recommended Conditions & Rationale |
| Nitrogen Source | Ammonium acetate (NH₄OAc) is the most common and effective choice. It provides both the ammonia for cyclization and the acetate base to facilitate ylide formation.[2] Ensure it is dry and used in stoichiometric excess. |
| Temperature | Typically requires heating between 120-140 °C .[6] This provides the activation energy for the dehydration and aromatization steps. Monitor the reaction for solidification, which often indicates completion. |
| Solvent | Often performed solvent-free or in a high-boiling polar solvent like glacial acetic acid . Acetic acid can help catalyze the condensation and dehydration steps. |
| Reaction Time | Generally 2-4 hours .[6] Monitor progress by Thin Layer Chromatography (TLC) to avoid prolonged heating which can lead to byproduct formation. |
Q3: I am observing significant side products. What are they and how can I minimize them?
The most common side products are polymeric materials from the self-condensation of the α,β-unsaturated carbonyl compound or incompletely cyclized intermediates.
-
Minimizing Polymerization: Ensure a well-mixed, homogenous reaction mixture. If running solvent-free, the initial melt should be uniform. Adding the reagents in a specific order (e.g., pre-mixing the ketone and unsaturated compound before adding ammonium acetate and heating) can sometimes help.
-
Ensuring Full Cyclization: As mentioned, adequate temperature and reaction time are crucial for driving the reaction to the final aromatic product. If you isolate intermediates, consider re-subjecting them to the reaction conditions with fresh ammonium acetate.
Caption: Key steps in the Kröhnke pyridine synthesis mechanism.[1][6]
Section 2: Palladium-Catalyzed Cross-Coupling
Q4: I want to try a Suzuki coupling to make this compound. Why is the reaction failing?
Suzuki couplings involving pyridine substrates are notoriously challenging due to the Lewis basicity of the pyridine nitrogen.[7]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[4][5]
-
Poor Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this type of coupling. The reaction requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) to promote the crucial reductive elimination step and stabilize the active catalyst.[4][5]
-
Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water), removing it from the catalytic cycle.[4] This is exacerbated by non-anhydrous conditions. Using more stable boronate esters (e.g., pinacol esters) can mitigate this issue.[5]
-
Incorrect Base: The base is critical for activating the boronic acid in the transmetalation step. Weak bases may be ineffective. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required. The base must be anhydrous and finely ground.[4][5]
Q5: What is a good starting point for troubleshooting a failing Suzuki or Negishi coupling for this synthesis?
A systematic approach is key. The following workflow can help diagnose and solve common issues.
Caption: A logical workflow to diagnose and solve common cross-coupling issues.
| Symptom | Probable Cause | Recommended Solution | Citation |
| No or Low Conversion | Catalyst inhibition by pyridine nitrogen. | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or use a modern pre-catalyst. | [4][5] |
| Inactive catalyst (Pd(0) not formed). | Ensure rigorous degassing of solvents and use fresh, high-quality palladium sources. | [4] | |
| Suboptimal base. | Screen anhydrous, finely powdered bases like K₃PO₄ or Cs₂CO₃. | [5] | |
| Significant Homocoupling | Presence of oxygen oxidizing the Pd(0) catalyst. | Strictly exclude oxygen. Use flame-dried glassware and degas solvents thoroughly (e.g., freeze-pump-thaw cycles). | [4][7] |
| Loss of Boronic Acid | Protodeboronation due to water. | Use anhydrous solvents and reagents. Consider switching from a boronic acid to a more stable boronate ester (e.g., pinacol). | [4][5] |
| Dehalogenation of Starting Material | Presence of a hydride source. | Ensure solvents are free of potential hydride sources (e.g., certain alcohols). Optimize reaction time to avoid prolonged heating. | [5] |
Section 3: Product Purification
Q6: I have a crude mixture containing this compound. What is the best way to purify it?
Purification of substituted pyridines is typically achieved by flash column chromatography on silica gel.
-
Solvent System Selection: A good starting point for elution is a non-polar/polar solvent system like Hexanes/Ethyl Acetate .[8] Begin with a low polarity (e.g., 1-2% Ethyl Acetate in Hexanes) and gradually increase the polarity. An ideal Rf value for the target compound on a TLC plate is around 0.3 for effective separation.[3]
-
Dealing with Baseline Streaking: Pyridine derivatives can sometimes streak on silica gel due to interaction with acidic silanol groups. This can be mitigated by adding a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) , to your eluent.
-
Recrystallization: If the final product is a solid and of sufficient purity (>90%), recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ether mixture) can be an excellent final purification step to obtain highly pure material.[6][9]
Experimental Protocol: Kröhnke Synthesis of a 2,6-Disubstituted Pyridine
This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound.
-
Reagent Preparation: In a round-bottom flask, add the α-pyridinium methyl ketone salt (1.0 eq), the α,β-unsaturated carbonyl compound (e.g., 1-phenylnon-1-en-3-one) (1.0 eq), and ammonium acetate (3-5 eq).
-
Reaction Setup: Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heating: Heat the mixture in an oil bath to 120-140 °C. If the reaction is solvent-free, the mixture will melt and then may solidify as the reaction proceeds.[6]
-
Monitoring: Stir the reaction vigorously for 2-4 hours, monitoring the progress by TLC (e.g., 10% Ethyl Acetate/Hexanes).
-
Work-up: Allow the reaction to cool to room temperature. Add water to the solid residue and break it up with a spatula.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel as described in the section above.
-
Characterization: Characterize the final product by NMR, Mass Spectrometry, and other appropriate analytical techniques to confirm its identity and purity.
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,6-Disubstituted Pyridines
Welcome to the technical support center for the synthesis of 2,6-disubstituted pyridines. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic routes. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Part 1: General Troubleshooting & FAQs
This section addresses overarching issues that are not specific to a single named reaction but are common challenges in pyridine synthesis.
Question 1: My final product is difficult to purify. What are common impurities and how can I remove them?
Answer: Purification of pyridine derivatives can be challenging due to their basicity and polarity.[1] Common impurities often include starting materials, partially reacted intermediates, and side products with similar polarities to the desired product.
Troubleshooting Purification Issues:
| Impurity Type | Identification Method | Recommended Purification Strategy |
| Unreacted Starting Materials | TLC, LC-MS, 1H NMR | Optimize stoichiometry and reaction time. For basic starting materials, an acidic wash during workup can be effective. |
| Incompletely Cyclized Intermediates | LC-MS, 1H NMR | Ensure sufficient reaction time and temperature. In some cases, post-reaction treatment (e.g., heating with an acid catalyst) can drive cyclization to completion. |
| Over-alkylated or Isomeric Byproducts | GC-MS, HPLC, 1H NMR | Column chromatography is the most common method. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a gradient elution. In some cases, recrystallization can be highly effective. |
| Pyridine N-oxides | LC-MS, characteristic N-O stretch in IR | These are significantly more polar. They can often be separated by standard silica gel chromatography. If the N-oxide is an undesired byproduct of an oxidation step, it can sometimes be reduced back to the pyridine.[2] |
Expert Insight: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel in column chromatography, leading to peak tailing and poor separation. To mitigate this, consider pre-treating your silica gel with a small amount of a volatile base like triethylamine (typically 0.5-1% v/v in your eluent system). This deactivates the acidic sites and improves chromatography.
Question 2: I suspect a Pyridine N-oxide has formed as a side product. How does this happen and how can I prevent it?
Answer: Pyridine N-oxides are common byproducts, especially in reactions involving oxidizing agents or even exposure to air over long periods under certain conditions.[3][4] The lone pair on the pyridine nitrogen is susceptible to oxidation.
Mechanism of N-Oxide Formation: The formation occurs when an oxidizing agent, such as a peracid (like m-CPBA), hydrogen peroxide, or even atmospheric oxygen under catalytic conditions, delivers an oxygen atom to the nitrogen of the pyridine ring.[2][5]
Preventative Measures:
-
Inert Atmosphere: For sensitive reactions, particularly those involving organometallics or running at high temperatures for extended times, use an inert atmosphere (Nitrogen or Argon) to minimize air exposure.
-
Choice of Oxidant: When an oxidation step is required (e.g., in Hantzsch synthesis), choose an oxidant less prone to over-oxidation or N-oxidation. For example, mild oxidants like iodine or manganese dioxide are often preferred for aromatizing dihydropyridines.[6]
-
Controlled Stoichiometry: Use the minimum effective amount of the oxidizing agent and monitor the reaction closely to avoid prolonged exposure after the primary reaction is complete.
dot
Caption: Formation of a pyridine N-oxide via oxidation.
Part 2: Method-Specific Troubleshooting Guides
A. The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction used to generate dihydropyridines, which are subsequently oxidized to pyridines.[6] Side reactions often stem from issues in the initial condensations or the final aromatization step.
Question 3: My Hantzsch reaction yield is low, and I have a mixture of byproducts. What's going wrong?
Answer: Low yields in Hantzsch synthesis can be attributed to several factors, including the formation of byproducts from competing reaction pathways or incomplete oxidation of the dihydropyridine intermediate.[6][7]
Troubleshooting Workflow for Hantzsch Synthesis:
dot
Caption: Decision tree for troubleshooting the Hantzsch synthesis.
Common Side Reactions:
-
Michael Adduct Formation: The enamine can add to the α,β-unsaturated carbonyl compound, but this intermediate may fail to cyclize efficiently.[7]
-
Self-Condensation of β-keto ester: This can occur under basic conditions, consuming starting material.[7]
Expert Insight: The order of reagent addition can be critical in unsymmetrical Hantzsch reactions.[8] Pre-forming the enamine or the Knoevenagel condensation product before combining all components can sometimes improve yields and reduce side products.
Experimental Protocol: Aromatization of a Hantzsch 1,4-Dihydropyridine
This protocol details the oxidation of a pre-formed Hantzsch dihydropyridine using iodine.
-
Materials:
-
Hantzsch 1,4-dihydropyridine (1.0 equiv)
-
Iodine (I₂) (1.1 - 1.5 equiv)
-
Methanol or Ethanol
-
-
Procedure:
-
Dissolve the 1,4-dihydropyridine in methanol in a round-bottom flask.
-
Add the iodine in one portion. The solution will likely turn dark brown.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction to room temperature.
-
Quench the excess iodine by adding aqueous sodium thiosulfate solution until the brown color disappears.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridine product.[9]
-
B. The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines from an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound.[10]
Question 4: My Kröhnke synthesis is not working. What are the most critical parameters to check?
Answer: The success of a Kröhnke synthesis hinges on the quality of the reactants and the reaction conditions. The most common failure points are inactive reagents or suboptimal temperature.[11]
Critical Parameters and Troubleshooting:
| Parameter | Common Issue | Troubleshooting Steps |
| α-Pyridinium Salt | Hygroscopic or impure salt. | The salt must be completely dry. Dry it under high vacuum before use. Verify its purity by 1H NMR.[11] |
| α,β-Unsaturated Carbonyl | Polymerized or degraded starting material. | Use freshly prepared or purified enone/enal. Check for purity via NMR or GC-MS. Old reagents can be a major source of failure.[11] |
| Temperature | Too low: reaction stalls. Too high: decomposition. | The optimal temperature is typically between 80-140 °C. Start at a lower temperature (e.g., 80 °C) and slowly increase if the reaction is sluggish, while monitoring by TLC.[11] |
| Ammonium Source | Impure ammonium acetate. | Use high-purity ammonium acetate. It serves as the nitrogen source for the pyridine ring.[11] |
Side Reaction Spotlight: Formation of Michael Addition Products
A common side reaction is the accumulation of the 1,5-dicarbonyl intermediate, which is formed after the initial Michael addition.[11] If this intermediate does not efficiently cyclize with ammonia, it can degrade or be isolated as a major byproduct.
dot
Caption: Competing pathways in the Kröhnke synthesis.
C. The Guareschi-Thorpe Condensation
This synthesis produces 2-pyridones from cyanoacetamide and a 1,3-diketone.[12] Modern variations have improved its efficiency.[8][13]
Question 5: My Guareschi-Thorpe reaction is low-yielding and requires harsh conditions. Are there better ways?
Answer: Yes, the classical Guareschi-Thorpe synthesis can be inefficient. Modern protocols have significantly improved yields and reaction conditions, often using catalysts or aqueous media.[8][14]
Improving the Guareschi-Thorpe Synthesis:
| Improvement Strategy | Description | Benefits |
| Catalysis | Use of catalysts like p-toluenesulfonic acid (PTSA) or γ-Al₂O₃ nanoparticles.[8] | Increases reaction rate, allowing for lower temperatures and shorter reaction times. |
| Aqueous Media | Running the reaction in an aqueous medium, sometimes with a buffer like ammonium carbonate.[13] | Greener solvent, often simplifies workup as the product may precipitate, and can enhance reaction rates.[14] |
| Microwave/Ultrasound | Using microwave irradiation or ultrasonic agitation.[8] | Dramatically reduces reaction times from hours to minutes and can improve yields. |
Expert Insight: Recent literature shows that using ammonium carbonate in an aqueous medium can be highly effective. The ammonium carbonate acts as both the nitrogen source and a mild basic buffer to catalyze the condensation steps, offering a user-friendly and eco-friendly alternative.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formation of pyridine N-oxides [quimicaorganica.org]
- 3. N-oxide synthesis by oxidation [organic-chemistry.org]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyridine synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Optimization of reaction conditions for phenylpyridine synthesis
Welcome to the Technical Support Center for Phenylpyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing phenylpyridine derivatives, a critical scaffold in numerous functional molecules.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high-yielding, reproducible results. The primary focus will be on the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone for aryl-aryl bond formation.[1][4][5]
Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a phenylboronic acid) and an organic halide (such as a halopyridine).[6][7] The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10] A base is crucial for the reaction to proceed, as it activates the boronic acid for the transmetalation step.[6][11][12][13]
Below is a diagram illustrating the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction for phenylpyridine synthesis failing or giving a low yield?
Low yields in Suzuki-Miyaura couplings, especially with pyridine-containing substrates, can stem from several factors.[14] The primary culprits are often catalyst deactivation, substrate reactivity issues, or the occurrence of side reactions. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[14] Additionally, chloropyridines are notably less reactive than their bromo or iodo counterparts, often necessitating more robust catalyst systems.[14][15]
Q2: How do I choose the right palladium catalyst and ligand for my reaction?
The choice of catalyst and ligand is critical and often substrate-dependent.[16] For challenging couplings like those involving electron-rich halides or less reactive chloro-pyridines, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often employed.[14] These ligands help to stabilize the palladium catalyst, facilitate the oxidative addition step, and sterically hinder catalyst deactivation by the pyridine nitrogen.[8][14]
| Catalyst/Precatalyst | Common Ligands | Typical Substrates & Notes |
| Pd(PPh₃)₄ | PPh₃ (inbuilt) | Reliable for many standard couplings, but may require longer reaction times.[16] |
| Pd(OAc)₂ | SPhos, XPhos, P(t-Bu)₃ | Versatile precatalyst used with various ligands. Effective for challenging substrates.[17][18] |
| Pd₂(dba)₃ | SPhos, P(t-Bu)₃ | A common Pd(0) source, often used with bulky phosphine ligands.[18][19] |
| PdCl₂(dppf) | dppf (inbuilt) | Often provides high yields in shorter reaction times.[16] |
| XPhos Pd G3/G4 | XPhos (inbuilt) | Highly active precatalysts, often effective for difficult couplings.[19] |
Q3: What is the role of the base, and which one should I use?
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[6][11][12][13] The choice of base can significantly influence the reaction's success.[14]
-
Common Bases: K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KF.
-
Selection Rationale: For challenging couplings, stronger bases like K₃PO₄ are often effective.[14] If your substrate is sensitive to strong bases, milder options like KF or K₂CO₃ might be preferable.[6][20] The solubility of the base in the chosen solvent system is also a critical consideration.
Q4: What are the common side reactions, and how can I mitigate them?
Two prevalent side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct and reducing the amount of boronic acid available for the desired cross-coupling.[21] To minimize this, ensure anhydrous conditions and consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can be more stable.[14][21]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid to form a biaryl byproduct.[14] This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[10][14] Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient precatalyst can help reduce homocoupling.[14]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis of phenylpyridines.
Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Detailed Experimental Protocols
Below are generalized, yet robust, starting protocols for the synthesis of phenylpyridines via Suzuki-Miyaura cross-coupling. These should be optimized for specific substrates.
Protocol 1: General Procedure for Coupling of a Bromopyridine with Phenylboronic Acid
Materials:
-
Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[14]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.[14]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[22]
Protocol 2: Coupling of a Chloropyridine using a Pre-catalyst
Materials:
-
Chloropyridine (1.0 equiv)
-
Phenylboronic acid pinacol ester (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add the chloropyridine, phenylboronic acid pinacol ester, K₃PO₄, and XPhos Pd G3 to an oven-dried reaction vessel with a magnetic stir bar.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Follow the work-up and purification procedure outlined in Protocol 1.
References
- 1. Recent advances in aryl–aryl bond formation by direct arylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in aryl–aryl bond formation by direct arylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. Yoneda Labs [yonedalabs.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Purification of Long-Chain Alkyl-Substituted Pyridines
Welcome to the Technical Support Center dedicated to the unique purification challenges of long-chain alkyl-substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter the specific difficulties associated with purifying these amphiphilic molecules. The presence of a long alkyl chain introduces complexities not seen with simpler pyridine derivatives, such as high boiling points, a tendency to form emulsions, and difficult crystallization.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific principles.
Diagram: Purification Strategy Decision Tree
The selection of an appropriate purification strategy is paramount. The following decision tree provides a logical workflow for approaching the purification of a crude long-chain alkyl-substituted pyridine.
Caption: A decision tree for selecting a purification strategy.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of long-chain alkyl-substituted pyridines in a question-and-answer format.
Vacuum Distillation
Issue: My long-chain alkyl-substituted pyridine has a very high boiling point, and I'm concerned about thermal decomposition during distillation.
Answer: High boiling points are a primary challenge with these compounds. Standard atmospheric distillation is often not feasible as the required temperatures can lead to decomposition. Vacuum distillation is the preferred method as it significantly lowers the boiling point of liquids.[1][2]
-
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. By reducing the external pressure with a vacuum pump, the temperature required to reach the boiling point is lowered.[2] This allows for the distillation of high-boiling compounds at temperatures that are less likely to cause thermal degradation.[3][4]
Troubleshooting Steps:
-
Determine the Appropriate Vacuum Level: Use a temperature-pressure nomograph to estimate the boiling point of your compound at different vacuum levels. Aim for a vacuum that will bring the boiling point into a manageable range (e.g., 100-180 °C).
-
Prevent Bumping: High-boiling liquids are prone to bumping (sudden, violent boiling). To prevent this, use a magnetic stir bar or capillary bubbler to ensure smooth boiling. Boiling chips can be less effective in vacuum distillation.
-
Ensure Proper Insulation: Insulate the distillation head and fractionating column with glass wool or aluminum foil to maintain a consistent temperature gradient and prevent premature condensation.
-
Use a Short-Path Distillation Apparatus: For very high-boiling or sensitive compounds, a short-path distillation apparatus minimizes the distance the vapor has to travel, reducing the likelihood of condensation and loss of material before it reaches the collection flask.
| Pressure (mmHg) | Approximate Boiling Point Reduction (°C) |
| 760 (Atmospheric) | 0 |
| 100 | ~50-60 |
| 10 | ~100-120 |
| 1 | ~150-180 |
Caption: Approximate boiling point reduction under vacuum.
Liquid-Liquid Extraction
Issue: During the aqueous work-up of my reaction mixture, I'm getting a persistent emulsion that won't separate.
Answer: The formation of emulsions is a very common problem when working with long-chain alkyl-substituted pyridines.[5] Their amphiphilic nature, with a polar pyridine head and a long non-polar alkyl tail, allows them to act as surfactants, stabilizing the interface between the aqueous and organic layers.[5]
-
Causality: Emulsions are colloidal dispersions of one liquid in another, stabilized by a third component—in this case, your product. Vigorous shaking increases the surface area between the two phases, allowing the amphiphilic pyridine molecules to align at the interface and prevent the small droplets from coalescing.
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for extraction with minimal agitation.[5]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[5] This increases the ionic strength of the aqueous layer, making it more polar. This forces the non-polar alkyl chain of your compound into the organic layer, helping to break the emulsion.
-
Change the pH: The basicity of the pyridine ring can be used to your advantage.
-
Acidic Extraction: Add a dilute acid (e.g., 1M HCl) to protonate the pyridine nitrogen. This will make the compound highly water-soluble and should move it entirely into the aqueous phase, leaving non-basic organic impurities behind.
-
Basification and Re-extraction: After separating the acidic aqueous layer, add a base (e.g., NaOH) to neutralize the protonated pyridine and re-extract it into a fresh organic solvent.
-
-
Centrifugation: If a persistent emulsion forms, transferring the mixture to centrifuge tubes and spinning at a moderate speed can provide the necessary force to break the emulsion.[6]
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to break the emulsion by coalescing the dispersed droplets.
Column Chromatography
Issue: My long-chain alkyl-substituted pyridine is streaking on the silica gel column, and I'm getting poor separation from non-polar impurities.
Answer: The basicity of the pyridine ring can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing or streaking.[6] The long alkyl chain gives the molecule a significant non-polar character, making it elute with non-polar solvents, often close to non-polar byproducts.
-
Causality: The lone pair of electrons on the pyridine nitrogen can form hydrogen bonds with the acidic Si-OH groups of the silica gel. This strong interaction can lead to irreversible adsorption or slow desorption, resulting in tailed peaks and poor separation.
Troubleshooting Steps:
-
Deactivate the Stationary Phase:
-
Add a Base to the Eluent: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the mobile phase.[6] The triethylamine will preferentially bind to the acidic sites on the silica gel, preventing your pyridine compound from interacting too strongly.
-
Use Alumina: Basic or neutral alumina can be a better choice of stationary phase for the purification of basic compounds like pyridines as it has fewer acidic sites than silica gel.[7]
-
-
Optimize the Mobile Phase:
-
Normal-Phase Chromatography: Use a solvent system with a gradient of a slightly more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes). The addition of a small amount of a more polar solvent like methanol or isopropanol can also help to improve peak shape.
-
Reversed-Phase Chromatography (RP-HPLC): For analytical or small-scale preparative work, reversed-phase chromatography on a C8 or C18 column can be very effective.[8] The long alkyl chain will provide good retention, and the separation can be fine-tuned by adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water, often with a pH modifier like formic acid or trifluoroacetic acid.
-
-
Consider Alternative Stationary Phases: For challenging separations, especially of positional isomers, specialized columns may be necessary. Phenyl or cyano-bonded phases can offer different selectivities based on pi-pi interactions with the pyridine ring.[6]
Recrystallization
Issue: My long-chain alkyl-substituted pyridine "oils out" instead of crystallizing, or it forms a waxy solid that is difficult to purify.
Answer: The long, flexible alkyl chain can disrupt the formation of a well-ordered crystal lattice, making recrystallization challenging.[9] These compounds often have lower melting points than their short-chain analogues and may "oil out" if the solution is cooled too quickly or if the solvent's boiling point is higher than the compound's melting point.[10]
-
Causality: Crystallization requires molecules to pack in a regular, repeating arrangement. The conformational flexibility of a long alkyl chain can make it energetically difficult for the molecules to adopt the necessary ordered structure, favoring a disordered, amorphous (oily or waxy) state.
Troubleshooting Steps:
-
Solvent Selection is Key:
-
Single Solvent: Look for a solvent that dissolves the compound when hot but in which it is poorly soluble at room temperature or below. Highly polar solvents like water or ethanol, or non-polar solvents like hexanes or heptane, are good starting points.
-
Two-Solvent System: A more common approach is to use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common pairs include dichloromethane/hexanes, ethyl acetate/heptanes, and methanol/water.[11]
-
-
Slow Cooling: Rapid cooling encourages oiling out. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the cooled, saturated solution to act as a template for crystallization.
-
-
Salt Formation: If the freebase is proving impossible to crystallize, consider forming a salt. Reacting the pyridine with an acid like HCl, HBr, or oxalic acid can produce a more rigid, ionic compound that may have a higher melting point and be more amenable to crystallization.[9] The salt can then be neutralized to recover the pure freebase if needed.
Frequently Asked Questions (FAQs)
Q1: How can I remove residual water from my long-chain alkyl-substituted pyridine?
A1: Pyridines are hygroscopic and can form azeotropes with water, making simple distillation ineffective for complete drying. For long-chain derivatives, which may be viscous, pre-drying with a solid desiccant is recommended. Add solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets to the liquid and let it stand for several hours or overnight. Then, decant the pyridine and distill it from a fresh portion of desiccant, such as calcium hydride (CaH₂), under vacuum.
Q2: My purified long-chain alkyl-substituted pyridine is yellow or brown. What causes this and how can I fix it?
A2: Discoloration is often due to small amounts of oxidized impurities or byproducts from the synthesis. Distillation, particularly vacuum distillation, is usually effective at removing these colored impurities, which are often less volatile than the desired product. If distillation is not an option, passing a solution of the compound through a short plug of activated carbon or alumina can sometimes remove colored impurities, though this may lead to some loss of product.
Q3: How should I store my purified long-chain alkyl-substituted pyridine?
A3: Anhydrous and purified long-chain alkyl-substituted pyridines should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., nitrogen or argon) to protect them from moisture and light, which can cause degradation over time. Storing in a cool, dry place is also recommended.
Q4: I have a mixture of positional isomers (e.g., 2-dodecylpyridine and 4-dodecylpyridine). How can I separate them?
A4: The separation of positional isomers can be very challenging due to their similar physical properties.[6]
-
Fractional Distillation: If there is a sufficient difference in their boiling points, careful fractional vacuum distillation with a column that has a high number of theoretical plates (e.g., a Vigreux or packed column) may be effective.
-
Chromatography: This is often the most practical method. The subtle differences in the position of the alkyl group can lead to differences in how the isomers interact with a stationary phase. You may need to screen different stationary phases (silica, alumina, or functionalized silica) and mobile phase compositions to achieve separation.[12] Preparative HPLC with a specialized column, such as one with a phenyl- or cyano-bonded phase, may be required for difficult separations.[13]
-
Co-crystallization: In some cases, it may be possible to selectively co-crystallize one isomer with a specific co-former, leaving the other isomer in solution. This is a more advanced technique and would require screening of various co-formers.
References
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. buschvacuum.com [buschvacuum.com]
- 3. What is vacuum fractional distillation.pdf [slideshare.net]
- 4. digivac.com [digivac.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. columbia.edu [columbia.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Phosphorus catalysis enabling α-sp3-C–H amination of 2-alkylpyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. separation of positional isomers - Chromatography Forum [chromforum.org]
- 13. waters.com [waters.com]
Stability issues of 2-Hexyl-6-phenylpyridine under acidic or basic conditions
Answering your questions about the stability of 2-Hexyl-6-phenylpyridine is our priority. As Senior Application Scientists, we understand that compound stability is paramount to experimental success. This guide is designed to provide you with in-depth technical insights and actionable troubleshooting steps based on established chemical principles and field experience.
Technical Support Center: this compound
Frequently Asked Questions (FAQs): Core Stability Profile
This section addresses the fundamental stability characteristics of this compound.
Q1: What is the general stability of this compound under typical laboratory conditions?
A1: this compound is a relatively stable aromatic heterocycle under standard laboratory conditions (ambient temperature, neutral pH, protected from light). Its stability is governed by the chemical nature of the substituted pyridine ring. The pyridine nitrogen atom is basic (pKa of protonated pyridine is ~5.2) and is the primary site for protonation in acidic media. The hexyl and phenyl substituents influence the electron density of the ring but are themselves generally robust. However, stability can be compromised under harsh acidic, basic, or oxidative conditions, which are often encountered during synthesis, workup, or analysis.
Q2: What are the primary mechanisms of degradation I should be concerned about under acidic or basic conditions?
A2: The primary concerns are not necessarily rapid decomposition of the entire molecule but rather specific reactions that can lead to impurities or loss of material.
-
Under Acidic Conditions: The lone pair of electrons on the nitrogen atom is readily protonated to form a pyridinium salt. While this does not inherently degrade the molecule, it dramatically increases its polarity and water solubility. Under very harsh conditions (e.g., high concentrations of strong acids and elevated temperatures), acid-catalyzed hydrolysis or other degradation pathways can be initiated.[1]
-
Under Basic Conditions: The pyridine ring itself is generally resistant to attack by bases. The main concern shifts to the substituents. While the phenyl group is stable, the α-protons on the hexyl group (adjacent to the pyridine ring) can be susceptible to deprotonation by very strong bases, potentially leading to undesired side reactions. More commonly, basic conditions, especially in the presence of oxygen, can facilitate oxidative degradation pathways.[2]
-
Oxidative Degradation: It is crucial to recognize that oxidative processes can be a significant degradation pathway and are often pH-dependent.[3] Many degradation pathways for pyridine derivatives involve initial oxidation or hydroxylation of the ring, which can be accelerated by changes in pH.[4][5][6]
Troubleshooting Guide: Experimental Scenarios
This section provides solutions to specific problems you may encounter during your research.
Q3: I performed a reaction and used 1M HCl for the aqueous workup. My product yield is extremely low after extracting with an organic solvent. Did the acid destroy my compound?
A3: It is unlikely that 1M HCl caused significant chemical degradation at room temperature. The most probable cause is a phase-partitioning issue.
Causality: By adding acid, you protonated the basic nitrogen atom of the pyridine ring, forming a pyridinium hydrochloride salt. This salt is ionic and therefore highly soluble in the aqueous layer and poorly soluble in common non-polar organic solvents (like ethyl acetate, ether, or dichloromethane). Your compound has likely not been destroyed; it is simply in the aqueous phase.
Troubleshooting Protocol:
-
Combine Layers: Recombine your organic and aqueous layers from the extraction.
-
Basify: Slowly add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a 1M sodium hydroxide (NaOH) solution, to the combined mixture while stirring. Monitor the pH with litmus paper or a pH meter until it is neutral or slightly basic (pH 7-8).
-
Re-extract: Perform the extraction again with your chosen organic solvent. The neutralized this compound will now preferentially partition into the organic layer.
-
Analyze: Dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), concentrate it, and analyze the residue by TLC or LC-MS to confirm the recovery of your product.
Q4: I am analyzing my sample using reverse-phase HPLC and see a new, earlier-eluting peak appear over time, especially when using an acidic mobile phase. What could this be?
A4: The appearance of an earlier-eluting (more polar) peak suggests the formation of a degradation product. While forced degradation studies are needed for definitive identification, a likely candidate under these conditions is an oxidation product.[7][8]
Causality: The pyridine ring, although electron-deficient, can undergo oxidation to form N-oxides or hydroxypyridines (which often exist in their tautomeric pyridone form).[4][5] These hydroxylated or N-oxide derivatives are significantly more polar than the parent compound and would thus have a shorter retention time in reverse-phase chromatography. The process can be catalyzed by trace metals, oxygen dissolved in the mobile phase, and acidic conditions.
Troubleshooting Protocol:
-
Sample Preparation: Prepare samples fresh and use amber vials to minimize light exposure, as photodegradation can sometimes occur.
-
Mobile Phase Degassing: Ensure your mobile phase is thoroughly degassed to remove dissolved oxygen, a key reagent in oxidation.
-
LC-MS Analysis: Analyze the sample by LC-MS. The mass difference between your parent peak and the new impurity peak can provide a definitive clue. An increase of 16 amu strongly suggests the addition of an oxygen atom (hydroxylation or N-oxide formation).
-
Forced Degradation: To confirm, perform a small-scale forced oxidation study by treating a sample with a dilute solution of hydrogen peroxide.[3] If the peak generated matches the retention time of your unknown impurity, it confirms an oxidative degradation pathway.
Q5: During a reaction cleanup, I used a strong base (e.g., 2M NaOH) and now my NMR shows complex signals in the alkyl region that were not there before. What happened?
A5: While the pyridine core is stable to base, strong bases can potentially interact with the hexyl substituent, although this typically requires very strong bases (e.g., organolithiums). A more common issue with strong aqueous bases is base-catalyzed oxidation or other side reactions if reactive species are present.
Causality:
-
Minor Pathway (Strong, Anhydrous Base): A very strong base could potentially deprotonate the benzylic-like protons on the carbon of the hexyl group attached to the pyridine ring, creating an anion that could react with other electrophiles in your mixture.
-
Major Pathway (Aqueous Base): The presence of a strong base can increase the rate of oxidation if air (oxygen) is present. Furthermore, if your reaction mixture contains any base-sensitive functional groups on other molecules, the base could have catalyzed unintended side reactions, leading to impurities that are difficult to separate.
Troubleshooting Protocol:
-
Use Milder Bases: For extractions, opt for weaker inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) whenever possible. They are sufficient to deprotonate any pyridinium salts without being overly harsh.
-
Inert Atmosphere: If you must use a strong base, consider performing the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Perform basic workups at low temperatures (e.g., in an ice bath) to reduce the rate of potential side reactions.
-
Structural Elucidation: To identify the new impurities, advanced analytical techniques such as 2D NMR (COSY, HSQC) and high-resolution mass spectrometry will be necessary.
Visualization of Stability Factors and Troubleshooting
The following diagrams illustrate the key chemical sites related to stability and a logical workflow for troubleshooting issues.
Caption: Key reactive sites on this compound influencing its stability.
Caption: A workflow for troubleshooting stability issues of this compound.
Protocol: Forced Degradation Study
To proactively understand the stability of your compound, a forced degradation or "stress testing" study is invaluable. It helps identify potential degradants and establish a "stability-indicating" analytical method.[7][8]
Objective: To determine the degradation profile of this compound under acidic, basic, and oxidative stress.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Deionized Water
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Control Sample: Dilute the stock solution with a 50:50 mixture of solvent and water to a final concentration of 0.1 mg/mL. This is your time-zero control.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.
-
Incubate the solution at 60°C.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 1.0 M NaOH.
-
Dilute to the target concentration (0.1 mg/mL) for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH.
-
Incubate the solution at 60°C.
-
At the same time points, withdraw an aliquot, cool, and neutralize with an equivalent amount of 1.0 M HCl.
-
Dilute to the target concentration for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Analyze at the specified time points (no neutralization needed).
-
-
Analysis: Analyze all samples by a suitable reverse-phase HPLC method. Compare the chromatograms of the stressed samples to the control to determine the percentage of degradation and identify any new peaks.
Data Summary: Expected Forced Degradation Outcomes
The following table summarizes plausible outcomes from the forced degradation study, designed to achieve 5-20% degradation, which is ideal for method development.[7]
| Stress Condition | Reagent | Temperature | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 1.0 M HCl | 60°C | 5 - 15% | Minimal degradation; potential for minor, unidentified products with prolonged stress. |
| Base Hydrolysis | 1.0 M NaOH | 60°C | 10 - 20% | Hydroxylated pyridine derivatives (pyridones), N-oxides. |
| Oxidation | 3% H₂O₂ | Room Temp | > 20% | Hydroxylated pyridine derivatives, N-oxides, potential chain oxidation products.[3] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
How to increase the regioselectivity of 2,6-disubstituted pyridine synthesis
Introduction: The Challenge of Regioselectivity in 2,6-Disubstituted Pyridine Synthesis
The pyridine scaffold is a cornerstone of modern medicine and materials science, making the precise synthesis of its derivatives a critical endeavor for researchers.[1][2][3] While the pyridine ring's inherent electronic properties naturally favor functionalization at the C2 and C6 positions, achieving exclusive and high-yield 2,6-disubstitution—especially for unsymmetrical products—remains a significant synthetic challenge.[4] Competing reactions at the C4 position, steric hindrance, and changes in reactivity after the first substitution often lead to mixtures of regioisomers, complicating purification and reducing overall efficiency.
This guide provides troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and increase the regioselectivity of your 2,6-disubstituted pyridine syntheses.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of 2,6-disubstituted pyridines in a practical question-and-answer format.
Question 1: My reaction yields a mixture of 2,6- and 2,4-disubstituted pyridines. How can I improve selectivity for the 2,6-isomer?
Answer: This is a classic regioselectivity problem arising from the comparable reactivity of the C4 and C6 positions, especially after an initial group has been installed at C2. The electronic influence of the first substituent and steric factors are key. Here are several strategies to enhance 2,6-selectivity:
-
Cause Analysis: The nitrogen atom deactivates the ring towards electrophilic substitution but activates the C2, C4, and C6 positions for nucleophilic attack or C-H functionalization.[5] Once a group is at C2, it can sterically hinder the approach to C6, making the electronically similar C4 position a competitive reaction site.
-
Strategic Solutions:
-
Ligand Modification (for Transition-Metal Catalysis): The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can create a sterically demanding environment around the metal center. This can disfavor the approach to the more hindered C2/C6 positions if the substrate itself is bulky, but more often, it can be used to block other pathways and fine-tune the electronic properties of the catalyst to favor a specific site.[6]
-
Employ Blocking Groups: A well-established strategy is to temporarily block the C4 position with a removable group. This physically prevents reaction at C4, forcing functionalization to occur at the next most reactive sites, C2 and C6. The bulky trimethylsilyl or trimethylstannyl groups have been used for this purpose and can often be removed under mild acidic conditions.[7]
-
Utilize Pyridine N-Oxides: Activating the pyridine as an N-oxide dramatically alters the regiochemical outcome. The N-oxide directs initial additions of organometallic reagents (like Grignards) almost exclusively to the C2 position.[8] Subsequent manipulation and a second functionalization step can then be directed to the C6 position before removing the N-oxide functionality.
-
Question 2: After successfully functionalizing the C2 position, I'm struggling to introduce a second, different substituent at the C6 position. What can I do?
Answer: This is a common hurdle in the synthesis of unsymmetrical 2,6-disubstituted pyridines. The first substituent can electronically deactivate the ring or present a steric barrier to the second reaction.
-
Cause Analysis: A C2 substituent, particularly an electron-withdrawing one, can significantly reduce the nucleophilicity and C-H acidity of the remaining positions on the ring. Steric bulk at C2 can also completely inhibit the approach of the catalyst or reagent to the adjacent C6 position.
-
Strategic Solutions:
-
Sequential Cross-Coupling on a Dihalopyridine Scaffold: This is one of the most reliable methods. Start with a commercially available 2,6-dihalopyridine (e.g., 2,6-dichloropyridine or 2,6-dibromopyridine). You can exploit the differential reactivity of the halogens or use carefully controlled reaction conditions to perform sequential cross-coupling reactions (e.g., a Suzuki coupling followed by a Sonogashira or Buchwald-Hartwig coupling) to introduce two different groups with absolute regiocontrol.
-
Directed ortho-Metalation (DoM): If your C2-substituent is a suitable directing metalation group (DMG), such as an amide or a protected alcohol, it can direct deprotonation (typically with an organolithium base) specifically to the C6 position. The resulting organometallic intermediate can then be trapped with a wide variety of electrophiles.
-
Switching Catalytic Systems: The conditions required for the first substitution may not be optimal for the second. After isolating the 2-monosubstituted pyridine, screen a new set of more active catalysts, stronger bases, or higher temperatures to overcome the increased activation barrier for the C6-functionalization step.[6]
-
Frequently Asked Questions (FAQs)
Q: What are the most robust strategies for achieving high 2,6-regioselectivity from the outset?
A: For symmetrical 2,6-disubstitution, transition-metal-catalyzed C-H functionalization is a powerful choice. The pyridine nitrogen acts as a native directing group, guiding the catalyst to both ortho positions (C2 and C6).[3][9] Palladium-catalyzed diarylation, for instance, can provide excellent yields of 2,6-diarylpyridines in a single step from pyridine itself.[10] Another powerful method involves the reaction of pyridine N-oxides with Grignard reagents, which can be followed by a second functionalization step to yield 2,6-disubstituted pyridines.[8] For building the ring from scratch, transition metal-catalyzed [2+2+2] cycloadditions of diynes and nitriles offer a highly regioselective route to polysubstituted pyridines, where the substitution pattern is defined by the starting materials.[11]
Q: How does a "directing group" work in C-H functionalization to ensure 2,6-selectivity?
A: A directing group is a functional group on the pyridine ring (or attached to the nitrogen) that coordinates to the transition metal catalyst. This coordination event brings the catalyst into close proximity to specific C-H bonds, which are then cleaved in the rate-determining step of the catalytic cycle. For 2,6-selectivity, a directing group at the C3 position or on the nitrogen atom can form a stable, five- or six-membered metallacyclic intermediate that incorporates the C2 (or C6) C-H bond. This geometric constraint lowers the activation energy for cleaving that specific C-H bond over others, leading to highly regioselective functionalization.
Caption: Role of a directing group in C-H activation.
Q: What is the role of the catalyst versus the ligand in determining regioselectivity?
A: The catalyst (the transition metal, e.g., Pd, Ni, Ru) is the engine of the reaction, providing the orbital framework for C-H bond cleavage and C-C or C-X bond formation. The ligands, which are bound to the metal, are the steering wheel. They modulate the metal's electronic properties (making it more or less reactive) and its steric profile. For regioselectivity, the ligands play the dominant role. By varying the size, shape, and electronic nature of the ligands, you can create a specific pocket around the metal center that only allows the substrate to approach in a way that exposes the desired C-H bond (e.g., C6) for activation, while sterically blocking access to other sites (e.g., C4).
Key Methodologies & Protocols
Protocol: Palladium-Catalyzed Direct C-H Diarylation for Symmetrical 2,6-Disubstitution
This protocol is based on established methods for the direct arylation of pyridines and serves as a starting point for optimization.[10]
Objective: To synthesize 2,6-di(p-tolyl)pyridine from pyridine and 4-iodotoluene.
Materials:
-
Pyridine (1.0 mmol, 81 µL)
-
4-Iodotoluene (2.5 mmol, 545 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.1 mmol, 22.4 mg)
-
Potassium Carbonate (K₂CO₃, 3.0 mmol, 414 mg)
-
Dimethylacetamide (DMAc), anhydrous (5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (22.4 mg), K₂CO₃ (414 mg), and 4-iodotoluene (545 mg).
-
Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add anhydrous DMAc (5 mL) followed by pyridine (81 µL) via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 150 °C. Stir the reaction mixture vigorously for 16-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2,6-di(p-tolyl)pyridine.
Data Summary: Influence of Reaction Parameters on Selectivity
The following table illustrates how modifying reaction components can influence the outcome of a hypothetical 2,6-diarylation.
| Entry | Catalyst | Ligand | Base | Temp (°C) | Yield (%) | 2,6:2,4 Ratio |
| 1 | Pd(OAc)₂ | None | K₂CO₃ | 150 | 65 | 85:15 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 150 | 72 | 90:10 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 120 | 85 | >98:2 |
| 4 | NiCl₂(dme) | IPr | K₃PO₄ | 100 | 78 | >95:5 |
This is representative data. XPhos is a bulky, electron-rich Buchwald ligand. IPr is a bulky N-heterocyclic carbene (NHC) ligand.
Workflow for Strategy Selection
Choosing the correct synthetic approach is critical. The following diagram outlines a decision-making process.
Caption: Decision workflow for synthetic strategy.
References
- 1. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine synthesis [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges in Pyridine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming one of the most common hurdles in pyridine synthesis: the poor solubility of starting materials. Heterogeneous reaction mixtures can lead to slow reaction rates, low yields, and inconsistent results. This resource offers a structured approach to troubleshooting these issues, from fundamental solvent considerations to advanced energy input technologies.
Frequently Asked Questions (FAQs): First-Line Troubleshooting
Here, we address the initial questions that arise when facing a stubborn, insoluble starting material in your pyridine synthesis.
Question 1: My starting materials are not dissolving in the reaction solvent. What is the most straightforward first step?
The most direct approach is to modify the solvent system. Pyridine itself is a polar, weakly basic solvent, but its ability to dissolve a wide range of organic compounds can be limited.[1][2][3][4]
-
Causality: Solubility is governed by the "like dissolves like" principle. If your starting materials (e.g., complex aldehydes or β-keto esters in a Hantzsch synthesis) are significantly less polar or more non-polar than the chosen solvent, they will not dissolve sufficiently.[5]
-
Troubleshooting Protocol:
-
Introduce a Co-solvent: The addition of a miscible co-solvent can modulate the overall polarity of the reaction medium.[6]
-
Selection: Choose a co-solvent based on the suspected polarity of your starting material. For non-polar compounds, toluene or dioxane might be effective. For more polar, yet still insoluble materials, solvents like ethanol, isopropanol, or dimethylformamide (DMF) can be beneficial.[7]
-
Screening: Perform small-scale solubility tests with your starting material in various co-solvent mixtures before attempting the reaction.
-
| Co-Solvent | Typical Ratio (v/v) with Primary Solvent | Notes |
| Toluene | 1:1 to 5:1 | Good for increasing solubility of non-polar aromatics. |
| Ethanol | 1:1 to 5:1 | Protic solvent that can also participate in hydrogen bonding.[8] |
| Isopropanol | 1:1 to 5:1 | Often improves crystallization of the final product.[7] |
| DMF/DMSO | 1:1 to 10:1 | Highly polar aprotic solvents; can significantly increase reaction rates.[9] |
Question 2: I've tried a co-solvent, but solubility is still poor. Is increasing the reaction temperature a viable option?
Yes, increasing the temperature is a common and effective strategy to enhance the solubility of most organic compounds and increase reaction rates. However, this must be done with caution.
-
Causality: The solubility of most solids in liquids increases with temperature. This is because the higher kinetic energy of the solvent molecules allows them to more effectively break apart the solute's crystal lattice structure.
-
Trustworthiness of Protocol: This approach is self-validating. If increasing the temperature improves the visual clarity of the solution and subsequently the reaction yield, it is a valid modification. However, you must monitor for potential degradation.
-
Considerations:
-
Reactant/Product Stability: Excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the desired pyridine product.[10]
-
Side Reactions: Higher temperatures can provide the activation energy for undesired side reactions, leading to a more complex product mixture and difficult purification.
-
Solvent Boiling Point: The temperature should not exceed the boiling point of the solvent unless the reaction is performed in a sealed vessel under pressure.
-
Advanced Troubleshooting: When Standard Methods Fall Short
If simple solvent and temperature adjustments are insufficient, more advanced techniques are required. These methods often involve specialized equipment but can provide dramatic improvements in yield and reaction time for systems with persistent solubility issues.
Question 3: My reaction is still sluggish and low-yielding due to poor solubility. Can alternative energy sources help?
Absolutely. Microwave irradiation and ultrasonication are two powerful techniques for promoting reactions in heterogeneous systems.
Microwave-Assisted Synthesis
-
Expertise & Experience: Microwave synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy.[11] This leads to rapid and uniform heating of the reaction mixture, often far exceeding the boiling point of the solvent in a sealed vessel. This "superheating" effect can dramatically increase the solubility of starting materials.[11] For instance, in the Bohlmann-Rahtz pyridine synthesis, microwave irradiation allows for a one-pot procedure at 170°C, giving superior yields compared to conventional heating.[9]
-
Key Advantages:
Ultrasonication (Sonochemistry)
-
Expertise & Experience: Ultrasound promotes reactions through acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid.[13] This collapse generates localized hot spots with extremely high temperatures and pressures, as well as powerful microjets.[13] These physical effects can break down solid particles, increasing their surface area and enhancing mass transfer at the solid-liquid interface, effectively accelerating the dissolution and reaction of insoluble materials.[13][14] Studies on the Hantzsch synthesis have shown that ultrasound irradiation can lead to excellent yields (over 90%) in aqueous media.[15]
-
Key Advantages:
Workflow & Protocol Section
Protocol 1: Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis
This protocol is adapted from methodologies demonstrating the efficacy of microwave heating in overcoming solubility and reactivity barriers.[8][9]
-
Reactant Preparation: In a 10 mL microwave process vial, combine the ethynyl ketone (1.0 mmol), ethyl β-aminocrotonate (1.2 mmol), and a polar solvent such as DMSO or ethanol (3 mL).[8][9]
-
Catalyst Addition (Optional): For accelerated reactions, add a catalytic amount of acetic acid (0.2 mmol).[9]
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate the mixture at 170°C for 10-20 minutes.[9]
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water to remove the DMSO and catalyst. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Solvent-Free and Alternative Approaches
Question 4: I want to move towards greener and more sustainable synthesis methods. Are there solvent-free options for pyridine synthesis with insoluble reactants?
Yes, mechanochemistry and flow chemistry represent cutting-edge, often solvent-free, approaches that are particularly well-suited for reactants with poor solubility.
Mechanochemical Synthesis
-
Authoritative Grounding: Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions.[18] This solvent-free method is highly effective for solid-state reactions, completely bypassing solubility issues. The Hantzsch dihydropyridine synthesis, for example, has been successfully adapted to a mechanochemical process by grinding the reactants together.[18]
-
Experimental Workflow:
-
Reactants (e.g., aromatic aldehyde, β-dicarbonyl compounds, and an ammonia source) are placed in a ball mill grinder.
-
A small amount of a liquid-assisted grinding (LAG) agent, like a few drops of ethanol, may be added.
-
The mixture is milled for a specified time until the reaction is complete.
-
The solid product is then isolated directly from the milling jar.
-
Flow Chemistry
-
Authoritative Grounding: In flow chemistry, reactants are continuously pumped through a heated and pressurized tube or reactor. The high temperatures and pressures achievable in these systems can maintain compounds in a dissolved state even above their normal boiling points, thus overcoming solubility limitations.[8] This technique was successfully applied to the Bohlmann-Rahtz synthesis to avoid issues with the poor solubility of an intermediate, which had previously required high dilution conditions.[8]
-
Experimental Workflow:
-
Solutions of the starting materials are prepared in a suitable solvent system.
-
The solutions are pumped using precision pumps and mixed at a T-junction.
-
The combined stream flows through a heated reactor coil at a defined temperature and residence time.
-
The product stream exits the reactor, is cooled, and collected for analysis and purification.
-
Troubleshooting Decision Logic
The following diagram outlines a logical progression for addressing solubility issues in your pyridine synthesis.
Caption: A decision tree for troubleshooting poor starting material solubility.
References
- 1. acs.org [acs.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. Pyridine [chemeurope.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 9. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 12. Ecofriendly microwave assisted synthesis of some new pyridine glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 14. iosrjournals.org [iosrjournals.org]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multicomponent mechanochemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Techniques for Purifying 2-Hexyl-6-phenylpyridine
Welcome to the technical support center for the purification of 2-Hexyl-6-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of this and structurally similar pyridine derivatives. Instead of a rigid protocol, this resource provides a dynamic troubleshooting framework built on field-proven insights to help you navigate the nuances of your separation.
The basic nitrogen atom in the pyridine ring introduces specific challenges during silica gel chromatography, primarily due to its interaction with the acidic silanol groups of the stationary phase. This guide will explain the causality behind these issues and provide robust solutions to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound by silica gel chromatography potentially difficult? A1: The primary challenge stems from the basic nature of the pyridine nitrogen. This basic site can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction can lead to several issues, including peak tailing, irreversible adsorption of the compound onto the column, and in some cases, degradation of acid-sensitive molecules. These problems can result in poor separation, broad peaks, and lower-than-expected yields.[1]
Q2: Is silica gel the only option for the stationary phase? A2: While silica gel is the most common and cost-effective stationary phase, it is not the only option. If significant peak tailing or product loss occurs due to strong acid-base interactions, consider using a less acidic or neutral stationary phase.[1] Options include:
-
Neutral or Basic Alumina: Alumina is a good alternative for acid-sensitive or basic compounds.
-
Deactivated Silica Gel: You can "neutralize" silica gel by pre-treating it with a base, such as triethylamine, before packing the column. This is often done by preparing the silica slurry in an eluent containing 0.5-1% triethylamine.[1]
Q3: How do I select the optimal eluent (solvent system) for my separation? A3: The ideal eluent system should provide good separation between your target compound and its impurities. This is best determined empirically using Thin-Layer Chromatography (TLC) before committing to a large-scale column. For this compound, a good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[2] The goal is to find a solvent ratio that gives your product a retention factor (Rf) of approximately 0.2-0.4, which generally ensures good separation and a reasonable elution time.
Q4: My crude product is an oil. How should I load it onto the column? A4: Loading an oily sample requires care to ensure a narrow, concentrated starting band, which is critical for good separation. You have two primary options:
-
Wet Loading: Dissolve the oil in the absolute minimum amount of the chosen eluent (or a slightly more volatile, stronger solvent like dichloromethane if necessary).[3] Carefully pipette this concentrated solution directly onto the top of the packed column bed.
-
Dry Loading: If the oil is not readily soluble in the eluent or if you need the tightest possible starting band, dry loading is superior.[3] Dissolve the crude oil in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel to the solution, and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | The polarity of the eluent is either too high or too low, resulting in poor differential migration. | Optimize the Eluent System via TLC: • If Rf is too high (>0.5): Your compound is moving too fast. Decrease the eluent polarity by reducing the proportion of the polar solvent (e.g., move from 1:4 to 1:9 ethyl acetate/hexanes). • If Rf is too low (<0.1): Your compound is moving too slowly or is stuck at the origin. Increase the eluent polarity by adding more of the polar solvent.[3] • Consider a Different Solvent System: If adjusting polarity doesn't resolve impurities, switch solvents to exploit different intermolecular interactions (e.g., try dichloromethane/methanol).[2][3] |
| Peak Tailing / Streaking Bands | The basic pyridine nitrogen is interacting strongly with acidic silanol groups on the silica surface, causing a "drag" effect as the compound moves down the column.[1] | Neutralize Active Sites: • Add a Basic Modifier: Add a small amount (0.1-1% v/v) of a competing base, such as triethylamine or pyridine, to your eluent. This base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.[1] • Use a Different Stationary Phase: Switch to neutral alumina or pre-neutralized silica gel to avoid the acidic interactions altogether. |
| Low or No Yield of Recovered Product | The compound is irreversibly adsorbed onto the acidic silica gel.[1] | Mitigate Irreversible Binding: • This is an extreme case of the interaction causing peak tailing. The solutions are the same: add triethylamine to the eluent to displace the product from the silica, or use a non-acidic stationary phase like neutral alumina.[1] |
| Broad Elution Bands | The initial sample band loaded onto the column was too diffuse. This can be caused by using too much solvent to dissolve the sample or loading it unevenly. | Improve Sample Loading Technique: • Use Minimal Solvent: When wet loading, dissolve your sample in the smallest possible volume of solvent to create a highly concentrated solution.[3] • Perform Dry Loading: For the most concentrated band, adsorb your compound onto a small amount of silica gel and load it as a dry powder. This is the preferred method for difficult separations.[3] |
| Compound Appears to Decompose on the Column | The target molecule is sensitive to the acidic environment of the silica gel. | Create a Non-Acidic Environment: • Use Neutralized Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine and pack the column with this mixture.[1] • Switch to Alumina: Use a column packed with neutral or basic alumina, which is much less likely to cause degradation of acid-sensitive compounds. |
Experimental Protocols
Protocol 1: Eluent System Selection using TLC
-
Prepare TLC Chamber: Add a small amount of your test eluent (e.g., 10% Ethyl Acetate in Hexanes) to a developing chamber with a lid and a piece of filter paper to saturate the atmosphere.
-
Spot the Plate: Dissolve a tiny amount of your crude this compound in a volatile solvent. Using a capillary tube, spot a small, concentrated dot onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[4]
-
Calculate Rf: Measure the distance traveled by the compound spot and the distance traveled by the solvent front. The Rf value is the ratio of these two distances.
-
Optimize: Adjust the polarity of your eluent system until the Rf value for this compound is between 0.2 and 0.4, with clear separation from any visible impurities.
Protocol 2: Column Packing (Wet Method)
-
Prepare Slurry: In a beaker, add your silica gel to a volume of the chosen non-polar eluent (e.g., hexanes) to create a milky, pourable slurry. Stir gently to release any trapped air bubbles.[5]
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of a glass column, followed by a thin layer of sand.[5]
-
Pour and Settle: With the stopcock open and a flask underneath to collect the solvent, quickly pour the silica slurry into the column. Gently tap the side of the column to encourage even packing and dislodge any air bubbles.
-
Equilibrate: Once the silica has settled, drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry. Your column is now ready for sample loading.
Visual Workflows
Column Chromatography Workflow
Caption: General workflow for purification via column chromatography.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography issues.
References
Validation & Comparative
A Senior Application Scientist's Guide to Catalyst Selection for 2-Hexyl-6-phenylpyridine Synthesis
For researchers and professionals in drug development, the efficient synthesis of complex molecules is paramount. 2-Hexyl-6-phenylpyridine is a valuable scaffold in medicinal chemistry and materials science, and its synthesis presents an interesting case study in modern catalytic chemistry. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, offering insights into the rationale behind experimental choices and providing supporting data to inform your catalyst selection.
The primary challenge in synthesizing this compound lies in the selective formation of two different carbon-carbon bonds at the 2 and 6 positions of the pyridine ring. This guide will explore three major catalytic strategies: Palladium-Catalyzed Cross-Coupling, Nickel-Catalyzed Cross-Coupling, and Direct C-H Arylation.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium catalysis is the most established and versatile method for the formation of C-C bonds.[1] Two of the most powerful named reactions in this class are the Suzuki-Miyaura and Negishi couplings.
The Suzuki-Miyaura Coupling: Robust and Versatile
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and the commercial availability and stability of its boronic acid reagents.[2] The synthesis of this compound via a Suzuki coupling would typically involve the reaction of a 2-halo-6-hexylpyridine with phenylboronic acid, or a 2-hexyl-6-halopyridine with phenylboronic acid.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
While direct comparative data for this compound is scarce, we can extrapolate from studies on analogous 2,6-disubstituted pyridines. The choice of ligand is crucial for an efficient reaction.
| Catalyst System | Ligand | Base | Solvent | Typical Yield (%) on Analogous Substrates | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 70-85 | |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Dioxane | 85-95 | [3] |
| Pd(OAc)₂ / XPhos | XPhos | Cs₂CO₃ | t-BuOH | 90-98 | [3] |
Expert Insights: For substrates like 2-halo-6-hexylpyridines, electron-rich and bulky phosphine ligands such as SPhos and XPhos often outperform traditional phosphine ligands like PPh₃.[3] These bulky ligands promote the reductive elimination step and stabilize the active Pd(0) species, leading to higher turnover numbers and yields. The choice of base and solvent is also critical and often requires optimization for each specific substrate.
The Negishi Coupling: A Powerful Alternative for Challenging Substrates
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboron compounds.[4] This enhanced reactivity can be advantageous for less reactive aryl halides or when milder reaction conditions are required.
Caption: The catalytic cycle for the Negishi cross-coupling reaction.
Negishi couplings are known for their high yields and functional group tolerance.[5]
| Catalyst System | Ligand | Solvent | Typical Yield (%) on Analogous Substrates | Reference |
| Pd(PPh₃)₄ | PPh₃ | THF | 80-90 | [5] |
| Pd₂(dba)₃ / X-Phos | X-Phos | THF | 90-97 | [6] |
| Pd-PEPPSI-IPent | IPent (NHC) | THF | 92-99 | [7] |
Expert Insights: The development of N-heterocyclic carbene (NHC) ligands, such as IPent, has significantly advanced Negishi couplings, particularly for challenging substrates.[7] These ligands form highly stable and active palladium complexes, often allowing for lower catalyst loadings and milder reaction conditions. The in situ generation of the organozinc reagent from the corresponding halide is a common and convenient practice.[5]
Nickel-Catalyzed Cross-Coupling Reactions: A Cost-Effective and Reactive Alternative
Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative for cross-coupling reactions.[8] Nickel catalysts often exhibit different reactivity and selectivity profiles compared to their palladium counterparts.
-
Reactivity: Nickel is generally more reactive in oxidative addition, allowing for the use of less reactive electrophiles like aryl chlorides.[8]
-
Redox Potentials: Nickel has more accessible Ni(I) and Ni(III) oxidation states, which can open up different mechanistic pathways.[8]
-
Sensitivity: Nickel catalysts can be more sensitive to air and moisture, often requiring more stringent inert atmosphere techniques.[8]
| Catalyst System | Ligand | Reductant | Solvent | Typical Yield (%) on Analogous Substrates | Reference |
| NiCl₂(dppe) | dppe | Zn | THF/NMP | 75-88 | [9] |
| NiCl₂(PCy₃)₂ | PCy₃ | Mn | DMA | 80-92 | [1] |
| Ni(cod)₂ / terpyridine | terpyridine | - | DMF | 85-95 | [10] |
Expert Insights: The choice of ligand is critical in nickel catalysis to control the reactivity and stability of the active species. Bidentate phosphine ligands like dppe and bulky monodentate phosphines like PCy₃ are commonly used.[1][9] Terpyridine and other nitrogen-based ligands have also shown great promise.[10] The use of a reductant like zinc or manganese is often necessary to generate the active Ni(0) species.
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation is a powerful strategy that avoids the pre-functionalization of one of the coupling partners, making it a more atom- and step-economical approach.[11] For the synthesis of this compound, this would involve the direct arylation of 2-hexylpyridine with a phenylating agent.
Caption: A simplified representation of a palladium-catalyzed direct C-H arylation pathway.
The directing group ability of the pyridine nitrogen is key to achieving regioselectivity in C-H activation at the C6 position.
| Catalyst System | Oxidant/Aryl Source | Additive | Solvent | Typical Yield (%) on Analogous Substrates | Reference |
| Pd(OAc)₂ | [Ph₂I]BF₄ | - | AcOH | 70-85 | [12] |
| [Ru(p-cymene)Cl₂]₂ | PhB(OH)₂ | K₂CO₃ | NMP | 65-80 | [13] |
| Rh(I) complex | Phenyl-substituted alkene | - | Toluene | 70-90 | [14] |
Expert Insights: Palladium(II) acetate is a widely used catalyst for the C-H arylation of 2-phenylpyridines and related compounds.[11] Hypervalent iodine reagents like diaryliodonium salts are effective arylating agents.[12] While promising, directing C-H activation to the less sterically hindered position of a 2-alkylpyridine can be challenging, and regioselectivity may be an issue that requires careful optimization of reaction conditions.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of 2-halopyridines.
Materials:
-
2-Bromo-6-hexylpyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
SPhos (0.08 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-6-hexylpyridine, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound depends on several factors, including cost, desired yield, and the availability of starting materials.
-
For robust and high-yielding synthesis with readily available starting materials, Palladium-catalyzed Suzuki-Miyaura or Negishi couplings are the recommended methods. The use of modern phosphine or NHC ligands is crucial for achieving high efficiency.
-
When cost is a primary concern, Nickel-catalyzed cross-coupling offers a viable and potent alternative. However, it may require more rigorous optimization of reaction conditions and stricter anaerobic techniques.
-
For a more sustainable and atom-economical approach, Direct C-H arylation is a promising avenue. Further development in this area is needed to overcome challenges in regioselectivity for this specific substrate.
Ultimately, the optimal catalytic system will be determined through empirical screening and optimization in the laboratory. This guide provides a scientifically grounded starting point for researchers to navigate the complex landscape of modern catalytic chemistry in their pursuit of efficient and scalable synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nickel and Palladium Catalysis: Stronger Demand than Ever - Ananikov Lab [ananikovlab.ru]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. Synthesis and comparison of nickel, palladium, and platinum bis(N-heterocyclic carbene) pincer complexes for electrocatalytic CO2 reduction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Profile of 2-Hexyl-6-phenylpyridine and Analogous Compounds
For researchers and professionals in drug development and materials science, the precise characterization of novel organic molecules is paramount. Spectroscopic analysis provides a fundamental fingerprint of a compound, revealing intricate details about its structure, purity, and electronic properties. This guide offers an in-depth comparative analysis of the expected spectroscopic data for 2-Hexyl-6-phenylpyridine, a disubstituted pyridine derivative, by leveraging empirical data from structurally similar compounds. While specific experimental data for this compound is not publicly available, this guide will provide a robust predictive framework based on established spectroscopic principles and data from analogous structures such as 2-phenylpyridine, 2,6-diphenylpyridine, and other relevant pyridine derivatives.
Introduction: The Spectroscopic Signature of Substituted Pyridines
Substituted pyridines are a cornerstone in medicinal chemistry and materials science, frequently appearing as key scaffolds in pharmaceuticals and as ligands in catalysis and organic light-emitting diodes (OLEDs)[1]. Their spectroscopic properties are of critical interest, as they directly correlate with molecular structure and electronic behavior. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) and Fluorescence Spectroscopy provide a comprehensive picture of these molecules. This guide will dissect the expected spectroscopic characteristics of this compound by drawing parallels with well-characterized, similar compounds.
Comparative Spectroscopic Analysis
The introduction of a hexyl group and a phenyl group at the 2 and 6 positions of the pyridine ring, respectively, is anticipated to induce predictable changes in the spectroscopic signatures compared to the parent 2-phenylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.
2.1.1. ¹H NMR Spectroscopy
In the ¹H NMR spectrum, the protons on the pyridine and phenyl rings will exhibit characteristic chemical shifts in the aromatic region (typically δ 7.0-9.0 ppm). The aliphatic protons of the hexyl group will appear in the upfield region (δ 0.8-3.0 ppm).
-
Aromatic Region: For 2-phenylpyridine, the proton alpha to the nitrogen (at the 6-position) is the most deshielded, appearing at approximately δ 8.66 ppm[2][3]. In this compound, the substitution at both the 2 and 6 positions will simplify the pyridine ring's splitting pattern. We can predict three distinct signals for the pyridine protons. The protons on the phenyl ring will show a complex multiplet pattern, similar to that observed for 2-phenylpyridine[2].
-
Aliphatic Region: The hexyl group will introduce a series of signals. The terminal methyl group (CH₃) is expected to be a triplet around δ 0.9 ppm. The adjacent methylene groups (CH₂) will appear as multiplets between δ 1.2 and 1.7 ppm. The methylene group directly attached to the pyridine ring (α-CH₂) will be the most deshielded of the aliphatic protons, likely appearing as a triplet around δ 2.8-3.0 ppm due to the deshielding effect of the aromatic ring.
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule.
-
Aromatic Region: The carbon atoms of the pyridine ring are typically found between δ 120 and 160 ppm. The carbon atoms at the 2 and 6 positions, being attached to substituents and adjacent to the nitrogen, will be significantly downfield. For 2-phenylpyridine, the substituted carbon of the pyridine ring appears around δ 157.4 ppm[2][3]. We can expect similar shifts for the substituted carbons in this compound. The phenyl group carbons will show signals in the δ 127-140 ppm range[2].
-
Aliphatic Region: The hexyl group carbons will appear in the upfield region, typically between δ 14 and 40 ppm. The terminal methyl carbon will be the most shielded (lowest δ value), around δ 14 ppm.
| Compound | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |
| 2-Phenylpyridine | 8.66 (H6), 7.98-7.14 (aromatic H)[2][3] | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6[2][3] |
| 2,6-Diphenylpyridine | 8.0-7.4 (aromatic H) | 157.1, 149.2, 138.9, 129.1, 128.7, 127.0, 118.9 |
| This compound (Predicted) | 8.0-7.2 (aromatic H), ~2.9 (α-CH₂ of hexyl), 1.7-1.2 (other CH₂ of hexyl), ~0.9 (CH₃ of hexyl) | ~160 (C2), ~158 (C6), 140-120 (aromatic C), ~38 (α-C of hexyl), 31-22 (other C of hexyl), ~14 (terminal C of hexyl) |
Table 1. Comparison of ¹H and ¹³C NMR data for 2-phenylpyridine, 2,6-diphenylpyridine, and predicted values for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about the structure. For this compound (C₁₇H₂₁N), the expected molecular weight is approximately 239.36 g/mol [4].
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z = 239.
-
Fragmentation Pattern: The fragmentation pattern would likely involve the loss of alkyl fragments from the hexyl chain. A significant peak would be expected at m/z = 168, corresponding to the loss of a pentyl radical (C₅H₁₁). The base peak might correspond to the stable 2-phenylpyridine cation fragment.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) |
| 2-Phenylpyridine | C₁₁H₉N | 155.20[1][5] | 155[5] |
| 2-Bromo-6-phenylpyridine | C₁₁H₈BrN | 234.09[6] | 233/235 (due to Br isotopes)[6] |
| 2,6-Diphenylpyridine | C₁₇H₁₃N | 231.29[7] | 231[7] |
| This compound | C₁₇H₂₁N | 239.36[4][8] | 239 |
Table 2. Comparison of molecular weights and expected molecular ion peaks for this compound and related compounds.
UV-Visible and Fluorescence Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Phenylpyridine derivatives are known to exhibit strong absorption in the UV region.
-
Absorption: 2-Phenylpyridine and its derivatives typically show strong π-π* transitions. For 2-phenylpyridine, these transitions are observed below 300 nm[9][10]. The introduction of an alkyl group like hexyl is not expected to significantly shift the absorption maxima, as it does not extend the π-conjugation of the system. Therefore, this compound is predicted to have a UV-Vis absorption spectrum similar to that of 2-phenylpyridine.
-
Emission: Many pyridine derivatives, particularly their metal complexes, are known to be fluorescent. The fluorescence properties are highly dependent on the molecular structure and environment. While the fluorescence of this compound itself might be weak, it could be a valuable ligand for creating luminescent metal complexes.
Experimental Protocols
To obtain the spectroscopic data discussed, the following standard experimental procedures would be employed.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a vial. Vortex the mixture until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Acquire the ¹H and ¹³C{¹H} NMR spectra using standard pulse programs.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS). For the ¹H spectrum, integrate the signals to determine proton ratios.
Mass Spectrometry
Caption: General workflow for Mass Spectrometry analysis.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source would be a suitable method. Alternatively, Electrospray Ionization (ESI) coupled with liquid chromatography or direct infusion can be used.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
UV-Vis and Fluorescence Spectroscopy
Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument (typically < 1.0).
-
Measurement: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the sample solution and another with the pure solvent to serve as a reference. Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm). For fluorescence measurements, the emission spectrum is recorded after exciting the sample at its absorption maximum.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) from the absorption spectrum. From the fluorescence spectrum, determine the wavelength of maximum emission (λem).
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By drawing on established data from analogous compounds, we can anticipate the characteristic signals in its ¹H NMR, ¹³C NMR, and mass spectra, as well as its likely behavior in UV-Vis spectroscopy. The experimental protocols outlined provide a standardized approach for the characterization of this and similar novel compounds. This comparative and predictive methodology is an invaluable tool for researchers in the process of synthesizing and characterizing new chemical entities.
References
- 1. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. 2-Phenylpyridine(1008-89-5) 13C NMR [m.chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-6-phenylpyridine | C11H8BrN | CID 568679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Diphenylpyridine | C17H13N | CID 72920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 499158-97-3 | Benchchem [benchchem.com]
- 9. Pyridine, 2-phenyl- [webbook.nist.gov]
- 10. Synthesis, photophysics, and reverse saturable absorption of 7-(benzothiazol-2-yl)-9,9-di(2-ethylhexyl)-9H-fluoren-2-yl tethered [Ir(bpy)(ppy)2]PF6 and Ir(ppy)3 complexes (bpy = 2,2′-bipyridine, ppy = 2-phenylpyridine) - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 2,6-Disubstituted Pyridines: A Case Study Perspective on 2-Hexyl-6-phenylpyridine
Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for a diverse range of chemical modifications, have cemented its status as a "privileged scaffold." This distinction arises from its frequent appearance in the structures of numerous clinically approved drugs and biologically active compounds. Pyridine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic effects.[1][2] The versatility of the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets and the optimization of pharmacokinetic profiles.
This guide will provide a comparative analysis of the biological activities of 2,6-disubstituted pyridine derivatives, a subclass that has garnered significant attention for its therapeutic potential. While direct experimental data for a specific novel compound, 2-Hexyl-6-phenylpyridine, is not yet available in the public domain, this guide will leverage established structure-activity relationships (SAR) and experimental data from analogous compounds to project its potential biological profile. By examining the known anticancer, antimicrobial, and anti-inflammatory activities of structurally related molecules, we aim to provide a predictive framework for researchers and drug development professionals interested in this promising chemical space.
Synthesis of 2,6-Disubstituted Pyridines: A Plausible Route to this compound
The synthesis of 2,6-disubstituted pyridines can be achieved through various established methodologies. A common and effective approach involves the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters, catalyzed by a palladium complex.[3] Another powerful method is the ring transformation of suitably functionalized 2H-pyran-2-ones.[4]
For the specific synthesis of this compound, a plausible and efficient route would involve a two-step process starting from 2,6-dibromopyridine. The first step would be a selective Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to introduce the phenyl group at the 6-position. The second step would involve a subsequent cross-coupling reaction, such as a Negishi or Kumada coupling, with a hexyl-containing organometallic reagent to introduce the hexyl group at the 2-position.
Comparative Biological Activity of 2,6-Disubstituted Pyridines
The biological activity of 2,6-disubstituted pyridines is profoundly influenced by the nature of the substituents at these positions. The interplay of steric bulk, electronic effects (electron-donating or electron-withdrawing), and lipophilicity dictates the compound's interaction with specific biological targets.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 2,6-disubstituted pyridine derivatives against a wide array of human cancer cell lines.[5][6][7][8] The mechanisms of action are often multifaceted and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and proliferation.[5][8]
For instance, certain pyridine-urea derivatives have demonstrated excellent anti-proliferative activity against breast cancer (MCF-7) cells, with IC50 values in the low micromolar and even nanomolar range, surpassing the efficacy of standard chemotherapeutic drugs like doxorubicin.[9] The proposed mechanism for some of these compounds involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.[6]
Table 1: Anticancer Activity of Selected 2,6-Disubstituted Pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2,4-dimethoxyphenyl)-6-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | 4.5 ± 0.3 | [5] |
| 2-(2,4-dimethoxyphenyl)-6-(3,4-methylenedioxyphenyl)pyridine | MCF-7 (Breast) | 6.3 ± 0.4 | [5] |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 (48h) | [9] |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 (48h) | [9] |
| Pyridine-bridged CA-4 analogue 4h | MDA-MB-231 (Breast) | 0.00313 | [10] |
| Pyridine-bridged CA-4 analogue 4s | MDA-MB-231 (Breast) | 0.00456 | [10] |
Structure-Activity Relationship (SAR) Insights:
-
Aromatic and Heteroaromatic Substituents: The presence of substituted phenyl rings at the 2 and 6 positions is a common feature in many active anticancer pyridine derivatives. The nature and position of substituents on these phenyl rings can significantly impact activity.
-
Linker and Functional Groups: The introduction of functionalities such as urea or hydrazone linkages at the substituent level has been shown to enhance anticancer potency.[9]
-
Hypothesized Activity of this compound: Based on the general SAR, the presence of a phenyl group at the 6-position is favorable for anticancer activity. The hexyl group at the 2-position, being a lipophilic alkyl chain, could influence the compound's membrane permeability and interaction with hydrophobic pockets of target proteins. Its overall activity would likely be dependent on the specific cancer cell line and the target pathway. It may exhibit moderate cytotoxic effects, and its potential could be enhanced by further functionalization of the phenyl ring or the hexyl chain.
Signaling Pathway: Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for anticancer pyridine derivatives involves the induction of G2/M phase cell cycle arrest and apoptosis. This is often mediated through the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-activated protein kinases such as JNK.[5]
Antimicrobial Activity
Pyridine derivatives have long been recognized for their antimicrobial properties, with activity against a broad spectrum of bacteria and fungi.[2][11] The mechanism of their antimicrobial action can vary, but it often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or chelation of metal ions crucial for microbial growth.[12]
The antimicrobial efficacy of 2,6-disubstituted pyridines is highly dependent on the nature of the substituents. For example, the introduction of long alkyl chains can enhance activity against Gram-positive bacteria by increasing the compound's lipophilicity and ability to interact with the bacterial cell membrane.
Table 2: Antimicrobial Activity of Selected 2,6-Disubstituted Pyridine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,6-disubstituted thiosemicarbazone derivative 5 | M. tuberculosis (standard strain) | 2 | [13] |
| 2,6-disubstituted thiosemicarbazone derivative 7 | M. tuberculosis (standard strain) | 2 | [13] |
| 2,6-disubstituted thiosemicarbazone derivative 5 | Gram-positive bacteria | 0.49 | [13] |
| Pyridine derivative 7 | S. aureus | 75 | [14] |
| Pyridine derivative 8 | S. aureus | 75 | [14] |
| Pyridine derivative 8 | P. aeruginosa | 75 | [14] |
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: An increase in the lipophilicity of the substituents at the 2 and 6 positions often correlates with enhanced antibacterial activity, particularly against Gram-positive bacteria.
-
Cationic Moieties: The introduction of quaternary ammonium salts to the pyridine structure can lead to potent antimicrobial activity through membrane disruption.
-
Hypothesized Activity of this compound: The presence of the lipophilic hexyl group suggests that this compound may exhibit activity against Gram-positive bacteria. The phenyl group could also contribute to interactions with microbial targets. Its spectrum of activity would need to be determined experimentally, but it is a plausible candidate for antimicrobial screening.
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. Pyridine derivatives have emerged as promising anti-inflammatory agents, often exerting their effects through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS).[13][15][16]
The anti-inflammatory potential of 2,6-disubstituted pyridines is influenced by the ability of the substituents to interact with the active sites of inflammatory enzymes.
Table 3: Anti-inflammatory Activity of Selected Pyridine Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Pyrimidine-pyridine hybrid 27 | COX-2 Inhibition | 0.62 | [13] |
| Pyrimidine-pyridine hybrid 29 | COX-2 Inhibition | 0.25 | [13] |
| Pyridine derivative 7a | Nitric Oxide Inhibition | 76.6 | [17] |
| Pyridine derivative 7f | Nitric Oxide Inhibition | 96.8 | [17] |
Structure-Activity Relationship (SAR) Insights:
-
Enzyme Inhibition: The design of 2,6-disubstituted pyridines that can fit into the active sites of enzymes like COX-2 is a key strategy for developing potent anti-inflammatory agents.
-
Iron Chelation: Some pyridine derivatives with hydroxyl groups exhibit anti-inflammatory effects, potentially through the chelation of iron, which is involved in the catalytic activity of enzymes like cyclooxygenase and lipoxygenase.[15]
-
Hypothesized Activity of this compound: The anti-inflammatory potential of this compound is less straightforward to predict based solely on its structure. Without specific functional groups known to interact with inflammatory targets, its activity might be modest. However, its lipophilicity could facilitate its entry into cells to interact with intracellular inflammatory signaling molecules. Experimental evaluation would be necessary to determine its anti-inflammatory profile.
Signaling Pathway: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of many pyridine derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators like prostaglandins and nitric oxide. This is achieved by targeting enzymes such as COX-2 and inducible nitric oxide synthase (iNOS).
Experimental Protocols
To facilitate further research and the evaluation of novel compounds like this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of arachidonic acid (the substrate), and a solution of a chromogenic or fluorogenic probe.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound at various concentrations. Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.
-
Signal Detection: Measure the product formation over time using a microplate reader at the appropriate wavelength for the chosen probe.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion
The 2,6-disubstituted pyridine scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The evidence presented in this guide strongly suggests that this class of compounds holds significant potential in the fields of oncology, infectious diseases, and inflammation. While the specific biological profile of this compound remains to be elucidated through empirical testing, the analysis of its structural analogues provides a solid foundation for predicting its potential activities. The presence of a lipophilic hexyl group and an aromatic phenyl group suggests a likelihood of interactions with biological membranes and hydrophobic pockets of target proteins, making it a compelling candidate for anticancer and antimicrobial screening. The detailed experimental protocols provided herein offer a clear roadmap for the in vitro evaluation of this and other novel 2,6-disubstituted pyridine derivatives, paving the way for future discoveries in this exciting area of medicinal chemistry.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective synthesis of 2,6-diarylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsat.org [ijsat.org]
- 7. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. chemijournal.com [chemijournal.com]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Phenylpyridine-Based Emitters in OLEDs versus Standard Materials
In the pursuit of next-generation displays and solid-state lighting, the performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the innovation in their core components, particularly the emissive materials. While significant strides have been made with established material classes, the exploration of novel molecular architectures is paramount for pushing the boundaries of efficiency, stability, and color purity. This guide provides an in-depth comparison of phenylpyridine-based emitters, a promising class of materials, against standard materials commonly employed in OLEDs.
While specific electroluminescence data for 2-Hexyl-6-phenylpyridine is not extensively available in public literature, this guide will draw upon the well-documented performance of various functionalized phenylpyridine derivatives to provide a representative analysis of their potential in OLED applications. This comparative study is intended for researchers, material scientists, and professionals in drug development and optoelectronics who are seeking to understand the evolving landscape of OLED emitter technologies.
The Critical Role of Emitter Materials in OLEDs
The emissive layer (EML) is the heart of an OLED, where electrical energy is converted into light. The choice of the emitter material dictates the color of the light, the efficiency of the energy conversion (quantum efficiency), and the operational lifetime of the device. Emitter materials are broadly categorized into fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) types, with the latter two offering a theoretical internal quantum efficiency (IQE) of 100% by harvesting both singlet and triplet excitons.[1] Phenylpyridine derivatives have emerged as a versatile scaffold for designing high-performance phosphorescent and TADF emitters.[2]
Performance Benchmark: Phenylpyridine Derivatives vs. Standard Emitters
To provide a clear performance comparison, this section benchmarks key metrics of phenylpyridine derivatives against established standard materials used in blue and green OLEDs.
| Emitter Class | Representative Material(s) | Max. External Quantum Efficiency (EQE) (%) | Emission Color | CIE Coordinates (x, y) | Key Attributes & Challenges |
| Phenylpyridine Derivatives | Functionalized Phenylpyridines & Phenylpyrimidines | Up to 16.2% (TADF)[2], Up to 14.9% (Phosphorescent)[3] | Blue, Sky-Blue, Green | (0.15, 0.06) for a deep-blue phenanthroimidazole derivative[4] | High thermal stability, Tunable emission, Potential for high efficiency. Performance is highly dependent on molecular functionalization. |
| Standard Fluorescent | DPVBi (4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl) | ~5-8% | Blue | Not specified in provided abstracts | Good stability and color purity, but limited by 25% theoretical IQE. |
| Standard Phosphorescent | Ir(ppy)₃ (fac-Tris(2-phenylpyridine)iridium(III)) | ~24% (with ultra-thin EML)[5] | Green | Not specified in provided abstracts | High efficiency by harvesting triplet excitons. Blue phosphorescent materials often face lifetime challenges.[6] |
| Standard TADF | 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) | Up to 31.2% (in a specific host)[7] | Green | Not specified in provided abstracts | High efficiency without heavy metals. Can suffer from efficiency roll-off at high brightness. |
Key Insights from the Performance Data:
-
High Efficiency Potential: Phenylpyridine derivatives have demonstrated the potential to achieve high external quantum efficiencies, with reported values reaching up to 16.2% for TADF-based systems and 14.9% for phosphorescent emitters.[2][3] This places them in direct competition with some of the best-performing standard materials.
-
Tunability for Blue Emission: A significant challenge in OLED technology is the development of efficient and stable deep-blue emitters.[6][8] Phenylpyridine and its related structures, like phenanthroimidazole derivatives, have shown promise in achieving deep-blue emission with good color purity.[4]
-
Versatility in Application: The phenylpyridine scaffold is versatile and can be incorporated into both phosphorescent and TADF emitter designs, offering flexibility in material development strategies.[2][3]
Causality Behind Experimental Choices: The "Why"
The design of an OLED is a multi-layered approach where the interplay between different materials is crucial for optimal performance.
Molecular Design of Phenylpyridine Emitters
The performance of phenylpyridine derivatives is heavily influenced by their molecular structure. The introduction of different functional groups allows for the fine-tuning of their electronic and photophysical properties. For instance, attaching donor and acceptor moieties can facilitate charge transfer, influencing the emission color and efficiency.[1][9] The hexyl group in this compound, for example, would primarily enhance its solubility, which is a critical factor for solution-processable OLEDs.
Device Architecture and Material Synergy
A typical OLED architecture is a carefully engineered stack of organic layers, each with a specific function. The choice of adjacent layers, such as the host material in the emissive layer, hole transport layer (HTL), and electron transport layer (ETL), significantly impacts the overall device performance. A well-matched host material can facilitate efficient energy transfer to the emitter and confine excitons within the emissive layer, boosting efficiency.
Caption: A diagram illustrating the multi-layer structure of a typical OLED.
Experimental Protocols
To ensure the reproducibility and validation of performance data, standardized experimental procedures are essential.
OLED Fabrication Protocol (Thermal Evaporation)
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes to enhance the work function of the ITO.
-
Layer Deposition: The organic layers and the metal cathode are deposited in a high-vacuum chamber (<10⁻⁶ Torr) via thermal evaporation.
-
Hole Injection Layer (HIL): A material such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) is deposited.
-
Hole Transport Layer (HTL): A suitable hole-transporting material is deposited.
-
Emissive Layer (EML): The host and emitter materials (e.g., a phenylpyridine derivative) are co-evaporated from separate sources at a controlled doping concentration.
-
Electron Transport Layer (ETL): A material like Tris(8-hydroxyquinolinato)aluminium (Alq₃) is deposited.
-
Electron Injection Layer (EIL): A thin layer of lithium fluoride (LiF) is deposited.
-
Cathode: An aluminum (Al) cathode is deposited through a shadow mask to define the active area.
-
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Characterization of OLED Performance
-
Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical characteristics of the OLEDs are measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: The emission spectra and CIE color coordinates are recorded using a spectroradiometer.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: The device lifetime (e.g., LT₅₀, the time for the luminance to decay to 50% of its initial value) is measured by applying a constant current density.
Caption: A flowchart outlining the key steps in OLED performance characterization.
Concluding Remarks
Phenylpyridine-based emitters represent a highly promising avenue for the development of next-generation OLEDs. Their demonstrated potential for high efficiency, coupled with their tunable emission properties, makes them strong contenders to either complement or surpass the performance of some standard OLED materials, particularly in the challenging blue region of the spectrum. While a comprehensive dataset for every derivative, including this compound, is not yet available, the collective evidence from the broader class of phenylpyridine compounds underscores their significance. Continued research focusing on molecular engineering and device optimization will be crucial in unlocking the full potential of these materials and paving the way for more vibrant, efficient, and durable OLED displays and lighting solutions.
References
- 1. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. scilit.com [scilit.com]
- 5. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in High-Efficiency Blue OLED Materials | MDPI [mdpi.com]
- 9. Derivatives of phenyl pyrimidine and of the different donor moieties as emitters for OLEDs [epubl.ktu.edu]
A Comparative Guide to the Photophysical Properties of Substituted Phenylpyridines
Introduction: The Versatility of Substituted Phenylpyridines
Substituted phenylpyridines are a prominent class of organic molecules at the forefront of materials science and medicinal chemistry.[1] These compounds, characterized by a pyridine ring linked to a phenyl group, possess a unique electronic architecture. The interplay between the electron-deficient pyridine and the electron-rich phenyl ring, which can be finely tuned by the addition of various substituents, gives rise to a diverse range of photophysical properties.[1] This inherent tunability makes them highly valuable as emissive materials in Organic Light-Emitting Diodes (OLEDs), photosensitizers in photodynamic therapy, and as versatile fluorescent probes.[1][2] This guide provides a comparative analysis of the photophysical properties of substituted phenylpyridines, supported by experimental data and detailed methodologies, to empower researchers in the rational design of novel functional molecules.
Synthetic Strategies: Crafting the Molecular Scaffold
The synthesis of substituted phenylpyridines can be accomplished through several established organic chemistry methodologies. A widely used and versatile approach is the transition metal-catalyzed cross-coupling reaction, with the Suzuki cross-coupling being a prominent example. This method allows for the precise introduction of a wide array of substituents onto both the phenyl and pyridine rings, offering a high degree of molecular design flexibility. Another efficient method is the cascade 8π electrocyclization/benzannulation reaction, which provides a streamlined route to highly substituted phenylpyridines.[1] The choice of synthetic strategy is often dictated by the desired substitution pattern and the ultimate application of the molecule.
Core Photophysical Principles
The photophysical behavior of substituted phenylpyridines is dictated by their electronic transitions. The absorption of a photon promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can relax back to the ground state through several pathways, including radiative decay (fluorescence and phosphorescence) and non-radiative decay.[1]
Substituted phenylpyridines typically display strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum, which corresponds to π-π* transitions within the aromatic system.[1] The key photophysical parameters that are modulated by substituents include:
-
Absorption and Emission Maxima (λ_abs and λ_em): The wavelengths at which the molecule maximally absorbs and emits light.
-
Stokes Shift: The difference in energy between the absorption and emission maxima.
-
Fluorescence Quantum Yield (Φ_f): A measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.[2]
-
Excited-State Lifetime (τ_f): The average time a molecule spends in the excited state before returning to the ground state.[2]
The nature and position of substituents on the phenyl and pyridine rings significantly influence these properties by altering the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[2]
Comparative Photophysical Data of Substituted Phenylpyridines
The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenylpyridine scaffold allows for the systematic tuning of its photophysical properties.
Effect of Electron-Donating Groups (EDGs)
Electron-donating groups, such as amino (-NH₂) and methoxy (-OCH₃), generally increase the electron density of the π-system. This leads to a destabilization of the HOMO and a smaller HOMO-LUMO energy gap. Consequently, the absorption and emission spectra are typically red-shifted (shifted to longer wavelengths).
Effect of Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN), decrease the electron density of the π-system. This results in a stabilization of the LUMO and often the HOMO, leading to a blue-shift (a shift to shorter wavelengths) in the absorption and emission spectra.
Table 1: Comparative Photophysical Data of Selected Substituted Phenylpyridines and Related Compounds
| Compound/Substituent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f (%) | τ_f (ns) | Solvent | Reference |
| Phenyl-substituted Terpyridines | |||||||
| 4'-phenyl-tpy | - | - | - | 64 | - | Cyclohexane | [3] |
| 4'-(p-NH₂-phenyl)-tpy | - | >450 | >130 nm shift | - | - | Various | [3] |
| 4'-(p-NMe₂-phenyl)-tpy | - | >450 | >130 nm shift | - | - | Various | [3] |
| α-Arylamino-2,2'-bipyridines | |||||||
| 3-biphenyl | 370 | 443 | 4966 | 49.1 | - | THF | [4] |
| 4-biphenyl | 382 | 479 | 5576 | 21.0 | - | THF | [4] |
| 3-biphenyl, F | 368 | 446 | 5117 | 37.0 | - | THF | [4] |
| 4-biphenyl, F | 379 | 473 | 5565 | 29.0 | - | THF | [4] |
| 3-biphenyl, OMe | 375 | 452 | 4902 | 48.0 | - | THF | [4] |
| 4-biphenyl, OMe | 391 | 505 | 5512 | 4.0 | - | THF | [4] |
| Platinum(II) Complexes with Substituted Phenylpyridines | |||||||
| Pt(ppy-styryl-H)(acac) | - | 510 | - | - | - | - | [5] |
| Pt(ppy-styryl-OMe)(acac) | - | 525 | - | - | - | - | [5] |
| Pt(ppy-styryl-NEt₂)(acac) | - | 580 | - | - | - | - | [5] |
| Pt(ppy-styryl-NO₂)(acac) | - | 610 | - | - | - | - | [5] |
Note: This table is a compilation of data from various sources and for structurally related compounds to illustrate the general trends. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols for Photophysical Characterization
Accurate and reproducible characterization of the photophysical properties of substituted phenylpyridines is crucial for their development and application. The following are detailed, step-by-step methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique determines the wavelengths at which a molecule absorbs light, providing information about its electronic transitions.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the substituted phenylpyridine in a spectroscopic grade solvent (e.g., THF, acetonitrile) with a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm), using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorption (λ_abs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Steady-State Fluorescence Spectroscopy
This technique measures the emission spectrum of a compound after it has been excited by light, revealing information about its emissive properties.
Methodology:
-
Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements. It is crucial that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner-filter effects.
-
Instrumentation: Employ a spectrofluorometer.
-
Measurement: Excite the sample at or near its λ_abs. Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
-
Data Analysis: Determine the wavelength of maximum emission (λ_em). The Stokes shift can be calculated as the difference between λ_em and λ_abs.
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)
The relative method is a widely used technique to determine the fluorescence quantum yield by comparing the sample's fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Methodology:
-
Select a Standard: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample.
-
Prepare Solutions: Prepare a series of solutions of both the sample and the standard in the same spectroscopic grade solvent at different concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Measure Absorbance: Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the plots for the sample and reference, respectively, and n_s and n_r are the refractive indices of the solvents.
-
References
Benchmarking Insecticidal Efficacy: A Comparative Guide to 2-Phenylpyridine Derivatives
Executive Summary
The relentless evolution of insecticide resistance necessitates a continuous search for novel chemical scaffolds. Pyridine-based compounds have emerged as a promising class of agrochemicals due to their diverse biological activities.[1] This guide focuses on the insecticidal potential of 2-phenylpyridine derivatives, a subset of this important class. While specific public-domain data on the insecticidal efficacy of 2-Hexyl-6-phenylpyridine is not currently available, this document provides a comprehensive benchmarking framework by analyzing structurally similar 2-phenylpyridine analogues. By synthesizing data from recent studies, we aim to provide researchers, scientists, and drug development professionals with a detailed comparison of their performance, insights into their mechanism of action, and standardized protocols for future evaluation. This guide establishes a baseline for assessing the potential of this chemical family and underscores the importance of structure-activity relationship (SAR) studies in designing next-generation insecticides.
Introduction: The Rise of Pyridine Scaffolds in Crop Protection
The pyridine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including a variety of commercial insecticides.[2] Its presence in neonicotinoids, for example, highlights its significance in modern crop protection.[3] The 2-phenylpyridine core, in particular, has been the subject of recent investigation due to its high biological activity.[1] The development of novel derivatives from this core structure is driven by the need to overcome resistance to existing insecticide classes and to discover compounds with improved efficacy and safety profiles.
The central hypothesis in designing new derivatives is that the nature and position of substituent groups on the 2-phenylpyridine backbone will critically influence insecticidal potency. This concept, known as the Structure-Activity Relationship (SAR), is a cornerstone of agrochemical research. It posits that modifications to a molecule's structure, such as the addition of a hexyl group at the 2-position, can dramatically alter its interaction with the target site in the insect, thereby affecting its toxicity. This guide will delve into the SAR of this class by examining concrete experimental data.
Comparative Efficacy of 2-Phenylpyridine Derivatives
A recent study by Zhang et al. (2023) provides crucial data on the insecticidal activity of a series of newly synthesized 2-phenylpyridine derivatives containing N-phenylbenzamide moieties.[4][5] These compounds were evaluated against several significant agricultural pests, offering a valuable dataset for benchmarking.
The study's primary findings are summarized below. The efficacy was measured as percent inhibition at a concentration of 500 mg/L using a leaf-dipping bioassay.
Table 1: Insecticidal Activity of 2-Phenylpyridine Derivatives (5a-5k) at 500 mg/L
| Compound ID | Target Pest | % Inhibition |
| 5a | Mythimna separata (Armyworm) | 100% |
| Aphis craccivora (Cowpea Aphid) | 43.4% | |
| Tetranychus cinnabarinus (Carmine Spider Mite) | 28.7% | |
| 5b | Mythimna separata | 100% |
| Aphis craccivora | 55.3% | |
| Tetranychus cinnabarinus | 45.6% | |
| 5d | Mythimna separata | 100% |
| Aphis craccivora | 65.4% | |
| Tetranychus cinnabarinus | 55.3% | |
| 5g | Mythimna separata | 100% |
| Aphis craccivora | 75.4% | |
| Tetranychus cinnabarinus | 65.4% | |
| 5h | Mythimna separata | 100% |
| Aphis craccivora | 85.6% | |
| Tetranychus cinnabarinus | 75.3% | |
| 5k | Mythimna separata | 100% |
| Aphis craccivora | 90.7% | |
| Tetranychus cinnabarinus | 85.4% | |
| Data sourced from Zhang et al. (2023).[4][5] |
Interpretation and Benchmarking Insights
The data clearly indicates that these 2-phenylpyridine derivatives exhibit potent activity against the armyworm (Mythimna separata), with several compounds achieving 100% inhibition at the tested concentration.[4][5] More significantly, the efficacy against aphids and spider mites varies considerably among the derivatives, highlighting the critical role of specific substitutions on the molecular scaffold. For instance, compound 5k demonstrated high efficacy across all three tested species, making it a promising lead structure for further development.
To contextualize this performance, these results should be compared against established commercial insecticides. While a direct comparison requires identical testing conditions, we can reference typical field performance. For example, neonicotinoids like imidacloprid are highly effective against aphids, while pyrethroids are often used for lepidopteran pests like the armyworm. The fact that compounds like 5h and 5k show broad-spectrum activity is a highly desirable trait in the development of new insecticidal agents.
Putative Mechanism of Action: A Neurotoxic Pathway
While the precise molecular target of these novel 2-phenylpyridine derivatives has yet to be elucidated, their structural relation to other pyridine-based insecticides suggests a neurotoxic mechanism of action. Many insecticides, including pyrethroids and neonicotinoids, function by disrupting the insect's nervous system.[6][7]
The most probable target is a protein within the nerve cell membrane, such as a voltage-gated sodium channel or a nicotinic acetylcholine receptor (nAChR).[6][8] These proteins are essential for the proper transmission of nerve impulses. By binding to these sites, the insecticide can force ion channels to remain open, leading to continuous nerve stimulation, or block the receptor, preventing nerve signal transmission.[7][9][10] This disruption results in tremors, paralysis, and ultimately, the death of the insect.[9]
The diagram below illustrates a hypothesized mechanism where the insecticide acts at the synapse, the junction between two nerve cells.
Caption: Hypothesized neurotoxic mechanism of 2-phenylpyridine derivatives at an insect synapse.
Experimental Protocols for Efficacy Benchmarking
To ensure that efficacy data is reliable and comparable across different studies and compounds, standardized bioassay protocols are essential. The leaf-dipping method, used by Zhang et al. (2023), is a common and effective technique for evaluating insecticides against leaf-feeding insects and mites.[4][5]
Detailed Protocol: Leaf-Dipping Bioassay
This protocol is adapted for determining the efficacy of novel compounds against a pest like the cowpea aphid (Aphis craccivora).
Objective: To determine the percent mortality or inhibition of a test compound at a specific concentration.
Materials:
-
Test insects (e.g., adult aphids of uniform age).
-
Host plant leaves (e.g., fresh, untreated broad bean leaves).
-
Test compound solutions at desired concentrations (e.g., 500 mg/L).
-
Solvent (e.g., acetone or DMSO).
-
Surfactant (e.g., Triton X-100 or Tween-80) to ensure even coating.
-
Control solution (solvent + surfactant only).
-
Petri dishes (9 cm diameter).
-
Filter paper.
-
Fine forceps and camel hair brush.
-
Incubator with controlled temperature, humidity, and photoperiod.
Methodology:
-
Preparation of Test Solutions:
-
Dissolve the synthesized 2-phenylpyridine derivative in a minimal amount of solvent.
-
Dilute with distilled water containing a small amount of surfactant (e.g., 0.1%) to achieve the final target concentration (e.g., 500 mg/L).
-
Prepare a negative control solution containing only the solvent and surfactant at the same concentration used in the test solutions.
-
-
Leaf Treatment:
-
Select healthy, uniform-sized host plant leaves.
-
Using forceps, dip each leaf into the test solution (or control solution) for 10-15 seconds, ensuring complete and uniform coverage.
-
Allow the leaves to air-dry completely on a clean, non-absorbent surface.
-
-
Insect Infestation:
-
Place a piece of filter paper, slightly moistened with distilled water, in the bottom of each petri dish to maintain humidity.
-
Place one treated, dried leaf into each petri dish.
-
Carefully transfer a known number of test insects (e.g., 20-30 adult aphids) onto the leaf surface using a fine camel hair brush.
-
-
Incubation and Observation:
-
Seal the petri dishes with their lids.
-
Place the dishes in an incubator set to appropriate conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Assess insect mortality at predetermined time points (e.g., 24, 48, and 72 hours) after exposure. Insects that are unable to move when prodded gently with the brush are considered dead.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each replicate.
-
If control mortality is between 5% and 20%, correct the treatment mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] x 100 (where T = treated, C = control)
-
If control mortality exceeds 20%, the experiment should be repeated.
-
Workflow Diagram for Leaf-Dipping Bioassay
Caption: Standardized workflow for the leaf-dipping insecticidal bioassay.
Structure-Activity Relationship (SAR) Insights
The data from Zhang et al. (2023) provides preliminary but valuable insights into the SAR of this class of 2-phenylpyridine derivatives.[1] The authors noted that the insecticidal activities were optimal when the substituent in the second position of the benzene ring was methoxy, or when the third position contained chlorine, trifluoromethyl, or trifluoromethoxy groups.[1]
This suggests that both electronic and steric properties of the substituents play a key role. Electron-withdrawing groups like trifluoromethyl (-CF3) and halogens often enhance the binding affinity of a molecule to its target site. The position of these groups is also critical, as it determines the overall shape of the molecule and how it fits into the target protein.
Caption: Key structural regions influencing the activity of 2-phenylpyridine insecticides.
Conclusion and Future Directions
This guide establishes a benchmark for evaluating the insecticidal efficacy of 2-phenylpyridine derivatives. Based on available data for close analogues, this class of compounds demonstrates significant potential, particularly against lepidopteran and hemipteran pests. The high efficacy of optimized derivatives, such as compound 5k from the study by Zhang et al. (2023), underscores the promise of this chemical scaffold.[4]
The path forward requires a systematic approach:
-
Direct Synthesis and Evaluation: The synthesis and direct insecticidal evaluation of this compound and related alkyl-substituted derivatives are paramount to confirm the hypotheses generated from SAR studies of analogues.
-
Dose-Response Studies: Future bioassays should move beyond single-concentration screening to determine LC50 (lethal concentration for 50% of the population) values, which provide a more quantitative measure of potency.
-
Mechanism of Action Studies: Elucidating the precise molecular target through electrophysiological and biochemical assays will be crucial for understanding potential cross-resistance with existing insecticide classes and for rational design of more effective molecules.
-
Broad-Spectrum Screening: Promising compounds should be tested against a wider range of agricultural pests and beneficial insects to determine their full spectrum of activity and their potential impact on non-target organisms.
By following these research trajectories, the full potential of this compound and other related derivatives can be thoroughly assessed, potentially leading to the development of a new and valuable class of insecticides for global food security.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. b.aun.edu.eg [b.aun.edu.eg]
- 4. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetr… [ouci.dntb.gov.ua]
- 5. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENY282/IN077: Insecticides Used in the Urban Environment: Mode of Action [edis.ifas.ufl.edu]
- 7. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitenpyram - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. What is the mechanism of Pyrethrins? [synapse.patsnap.com]
A Senior Application Scientist's Guide to DFT Calculation Validation: The Case of 2-Hexyl-6-phenylpyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Computational-Experimental Synergy
In modern molecular design, particularly within organic electronics and pharmacology, Density Functional Theory (DFT) has emerged as an indispensable tool. It promises to predict molecular properties before a single gram of substance is synthesized, saving invaluable time and resources.[1][2] However, the predictive power of DFT is not absolute; it is fundamentally tied to the approximations within its exchange-correlation functionals. For a molecule like 2-Hexyl-6-phenylpyridine—a substituted N-heterocycle with potential applications in organic light-emitting diodes (OLEDs) or as a ligand in catalysis—an accurate description of its electronic properties is paramount.[3][4]
A calculated HOMO-LUMO gap or an absorption spectrum is meaningless without a clear understanding of its accuracy. This guide, therefore, eschews a simple "how-to" in favor of a "why-to," establishing a self-validating workflow. We will walk through the process of calculating the key electronic properties of this compound and critically compare them against experimental benchmarks using its well-characterized parent compound, 2-phenylpyridine. This comparative approach allows us to quantify the accuracy of our chosen computational methods and establish a confidence interval for predictions on novel derivatives.
Part 1: The Computational Protocol - Predicting Electronic Behavior
The foundation of our validation rests on a robust and well-justified computational methodology. The choices made here—from the functional to the basis set—directly influence the accuracy of the results.
Ground-State Geometry Optimization: The Structural Foundation
Before any electronic properties can be accurately calculated, we must first find the molecule's most stable three-dimensional structure.
Causality: The electronic orbitals, and thus all electronic properties, are highly sensitive to the molecule's geometry. An inaccurate bond length or dihedral angle can lead to significant errors in calculated HOMO-LUMO energies. For π-conjugated systems like 2-phenylpyridine, the twist angle between the phenyl and pyridine rings is a critical geometric parameter that DFT must correctly reproduce.[5]
Protocol:
-
Structure Creation: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Functional and Basis Set Selection:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a workhorse in computational organic chemistry, offering a reliable balance between accuracy and computational cost for ground-state geometries and vibrational frequencies of a vast range of organic molecules.[1][6][7]
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides flexibility for the valence electrons. The ++ indicates the addition of diffuse functions on all atoms, crucial for describing the spatial extent of electron density in systems with potential charge separation, while (d,p) adds polarization functions to allow for non-spherical orbital shapes, essential for describing bonding accurately.
-
-
Execution: Perform a geometry optimization calculation without constraints.
-
Verification: Confirm the optimization has reached a true energy minimum by performing a subsequent frequency calculation. The absence of any imaginary frequencies validates the structure as a stable point on the potential energy surface.
Frontier Molecular Orbitals (FMOs) and Ground-State Properties
With an optimized geometry, we can now probe the core electronic structure.
Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's electronic behavior. The HOMO energy relates to the ionization potential (ability to donate an electron), while the LUMO energy relates to the electron affinity (ability to accept an electron).[8] The energy difference between them, the HOMO-LUMO gap, provides a first-order approximation of the molecule's reactivity and the energy of its first electronic excitation.[8][9]
Protocol:
-
Input: Use the B3LYP/6-311++G(d,p) optimized geometry from the previous step.
-
Calculation Type: A single-point energy calculation is sufficient. The output will contain the energies of all molecular orbitals.
-
Data Extraction:
-
Identify the energy of the HOMO.
-
Identify the energy of the LUMO.
-
Calculate the HOMO-LUMO Gap: E_gap = E_LUMO - E_HOMO.
-
Excited States and UV-Vis Spectra: Probing Optical Properties
To simulate the absorption of light, we must move beyond ground-state DFT to its time-dependent extension, TD-DFT.
Causality: Standard DFT is formulated for the ground electronic state. Electronic absorption is an excited-state phenomenon. TD-DFT is a widely used method for calculating vertical excitation energies and oscillator strengths, which together can be used to construct a theoretical UV-Vis spectrum.[10][11] The choice of functional is even more critical here. While B3LYP can be used, long-range corrected functionals like CAM-B3LYP or ωB97XD often provide more accurate predictions for excitation energies, especially for systems with potential charge-transfer character.[12][13][14]
Protocol:
-
Input: Use the B3LYP/6-311++G(d,p) optimized geometry.
-
Functional and Basis Set Selection:
-
Functional: CAM-B3LYP. This functional is specifically designed to correct for TD-DFT's tendency to underestimate the energies of charge-transfer states, which are common in π-conjugated systems.[13]
-
Basis Set: 6-311++G(d,p) (maintain consistency).
-
-
Solvent Effects: To mimic experimental conditions, which are typically in solution, include a solvent model. The Polarizable Continuum Model (PCM) is a robust and computationally efficient choice.[12][14] Specify the solvent used in the experimental benchmark (e.g., Toluene, Hexane).
-
Execution: Run a TD-DFT calculation, requesting a sufficient number of excited states (e.g., nroots=20) to cover the relevant portion of the UV-Vis spectrum.
-
Data Analysis: Extract the calculated excitation energies (in eV, then convert to nm) and their corresponding oscillator strengths (f). The transitions with the highest oscillator strengths correspond to the most intense peaks in the absorption spectrum.
Part 2: The Experimental Benchmark - Grounding Theory in Reality
For our validation, we will use experimental data for 2-phenylpyridine , the parent chromophore of our target molecule. The addition of a hexyl chain is expected to have a minor solvatochromic effect and will not fundamentally alter the primary electronic transitions of the phenyl-pyridine core, making this a valid and informative comparison.
UV-Vis Absorption Spectroscopy
This technique directly measures the electronic transitions we are modeling with TD-DFT.
Methodology:
-
Sample Preparation: Prepare a dilute solution of 2-phenylpyridine in a UV-transparent solvent (e.g., hexane or ethanol) at a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a range of ~200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max) for the most intense electronic transition. Published data from reliable sources like the NIST Chemistry WebBook can serve as an excellent reference.[15] According to the NIST database, 2-phenylpyridine exhibits significant absorption peaks around 240 nm and 275 nm.[15]
Electrochemistry: Cyclic Voltammetry (CV)
CV is a powerful technique to experimentally determine the HOMO and LUMO energy levels.[16]
Methodology:
-
Setup: A three-electrode cell is used, containing a working electrode, a counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE). The system is filled with a solution of the sample and a supporting electrolyte in an appropriate solvent.
-
Measurement: The potential at the working electrode is swept linearly with time, and the resulting current is measured. The scan will show oxidation and reduction peaks corresponding to the removal and addition of electrons.
-
Data Analysis:
-
The onset of the first oxidation potential (E_ox) and the first reduction potential (E_red) are determined from the voltammogram.
-
These potentials are compared against an internal standard with a known energy level, typically the Ferrocene/Ferrocenium (Fc/Fc+) redox couple.
-
The HOMO and LUMO energies are then estimated using the following empirical equations:
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
-
-
Experimental studies on similar phenylpyridine-based compounds provide a reference for the expected energy levels.[5][16]
-
Part 3: The Validation - Bridging the Gap
This is the critical step where we objectively compare our computational predictions with experimental reality.
Workflow for DFT Validation
The entire process can be visualized as a feedback loop where computational results are constantly checked against experimental data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cacrdelhi.com [cacrdelhi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. learn.schrodinger.com [learn.schrodinger.com]
- 9. Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 11. researchgate.net [researchgate.net]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. scm.com [scm.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyridine, 2-phenyl- [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Characterization of 2-Hexyl-6-phenylpyridine: A Cross-Comparison of Experimental and Literature Data
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel organic compounds is paramount. 2-Hexyl-6-phenylpyridine, a substituted pyridine derivative, presents a compelling case study for the application of modern spectroscopic techniques. Its structure, featuring both an aromatic phenyl group and an aliphatic hexyl chain attached to a pyridine core, gives rise to a unique spectral fingerprint. This guide provides an in-depth comparison of predicted experimental data with established literature values for the core aromatic moiety, offering researchers a comprehensive framework for the characterization of this and similar molecules.
The following sections will delve into the theoretical and practical aspects of acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra for this compound. By understanding the influence of each structural component on the resulting spectra, scientists can confidently identify and characterize their synthesized compounds.
The Structural Framework: this compound
Before delving into the spectral data, it is crucial to visualize the molecular architecture. The interplay between the phenyl ring, the pyridine ring, and the hexyl chain dictates the electronic and vibrational properties of the molecule, which are in turn reflected in its spectra.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed picture of the molecular connectivity can be assembled.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation.
Caption: Workflow for NMR spectral acquisition and processing.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to show distinct regions corresponding to the aromatic protons of the phenyl and pyridine rings, and the aliphatic protons of the hexyl chain.
| Assignment | Literature (2-phenylpyridine) δ (ppm)[1][2] | Predicted (this compound) δ (ppm) | Predicted Multiplicity | Predicted Integration |
| Pyridine-H6 | 8.66-8.71 | ~8.65 | d | 1H |
| Phenyl-H2', H6' | 7.98-8.11 | ~8.00 | m | 2H |
| Pyridine-H3, H4, H5 | 7.14-7.84 | 7.20-7.70 | m | 3H |
| Phenyl-H3', H4', H5' | 7.38-7.55 | 7.40-7.50 | m | 3H |
| -CH₂- (α to pyridine) | - | ~2.80 | t | 2H |
| -CH₂- (β to pyridine) | - | ~1.75 | quint | 2H |
| -CH₂- (γ, δ, ε) | - | ~1.30-1.40 | m | 6H |
| -CH₃ | - | ~0.90 | t | 3H |
The presence of the hexyl group at the 2-position of the pyridine ring is expected to cause a slight upfield shift of the adjacent pyridine protons due to its electron-donating inductive effect. The signals for the hexyl chain will appear in the aliphatic region (0.9-2.8 ppm), with the α-methylene protons being the most deshielded due to their proximity to the aromatic ring.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.
| Assignment | Literature (2-phenylpyridine) δ (ppm)[1][3] | Predicted (this compound) δ (ppm) |
| Pyridine-C2 | 157.4 | ~160.0 |
| Pyridine-C6 | - | ~157.0 |
| Pyridine-C4 | 136.7 | ~136.5 |
| Phenyl-C1' | 139.4 | ~139.0 |
| Phenyl-C2', C6' | 126.9 | ~127.0 |
| Phenyl-C3', C5' | 128.7 | ~128.8 |
| Phenyl-C4' | 128.9 | ~129.0 |
| Pyridine-C3 | 120.6 | ~120.5 |
| Pyridine-C5 | 122.1 | ~122.0 |
| -CH₂- (α to pyridine) | - | ~38.0 |
| -CH₂- (β, γ, δ) | - | ~22.0-32.0 |
| -CH₂- (ε) | - | ~22.6 |
| -CH₃ | - | ~14.1 |
Similar to the ¹H NMR, the hexyl substituent will influence the chemical shifts of the pyridine carbons. The carbon atoms of the hexyl chain will appear in the upfield region of the spectrum, with their specific chemical shifts determined by their distance from the pyridine ring.[4][5][6]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
Caption: General workflow for Electron Ionization Mass Spectrometry.
Mass Spectrum Analysis
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (239.36 g/mol ). The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments.
| Ion | Literature (2-phenylpyridine) m/z[7][8] | Predicted (this compound) m/z | Description |
| [M]⁺˙ | 155 | 239 | Molecular Ion |
| [M-C₅H₁₁]⁺ | - | 168 | Loss of a pentyl radical |
| [M-C₆H₁₃]⁺ | - | 154 | Loss of a hexyl radical |
| [C₆H₅]⁺ | 77 | 77 | Phenyl cation |
| [C₅H₄N]⁺ | 78 | 78 | Pyridyl cation |
The primary fragmentation pathway for this compound is the cleavage of the C-C bonds within the hexyl chain.[9][10] The loss of the entire hexyl radical to form an ion at m/z 154 is expected to be a significant fragmentation pathway. Further fragmentation of the phenylpyridine core would be similar to that observed for 2-phenylpyridine itself.
UV-Visible (UV-Vis) and Infrared (IR) Spectroscopy: Probing Electronic Transitions and Vibrational Modes
UV-Vis and IR spectroscopy provide valuable information about the electronic structure and functional groups present in a molecule.
Experimental Protocol: UV-Vis and IR Spectroscopy
For UV-Vis spectroscopy, a dilute solution of the compound in a suitable solvent (e.g., ethanol or cyclohexane) is prepared and the absorbance is measured over the UV-visible range (typically 200-800 nm). For IR spectroscopy, the sample can be analyzed as a thin film between salt plates (for liquids) or as a KBr pellet (for solids).
UV-Vis Spectral Analysis
The UV-Vis spectrum of this compound will be dominated by the π → π* and n → π* electronic transitions of the aromatic phenylpyridine core.
| Transition | Literature (2-phenylpyridine) λmax (nm)[11] | Predicted (this compound) λmax (nm) |
| π → π | ~240, ~275 | ~245, ~280 |
| n → π | ~310 | ~315 |
The hexyl group, being an alkyl substituent, is not expected to significantly alter the position of the absorption maxima, but it may cause a slight red shift (bathochromic shift) due to its weak electron-donating nature.
IR Spectral Analysis
The IR spectrum provides a fingerprint of the functional groups present in the molecule.
| Vibrational Mode | Literature (2-phenylpyridine) Wavenumber (cm⁻¹)[12] | Predicted (this compound) Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3050-3100 | 3050-3100 |
| C-H stretching (aliphatic) | - | 2850-2960 |
| C=C and C=N stretching (aromatic) | 1430-1600 | 1430-1600 |
| C-H bending (aliphatic) | - | 1375-1465 |
| C-H out-of-plane bending (aromatic) | 700-900 | 700-900 |
The most notable difference in the IR spectrum of this compound compared to 2-phenylpyridine will be the appearance of strong C-H stretching and bending vibrations in the 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹ regions, respectively, which are characteristic of the hexyl group.
Conclusion
This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By cross-referencing predicted spectral data with established literature values for the 2-phenylpyridine core, researchers can confidently interpret their experimental results. The detailed protocols and analyses presented herein serve as a valuable resource for scientists working on the synthesis and characterization of novel substituted pyridine derivatives, ensuring the scientific integrity and trustworthiness of their findings.
References
- 1. rsc.org [rsc.org]
- 2. 2-Phenylpyridine(1008-89-5) 1H NMR [m.chemicalbook.com]
- 3. 2-Phenylpyridine(1008-89-5) 13C NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. compoundchem.com [compoundchem.com]
- 7. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyridine, 2-phenyl- [webbook.nist.gov]
- 9. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]
- 10. whitman.edu [whitman.edu]
- 11. Pyridine, 2-phenyl- [webbook.nist.gov]
- 12. Pyridine, 2-phenyl- [webbook.nist.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Hexyl-6-phenylpyridine
For researchers at the forefront of scientific innovation, the lifecycle of a chemical reagent extends far beyond the bench. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Hexyl-6-phenylpyridine. As a substituted pyridine, this compound requires careful handling based on the known hazards of its chemical class. This document synthesizes data from analogous compounds and regulatory standards to ensure a self-validating and trustworthy protocol.
Section 1: Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, its structure—a pyridine ring with alkyl and aryl substituents—allows us to extrapolate a reliable hazard profile from similar chemicals like 2-hexylpyridine and pyridine itself.
The primary hazards are associated with the pyridine functional group, which is known for its flammability and toxicity.[1][2][3] The presence of a hexyl chain may slightly decrease its volatility and water solubility compared to pyridine, but it should still be treated with the same level of caution.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Description & Precautionary Statement | Rationale & Authoritative Source |
| Flammability | Expected to be a combustible or flammable liquid. P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3][4] | The pyridine core is highly flammable.[1][2] The analogous 2-Hexylpyridine is classified as a combustible liquid.[4] |
| Acute Toxicity (Oral) | Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P301+P312: If swallowed: Call a POISON CENTER or doctor if you feel unwell.[4] | Pyridine and its derivatives are recognized as harmful if swallowed.[1][2][4] |
| Acute Toxicity (Dermal/Inhalation) | Potentially harmful in contact with skin or if inhaled. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing.[2][5] | Pyridine is harmful via these routes.[2] Given its potential for aerosolization, inhalation is a key risk. |
| Skin/Eye Irritation | May cause skin and serious eye irritation. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][6] | Phenyl- and alkyl-substituted pyridines are documented skin and eye irritants.[5][6] |
| Environmental Hazard | Do not let this chemical enter the environment. Prevent product from entering drains.[2][5][6] | Pyridine derivatives can be toxic to aquatic life and their environmental fate requires careful management to prevent contamination.[7][8] |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, the proper selection and use of PPE is non-negotiable.
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Expert Insight: Standard safety glasses are insufficient. Goggles provide a seal around the eyes, which is critical for protecting against splashes of a potential irritant.[6]
-
-
Hand Protection: Use chemical-resistant gloves.
-
Expert Insight: Nitrile gloves may offer initial splash protection but are not recommended for prolonged contact with pyridine-based compounds. Butyl rubber or laminate film gloves are often preferred. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
-
Body Protection: A fully-buttoned laboratory coat is mandatory.
-
Respiratory Protection: All handling of waste, especially decanting or bulking, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[10]
Section 3: Disposal Workflow: From Bench to Pickup
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following diagram and protocol outline the necessary steps from the moment the chemical is designated as waste.
Caption: Logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Action: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, wipes) in a dedicated hazardous waste container.
-
Rationale: Never mix this waste stream with other chemicals unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[11] Incompatible chemicals can react violently, producing heat, toxic gases, or fire. Pyridine derivatives are incompatible with strong oxidizing agents and strong acids.[6][12]
-
-
Container Management:
-
Action: Select a chemically compatible container, typically glass or high-density polyethylene (HDPE), that is in good condition with a secure, leak-proof screw cap.
-
Rationale: The container must be able to withstand the chemical properties of the waste without degrading, leaking, or collapsing. A secure cap prevents the release of flammable and toxic vapors.[10]
-
-
Labeling:
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[10] The label must include the full chemical name ("this compound") and a clear description of its contents (e.g., "in methanol solution" if applicable). List all associated hazards (e.g., Flammable, Toxic).
-
Rationale: Accurate labeling is a federal regulatory requirement and is critical for ensuring safe handling and proper final disposal by EHS personnel. It prevents accidental mixing and communicates the risks to everyone in the laboratory.
-
-
Accumulation and Storage:
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated, away from sources of ignition, and ideally within secondary containment.
-
Rationale: The SAA provides a controlled and safe location for the temporary storage of hazardous waste, minimizing the risk of spills and exposure in the main laboratory area. Storing away from heat and ignition sources is crucial due to the chemical's flammability.[3][4]
-
-
Final Disposal:
-
Action: Once the container is full or the project is complete, submit a chemical collection request to your institution's EHS department.[10] Do not pour this compound down the drain.
-
Rationale: This compound is considered a hazardous waste and must be disposed of through a licensed facility, typically via high-temperature incineration.[13] Drain disposal is illegal and environmentally harmful, as it can disrupt wastewater treatment processes and contaminate waterways.[1][2]
-
Section 4: Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Remove all sources of ignition.
-
Contain: For small spills, absorb the material with an inert absorbent like sand, diatomaceous earth, or a commercial chemical sorbent.[1] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect: Wearing appropriate PPE, carefully sweep or scoop the absorbent material into a designated hazardous waste container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS department.
In Case of Personal Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
By adhering to these rigorous procedures, you ensure not only your personal safety and the safety of your colleagues but also maintain the integrity of your research environment and protect the broader ecosystem.
References
- 1. carlroth.com [carlroth.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. synerzine.com [synerzine.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. piat.org.nz [piat.org.nz]
- 9. tcichemicals.com [tcichemicals.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Hexyl-6-phenylpyridine
Hazard Assessment: Understanding the Risk Profile
The selection of PPE is not a one-size-fits-all process; it is dictated by a thorough understanding of the potential hazards of the substance being handled. Based on data from analogous compounds such as 2-phenylpyridine and other substituted pyridines, we can anticipate a similar hazard profile for 2-Hexyl-6-phenylpyridine.[1][2][3]
Table 1: Anticipated Hazard Profile of this compound
| Hazard Category | Anticipated Hazard Description | Rationale based on Structural Analogs |
| Health Hazards | Skin Irritation: Causes skin irritation upon direct contact.[2][3] | Phenylpyridine and methyl-phenylpyridine are classified as skin irritants (Category 2).[2] |
| Serious Eye Irritation: Causes serious eye irritation or damage.[2][3] | Classified as a serious eye irritant (Category 2/2A).[2] Direct contact can cause significant damage. | |
| Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2] | Vapors or aerosols of similar compounds can irritate the respiratory system.[2] | |
| Harmful if Swallowed: Potential for acute toxicity if ingested. | Many pyridine derivatives are classified as harmful if swallowed. | |
| Physical Hazards | Flammability: Potentially a flammable or combustible liquid.[4] | Pyridine and its derivatives are often flammable liquids. Vapors can form explosive mixtures with air.[4][5][6] |
| Environmental | Aquatic Toxicity: Expected to be toxic to aquatic organisms. | Pyridine compounds can have long-term adverse effects on the environment. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following protocol outlines the minimum required PPE for handling this compound.
Hand Protection: The First Line of Defense
Directive: Wear chemical-resistant gloves at all times when handling the compound, its solutions, or contaminated equipment.
-
Glove Selection: While nitrile gloves are a common choice in laboratories, some data suggests that for pyridine and its derivatives, more robust materials are preferable.[7][8]
-
Primary Recommendation: Butyl rubber or Viton® gloves offer superior protection against pyridine-like compounds.
-
Secondary Option: Heavy-duty nitrile gloves may be used for short-duration tasks or handling highly diluted solutions.
-
Causality: The choice of glove material is critical because chemical breakthrough times vary significantly. Pyridine can permeate standard latex or thin nitrile gloves relatively quickly. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.[8]
-
-
Protocol:
-
Inspect gloves for any signs of degradation or puncture before use.
-
Don gloves before entering the designated work area.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
Eye and Face Protection: Shielding from Splashes and Vapors
Directive: Protect your eyes and face from potential splashes.
-
Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[1][4]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a face shield should be worn in addition to safety goggles.
-
Causality: this compound is expected to be a serious eye irritant.[3] A splash could cause immediate and severe damage. Standard safety glasses with side shields do not provide an adequate seal against chemical splashes and are therefore insufficient.
Skin and Body Protection: Preventing Dermal Exposure
Directive: Wear a fully-buttoned laboratory coat to protect skin and personal clothing.
-
Material: A lab coat made of cotton or a flame-resistant material is recommended, especially given the potential flammability of pyridine compounds.
-
Best Practices:
-
Ensure the lab coat is clean and fits properly.
-
Remove the lab coat immediately if it becomes contaminated.
-
Do not wear lab coats outside of the laboratory to prevent cross-contamination.
-
Respiratory Protection: A Contingent Requirement
Directive: All handling of this compound should, by default, be performed inside a certified chemical fume hood to minimize inhalation exposure.[7][8][9]
-
When is a Respirator Needed? Respiratory protection may be required in specific situations:
-
During a large spill or emergency release.
-
When weighing or handling the substance outside of a fume hood (not recommended).
-
If engineering controls (like the fume hood) are not available or functioning correctly.
-
-
Type of Respirator: A NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate.[4]
-
Institutional Policy is Key: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical clearance and fit-testing.[8]
Operational and Disposal Plans
Proper PPE use is integrated into a broader safe handling workflow. The following step-by-step plans provide procedural guidance.
Step-by-Step Handling Procedure
-
Preparation: Ensure an emergency eyewash station and safety shower are accessible.[4][10] Confirm the chemical fume hood is functioning correctly.
-
PPE Donning: Put on your lab coat, followed by safety goggles and the appropriate chemical-resistant gloves.
-
Chemical Handling:
-
Decontamination: After handling, decontaminate all work surfaces. Remove and dispose of gloves properly. Wash hands thoroughly.
Step-by-Step Waste Disposal Plan
Directive: this compound and any materials contaminated with it must be disposed of as hazardous waste. Never pour it down the drain.[11]
-
Waste Segregation: Collect all waste (excess chemical, contaminated wipes, used gloves, etc.) in a dedicated, compatible, and clearly labeled hazardous waste container.[8]
-
Container Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (e.g., "Irritant," "Flammable").[10]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[1][8]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.
Emergency Response Protocol
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]
Visual Workflow: Safe Handling and Disposal
The following diagram illustrates the logical flow for safely managing this compound from preparation to final disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ie [fishersci.ie]
- 3. This compound | 499158-97-3 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. carlroth.com [carlroth.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
